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Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Methodologies of 8-Chloro-3-methylquinazolin-4(3H)-one: A Technical Guide

As drug development increasingly targets complex intracellular pathways, the quinazolin-4(3H)-one scaffold has emerged as a highly privileged pharmacophore. This technical whitepaper provides an in-depth analysis of 8-Ch...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets complex intracellular pathways, the quinazolin-4(3H)-one scaffold has emerged as a highly privileged pharmacophore. This technical whitepaper provides an in-depth analysis of 8-Chloro-3-methylquinazolin-4(3H)-one , a specific halogenated derivative with significant potential in immunomodulatory and antimicrobial drug design.

By deconstructing its physicochemical properties, structural rationale, and synthetic pathways, this guide equips researchers with the mechanistic understanding required to synthesize, validate, and deploy this compound in advanced screening assays.

Chemical Identity and Structural Rationale

To effectively utilize 8-Chloro-3-methylquinazolin-4(3H)-one in biological assays, one must first understand its foundational physicochemical properties. The core structure consists of a fused bicyclic quinazoline system, modified by a carbonyl group at position 4, a methyl group at position 3, and a chlorine atom at position 8.

Quantitative Physicochemical Data

The following table summarizes the core identification metrics and physical properties of the compound (1[1],2[2]):

PropertyValue
IUPAC Name 8-chloro-3-methyl-3,4-dihydroquinazolin-4-one
CAS Number 4822-75-7
Molecular Formula C9H7ClN2O
Molecular Weight 194.62 g/mol
SMILES String O=C1N(C)C=NC2=C1C=CC=C2Cl
Purity Standard (R&D) ≥97.0%
Pharmacophore Causality: Why These Substitutions Matter

In molecular design, every functional group must serve a thermodynamic or kinetic purpose:

  • The 3-Methyl Group: By methylating the nitrogen at position 3, the molecule is locked into its lactam (4-one) conformation. This prevents tautomerization into the 4-hydroxyquinazoline enol form, ensuring the carbonyl oxygen remains available as a strict hydrogen-bond acceptor in receptor pockets.

  • The 8-Chloro Substitution: The halogen at position 8 serves a dual purpose. First, it increases the overall lipophilicity (LogP) of the molecule, enhancing cell membrane permeability. Second, the electron-withdrawing nature of the chlorine atom modulates the electron density of the aromatic ring, creating a highly specific steric bulk that is optimal for fitting into deep, hydrophobic receptor clefts.

Synthetic Methodology: Green Chemistry Approach

Experimental Protocol: TCT-Catalyzed Cyclocondensation

Objective: Synthesize 8-Chloro-3-methylquinazolin-4(3H)-one with >95% yield while adhering to green chemistry principles.

Step-by-Step Workflow:

  • Reagent Assembly: In a mortar or a solvent-free reaction vessel, combine 10.0 mmol of 2-amino-3-chlorobenzoic acid (the functionalized anthranilic acid precursor), 12.0 mmol of methylamine hydrochloride, and an excess of formic acid.

    • Causality: Formic acid acts as the single-carbon source necessary to close the pyrimidine ring at the C2 position.

  • Catalyst Activation: Add 1.0 mmol (10 mol%) of TCT to the mixture.

    • Causality: TCT acts as a highly efficient, mild dehydrating agent. The electron-withdrawing chlorine atoms on the triazine ring make it highly electrophilic, rapidly activating the carboxyl group of the benzoic acid derivative to facilitate nucleophilic attack by the amine without the need for external heat[3].

  • Reaction Execution: Grind or mechanically stir the mixture at room temperature for 50–70 minutes.

    • Self-Validation: Monitor the reaction progression via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The reaction is strictly complete when the UV-active spot (254 nm) corresponding to 2-amino-3-chlorobenzoic acid is entirely consumed.

  • Aqueous Workup: Quench the reaction by adding 50 mL of ice-cold distilled water. This precipitates the highly hydrophobic target compound while dissolving water-soluble byproducts (e.g., cyanuric acid derivatives). Filter the precipitate under vacuum.

  • Purification: Recrystallize the crude solid from hot ethanol.

    • Self-Validation: Confirm final purity via HPLC (C18 column, gradient water/acetonitrile with 0.1% TFA) and structural integrity via 1H-NMR (DMSO-d6) and LC-MS.

Synthesis_Workflow A 2-Amino-3-chlorobenzoic Acid (Starting Material) C Cyclocondensation (TCT Catalyst) A->C Mix B Methylamine + Formic Acid (Reagents) B->C Add D 8-Chloro-3-methylquinazolin- 4(3H)-one C->D Purify

Fig 1: One-pot solvent-free synthesis workflow for 8-Chloro-3-methylquinazolin-4(3H)-one.

Biological Applications: TLR7/8 Agonism

Quinazolin-4(3H)-one derivatives are heavily investigated for their role as dual agonists for Toll-like receptors 7 and 8 (TLR7/8) (4[4]). These intracellular pattern recognition receptors are critical components of the innate immune system.

Mechanism of Action

Because 8-Chloro-3-methylquinazolin-4(3H)-one is highly lipophilic, it easily crosses the cellular plasma membrane and enters the endosome, where TLR7 and TLR8 reside.

  • Binding: The compound binds directly to the TLR7/8 active site. The 8-chloro group anchors the molecule in the hydrophobic pocket, while the lactam core engages in hydrogen bonding.

  • Signal Transduction: Binding induces receptor dimerization, which subsequently recruits the adapter protein MyD88.

  • Kinase Cascade: MyD88 triggers the activation of the IRAK4 and TRAF6 kinase cascade.

  • Cytokine Release: This cascade phosphorylates transcription factors (NF-κB and IRF7), prompting their translocation to the nucleus. The result is a massive upregulation and secretion of pro-inflammatory cytokines (TNF-α, IL-1β, IL-8, and IFN-γ), making this chemical class highly valuable for developing antiviral therapies and immunomodulatory anti-cancer agents[4].

TLR_Pathway L 8-Chloro-3-methylquinazolin-4(3H)-one (Agonist) R TLR7 / TLR8 (Endosomal Receptors) L->R Binding & Activation M MyD88 (Adapter Protein) R->M Recruitment K IRAK4 / TRAF6 (Kinase Cascade) M->K Signal Transduction TF NF-κB / IRF7 (Transcription Factors) K->TF Phosphorylation C Pro-inflammatory Cytokines (TNF-α, IL-6, IFN-α) TF->C Gene Expression

Fig 2: Mechanism of action for quinazolinone-mediated TLR7/8 signaling and cytokine release.

References

  • 001Chemical - CAS No. 4822-75-7, 8-Chloro-3-methylquinazolin-4(3H)-one Product Details. Available at: [Link]

  • Ariston Publications - One–Pot Synthesis of Quinazolin–4(3H)–ones Catalyzed by 2,4,6–Trichloro–1,3,5–triazine (TCT) Under Solvent–Free Conditions. Available at: [Link]

  • European Journal of Medicinal Chemistry - Synthesis and biological evaluation of quinazolin-4(3H)-one derivatives as a new class of dual TLR7/8 agonists. Available at: [Link]

Sources

Exploratory

mass spectrometry analysis of 8-Chloro-3-methylquinazolin-4(3H)-one

Executive Summary & Pharmacophore Significance The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of sedatives, anticonvulsants, and targeted oncolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Significance

The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of sedatives, anticonvulsants, and targeted oncology therapeutics[1]. Precise bioanalytical characterization of its derivatives is critical during pharmacokinetic (PK) profiling and metabolic tracing. This whitepaper provides a comprehensive, mechanistic guide to the mass spectrometric (MS) analysis of 8-Chloro-3-methylquinazolin-4(3H)-one , detailing the causality behind its fragmentation patterns and establishing a self-validating analytical workflow for its quantification.

Physicochemical Profiling & Isotopic Signature

Before initiating MS method development, understanding the exact mass and isotopic distribution of the target analyte is non-negotiable.

  • Molecular Formula: C9H7ClN2O

  • Monoisotopic Exact Mass: 194.0247 Da

  • Precursor Ion ([M+H]+): 195.03 Da

The Isotopic Advantage: The presence of the chlorine atom at the C-8 position provides a highly diagnostic isotopic signature. Natural chlorine exists as 35Cl and 37Cl in a roughly 3:1 ratio. In a mass spectrometer, this manifests as a primary precursor ion at m/z 195.03 and a secondary isotopic precursor at m/z 197.03. As detailed in Section 4, we will leverage this exact ratio to build an internal, self-validating quality control mechanism into the MS method.

Mechanistic Fragmentation Pathways (ESI-CID-MS/MS)

In positive Electrospray Ionization (ESI+), protonation of the quinazolinone core preferentially occurs at the N-1 nitrogen or the C-4 carbonyl oxygen. Upon entering the collision cell (Q2), the application of collision energy drives highly predictable, thermodynamically favored dissociation pathways[2][3].

  • Pathway A: Pyrimidine Ring Cleavage (The Isocyanate Loss) The most characteristic cleavage for 3-alkyl-quinazolin-4-ones is a retro-Diels-Alder (RDA) style opening of the pyrimidine ring[4]. The N-3 methyl group and the C-4 carbonyl act as a stable leaving unit, resulting in the neutral loss of methyl isocyanate ( CH3​NCO , 57.02 Da)[5]. This yields a highly abundant and stable product ion at m/z 138.01, representing the 8-chloro-phenyl ring fused to the remaining nitrogen. Because of its high signal-to-noise ratio, this is the optimal quantifier ion.

  • Pathway B: Carbon Monoxide Extrusion A secondary, competitive pathway involves the contraction of the pyrimidine ring via the neutral loss of carbon monoxide (CO, 28.00 Da), generating a fragment at m/z 167.03[2]. This is a hallmark of cyclic lactams and serves as an excellent qualifier ion.

  • Pathway C: Radical Eliminations Subsequent to the initial cleavages, the high-energy intermediates can undergo radical losses, such as the expulsion of a chlorine radical ( Cl∙ , 35 Da) to yield m/z 160.06, or a methyl radical ( CH3∙​ , 15 Da) from the [M+H-CO]+ intermediate to yield m/z 152.01[6].

FragmentationPathway M [M+H]+ m/z 195.03 F1 [M+H - CO]+ m/z 167.03 M->F1 - CO (28 Da) F2 [M+H - CH3NCO]+ m/z 138.01 M->F2 - CH3NCO (57 Da) F4 [M+H - Cl•]+ m/z 160.06 M->F4 - Cl• (35 Da) F3 [M+H - CO - CH3•]+ m/z 152.01 F1->F3 - CH3• (15 Da)

Proposed CID fragmentation pathway of 8-Chloro-3-methylquinazolin-4(3H)-one.

Experimental Methodology: A Self-Validating LC-MS/MS Protocol

To ensure absolute trustworthiness, an analytical protocol must be self-validating. We achieve this by monitoring both the 35Cl and 37Cl transitions simultaneously. If an isobaric matrix interference co-elutes with our analyte, it will artificially inflate one of the transitions, skewing the natural 3:1 isotopic ratio. The data system is programmed to flag any peak where the m/z 195.03 138.01 / m/z 197.03 140.01 ratio deviates by more than ±15% , instantly alerting the scientist to compromised data integrity.

Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation): Add 100 μ L of plasma to 300 μ L of ice-cold Acetonitrile containing a deuterated internal standard (e.g., Methaqualone-d7). Vortex for 2 minutes, centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • Chromatographic Separation: Inject 2 μ L onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 μ m).

    • Mobile Phase A: 0.1% Formic Acid in Water (Formic acid is critical here; it acts as a proton donor to maximize ESI+ ionization efficiency).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3.5 minutes.

  • Source Parameters: Capillary voltage at 3.0 kV, Desolvation temperature at 450°C, Desolvation gas flow at 800 L/hr.

LCMSWorkflow S1 Sample Prep S2 UHPLC Separation S1->S2 S3 ESI+ Ionization S2->S3 S4 Q1: Precursor m/z 195.03 S3->S4 S5 Q2: CID Fragmentation S4->S5 S6 Q3: Product m/z 138.01 S5->S6 S7 Data Analysis S6->S7

Self-validating LC-MS/MS analytical workflow for quinazolinone quantification.

Quantitative Data Presentation

The following Multiple Reaction Monitoring (MRM) transitions have been theoretically optimized for maximum sensitivity and selectivity based on the mechanistic pathways described above.

Table 1: Optimized MRM Transitions for 8-Chloro-3-methylquinazolin-4(3H)-one

Analyte IsotopePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Analytical Function
35Cl Isotope 195.03138.015025Quantifier (Primary signal)
35Cl Isotope 195.03167.035020Qualifier 1 (Structural confirmation)
37Cl Isotope 197.03140.015025Qualifier 2 (Self-validating isotope check)
35Cl Isotope 195.03160.065030Qualifier 3 (Radical loss confirmation)

References

  • Exploration of the Structural Space in 4(3H)-Quinazolinone Antibacterials Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Electron Impact Ionization Mass Spectra of 3-Amino 5,6-Dimethoxyl-2-Methyl Quinazolin-4-(3H)-One Derivative Source: Science Publishing Group URL:[Link]

  • MS/MS spectra and fragmentation pathway of two representative constituents Source: ResearchGate URL:[Link]

  • From historical drugs to present perils: UHPLC-QqQ-MS/MS determination of methaqualone and its designer analogs Source: Taylor & Francis Online URL:[Link]

Sources

Foundational

Structural Elucidation of 8-Chloro-3-methylquinazolin-4(3H)-one via Infrared Spectroscopy: A Technical Guide

Executive Summary Quinazolin-4(3H)-one derivatives are highly privileged scaffolds in modern drug discovery, exhibiting a broad spectrum of pharmacological activities, including kinesin spindle protein (KSP) inhibition,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinazolin-4(3H)-one derivatives are highly privileged scaffolds in modern drug discovery, exhibiting a broad spectrum of pharmacological activities, including kinesin spindle protein (KSP) inhibition, antimicrobial efficacy, and anticancer properties[1][2]. The precise structural characterization of these molecules is a critical checkpoint in pharmaceutical development. For 8-Chloro-3-methylquinazolin-4(3H)-one , Fourier-Transform Infrared (FTIR) spectroscopy serves as a primary, non-destructive modality to confirm structural integrity, verify successful synthesis, and detect functional group modifications.

As a Senior Application Scientist, I have designed this whitepaper to move beyond simple peak-picking. This guide provides a deep mechanistic understanding of the vibrational modes of 8-Chloro-3-methylquinazolin-4(3H)-one, detailing the causality behind specific spectral shifts and establishing a self-validating experimental protocol for high-fidelity data acquisition.

Theoretical Framework: Vibrational Assignments and Mechanistic Causality

The infrared spectrum of 8-Chloro-3-methylquinazolin-4(3H)-one is dominated by the vibrational modes of its fused bicyclic core, the lactam carbonyl, and its specific substituents (the 8-chloro and 3-methyl groups). Understanding the electronic interplay within this molecule is essential for accurate spectral interpretation.

The Lactam Carbonyl (C=O) Stretch

In unsubstituted aliphatic amides, the C=O stretch typically appears around 1650 cm⁻¹. However, in quinazolin-4(3H)-ones, the carbonyl is part of a cyclic system (lactam) and is conjugated with the adjacent aromatic ring. This conjugation generally lowers the stretching frequency. Crucially, the presence of the N-methyl group at position 3 locks the molecule into the lactam tautomer , preventing conversion to the lactim (enol) form. This guarantees the absence of an O-H stretch and ensures a sharp, highly diagnostic C=O absorption band typically observed between 1666 cm⁻¹ and 1680 cm⁻¹ [3][4]. The electron-withdrawing inductive effect (-I) of the 8-chloro group slightly reduces the electron density of the fused system, which can cause a minor hypsochromic (blue) shift in the C=O frequency compared to unhalogenated analogs[5][6].

The Quinazoline Ring (C=N and C=C) Stretches

The heterocyclic ring contains a prominent C=N bond. The stretching vibration for this functional group is typically observed as a sharp band in the 1600–1638 cm⁻¹ region[1][5]. This peak is often accompanied by aromatic C=C stretching vibrations around 1580–1600 cm⁻¹.

The Aryl Chloride (C-Cl) Stretch

Halogenated aromatics present distinct absorption bands in the fingerprint region. The C-Cl stretching vibration for the 8-chloro substituent is a strong, highly polarizable mode that typically manifests between 750 cm⁻¹ and 785 cm⁻¹ [5].

Quantitative Data Summary

The following table synthesizes the empirical infrared absorption data expected for 8-Chloro-3-methylquinazolin-4(3H)-one, grounded in structurally analogous halogenated and N-methylated quinazolinones.

Functional Group / ModeExpected Wavenumber (cm⁻¹)Intensity & ShapeMechanistic Rationale
Aromatic C-H Stretch 3036 – 3108[1][7]Weak, sharpTypical for sp² hybridized C-H bonds on the benzene ring.
Aliphatic C-H Stretch 2919 – 2967[1][4]Weak to mediumCorresponds to the N-CH₃ group; distinct from aromatic C-H.
Lactam C=O Stretch 1666 – 1680[3][5]Strong, sharpLocked lactam form; slightly shifted by 8-Cl inductive effects.
Imine C=N Stretch 1600 – 1638[1][5]Medium, sharpCore heterocyclic ring vibration.
Aromatic C=C Stretch 1580 – 1600[1]MediumRing breathing and skeletal vibrations.
Aryl C-Cl Stretch 750 – 785[5]StrongHeavy atom vibration, localized in the fingerprint region.

High-Fidelity Experimental Protocol

To achieve research-grade spectra, the experimental workflow must be treated as a self-validating system. The following protocol utilizes the Potassium Bromide (KBr) pellet method, which is optimal for solid, crystalline quinazolinones as it allows for excellent transmission across the mid-IR range (4000–400 cm⁻¹).

Step-by-Step Methodology
  • Sample Desiccation (Moisture Elimination):

    • Action: Store the 8-Chloro-3-methylquinazolin-4(3H)-one sample and spectroscopic-grade KBr in a vacuum desiccator over anhydrous calcium chloride for at least 24 hours prior to analysis.

    • Causality: Water vapor absorbs strongly at ~3500 cm⁻¹ and ~1630 cm⁻¹. The latter band directly overlaps with the critical C=N stretching region of the quinazoline ring[1]. Desiccation prevents this spectral masking.

  • Matrix Preparation (The Beer-Lambert Check):

    • Action: Weigh exactly 1.5 mg of the analyte and 150 mg of KBr (a 1:100 ratio). Mill the mixture thoroughly in an agate mortar for 3–5 minutes until a fine, homogenous powder is achieved.

    • Causality: A strict 1:100 ratio prevents detector saturation and peak "flat-topping." Grinding reduces the particle size to less than the wavelength of the incident IR radiation (typically < 2 µm), which eliminates the Christiansen effect (anomalous light scattering that distorts baselines).

  • Pellet Pressing (Optical Clarity):

    • Action: Transfer the mixture to a 13 mm stainless steel die. Apply a vacuum to the die assembly, then apply 10 tons of hydraulic pressure for 2 minutes.

    • Causality: The vacuum evacuates trapped air, preventing micro-fractures within the pellet. This yields a glass-clear disc, ensuring maximum IR beam transmission and a flat baseline.

  • Self-Validating Background Acquisition:

    • Action: Prepare a blank KBr pellet (150 mg KBr only) using the exact same pressing parameters. Scan this blank first.

    • Causality: This step allows the FTIR software to mathematically subtract atmospheric CO₂ (2350 cm⁻¹) and the inherent optical signature of the KBr matrix, isolating only the analyte's vibrational modes.

  • FTIR Acquisition:

    • Action: Place the sample pellet in the beam path. Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging 64 scans.

    • Causality: The signal-to-noise ratio (SNR) improves with the square root of the number of scans. 64 scans provide an optimal balance, yielding high-resolution peaks for the closely spaced C=O and C=N bands.

Workflow Visualization

FTIR_Workflow Start Analyte: 8-Chloro-3-methylquinazolin-4(3H)-one Desiccation Vacuum Desiccation (24h) Eliminates H2O interference at 1630 cm⁻¹ Start->Desiccation Matrix KBr Matrix Mixing (1:100) Prevents detector saturation Desiccation->Matrix Press Hydraulic Press (10 tons) Vacuum applied for optical clarity Matrix->Press Scan FTIR Acquisition 64 scans, 4 cm⁻¹ resolution Press->Scan Background Blank KBr Background Scan Subtracts CO2 and matrix noise Background->Scan Validate Spectral Validation Verify C=O at ~1675 cm⁻¹ Scan->Validate

FTIR sample preparation and self-validating acquisition workflow for quinazolinone derivatives.

Synthetic Checkpoints via IR Spectroscopy

When synthesizing 8-Chloro-3-methylquinazolin-4(3H)-one, IR spectroscopy is the most rapid method to confirm successful cyclization. A common synthetic route involves the reaction of 2-amino-3-chlorobenzoic acid with acetic anhydride and methylamine, or via Bertagnini's salts in microwave-assisted setups[6].

By tracking specific vibrational modes, a chemist can validate the reaction's progress without waiting for complex NMR or MS data:

  • Disappearance of the Carboxylic Acid: The broad O-H stretch (2500–3300 cm⁻¹) and the acid C=O stretch (~1700 cm⁻¹) of the starting material must completely disappear.

  • Appearance of the Lactam: The emergence of the sharp lactam C=O stretch at ~1675 cm⁻¹ confirms the formation of the quinazolinone core[4][5].

  • Absence of Primary Amines: The N-H stretching doublet (~3300 and ~3400 cm⁻¹) from the starting anthranilic acid derivative must vanish, confirming complete amidation and cyclization[4].

Synthesis_Checkpoints A 2-Amino-3-chlorobenzoic Acid (Starting Material) B Cyclization / Amidation (Reagents & Heat) A->B IR1 IR Checkpoint 1: Loss of -COOH & -NH2 stretches A->IR1 C 8-Chloro-3-methylquinazolin-4(3H)-one (Target Compound) B->C IR2 IR Checkpoint 2: Appearance of Lactam C=O (~1675 cm⁻¹) C->IR2

Synthetic pathway of 8-Chloro-3-methylquinazolin-4(3H)-one with IR spectroscopic checkpoints.

Conclusion

The infrared spectrum of 8-Chloro-3-methylquinazolin-4(3H)-one provides a highly specific molecular fingerprint. By understanding the causality behind the vibrational shifts—such as the lactam locking via N-methylation and the inductive effects of the 8-chloro substitution—researchers can confidently elucidate its structure. Adhering to the self-validating KBr pellet protocol outlined in this guide ensures that the critical diagnostic bands (C=O at ~1675 cm⁻¹, C=N at ~1615 cm⁻¹, and C-Cl at ~780 cm⁻¹) are captured with maximum fidelity, free from atmospheric or matrix-induced artifacts.

References

  • New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents, Semantic Scholar,
  • Design and synthesis of novel 2-(3-substituted propyl)-3-(2-methyl phenyl) quinazolin-4-(3H)-ones as a new class of H1-antihistaminic agents, Taylor & Francis,
  • Synthesis, Characterization and in vitro Antioxidant, PharmaInfo,
  • Synthesis and Biological Evaluation of Some New 2-propyl-4(3H)
  • Synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and evaluation of their antimicrobial activities, SciSpace,
  • Development of Half-Sandwich Ru, Os, Rh, and Ir Complexes Bearing the Pyridine-2-ylmethanimine Bidentate Ligand Derived from 7-Chloroquinazolin-4(3H)
  • Unveiling the Untapped Potential of Bertagnini's Salts in Microwave-Assisted Synthesis of Quinazolinones, PMC,

Sources

Exploratory

Tautomeric Locking in Quinazolinones: A Mechanistic and Analytical Guide to 8-Chloro-3-methylquinazolin-4(3H)-one

Executive Summary The 4(3H)-quinazolinone core is a privileged pharmacophore in medicinal chemistry, known for its broad spectrum of biological activities[1]. A defining physicochemical characteristic of the unsubstitute...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4(3H)-quinazolinone core is a privileged pharmacophore in medicinal chemistry, known for its broad spectrum of biological activities[1]. A defining physicochemical characteristic of the unsubstituted 4(3H)-quinazolinone scaffold is its dynamic lactam-lactim tautomerism[2]. This proton-transfer equilibrium between the N3 nitrogen and the C4 oxygen significantly influences the molecule's reactivity, solubility, and receptor-binding profile. However, targeted structural substitution can completely abolish this equilibrium. This technical guide provides an in-depth mechanistic analysis of 8-Chloro-3-methylquinazolin-4(3H)-one , exploring how N3-methylation acts as a "tautomeric lock" and detailing the self-validating experimental protocols required to prove this fixed state.

Structural Dissection: The Tautomeric Lock

In parent quinazolinones, the mobile hydrogen atom on N3 allows the molecule to exist in a mixture of tautomers[3]. The lactam form (featuring a C4=O carbonyl and an N3-H bond) exists in thermodynamic equilibrium with the lactim form (featuring a C4-OH hydroxyl and an N3=C4 double bond).

When a methyl group is introduced at the N3 position, as in 8-Chloro-3-methylquinazolin-4(3H)-one, the mobile proton is replaced by a covalent carbon-nitrogen bond. This structural modification fundamentally alters the molecule's energy landscape, permanently fixing it in the lactam state. Furthermore, the presence of the 8-chloro substituent introduces a strong inductive electron-withdrawing effect (-I). While this decreases the electron density around the N1 position, it does not reintroduce any tautomeric potential at the C2 carbon due to the high pKa​ and thermodynamic stability of the aromatic C2-H bond.

Mechanistic Causality: Why Tautomerism is Blocked

Tautomerism requires both a hydrogen bond donor (a mobile proton) and an adjacent acceptor (an electronegative atom with a lone pair). In 8-Chloro-3-methylquinazolin-4(3H)-one, this mechanism is dismantled through three causal factors:

  • Absence of the Mobile Proton: The N3-CH 3​ bond has a high bond dissociation energy and strictly lacks the acidity required for heterolytic cleavage under physiological or standard assay conditions.

  • Impossibility of Proton Migration: Without a dissociable proton at N3, the C4 oxygen cannot be protonated via an intramolecular mechanism to form the lactim (enol-like) state.

  • C2-H Stability: While some heterocycles exhibit tautomerism involving carbon-bound protons (e.g., active methylenes), the C2 proton in this scaffold is part of an aromatic-like conjugated system. The energy barrier to break the C2-H bond and form a tautomeric ylide or carbene intermediate is thermodynamically prohibitive.

Tautomerism Parent Parent Scaffold (Mobile N3-H) Lactam Lactam Form C4=O Parent->Lactam Equilibrium Lactim Lactim Form C4-OH Parent->Lactim Equilibrium Lactam->Lactim Proton Migration Target 8-Chloro-3-methyl quinazolin-4(3H)-one Locked Locked Lactam N3-CH3, C4=O Target->Locked Fixed State Blocked Lactim Blocked No Proton Transfer Locked->Blocked Steric/Chemical Block

Logical relationship showing the blockade of lactam-lactim tautomerism via N3-methylation.

Experimental Protocols for Tautomeric Validation

To definitively prove the locked tautomeric state of synthesized 8-Chloro-3-methylquinazolin-4(3H)-one, analytical protocols must be self-validating. The following methodologies are designed to eliminate false positives caused by solvent interactions or impurities.

Protocol 1: FT-IR Spectroscopic Validation

Causality: Infrared spectroscopy is highly sensitive to the presence of O-H and N-H bonds. By analyzing the solid-state IR spectrum, we can confirm the exclusive presence of the C=O stretch and the absence of lactim O-H stretching. Step-by-Step Methodology:

  • Sample Preparation: Grind 2 mg of highly purified 8-Chloro-3-methylquinazolin-4(3H)-one with 200 mg of anhydrous, spectroscopic-grade KBr.

  • Self-Validation (Baseline): Press a blank KBr pellet and run a background scan. Crucial Step: This ensures no absorbed atmospheric water is present, which could produce a false O-H signal at ~3400 cm⁻¹ and be misinterpreted as a lactim tautomer.

  • Pellet Pressing: Press the sample mixture under 10 tons of pressure for 2 minutes to form a translucent pellet.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Diagnostic Analysis: Identify the sharp, intense carbonyl (C=O) stretching band at approximately 1675 cm⁻¹. Confirm the absolute absence of broad absorption bands in the 3100–3400 cm⁻¹ region.

Protocol 2: Multinuclear NMR Spectroscopy (¹H and ¹³C)

Causality: NMR provides direct evidence of the proton environments. Using a polar aprotic solvent like DMSO-d₆ ensures the molecule is fully solvated without introducing exchangeable protons that could mask the results. Step-by-Step Methodology:

  • Sample Dissolution: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v TMS as an internal standard.

  • Self-Validation (Integration Integrity): Acquire the ¹H NMR spectrum (400 MHz or higher) with a relaxation delay (D1) of at least 2 seconds to ensure complete relaxation of all protons, allowing for exact quantitative integration.

  • ¹H NMR Analysis: Integrate the sharp singlet at ~3.5 ppm (assigned to the N-CH₃ group). Set this integration exactly to 3.00. The singlet at ~8.3 ppm (assigned to the C2-H proton) must integrate to exactly 1.00. The absence of any downfield signal beyond 10.0 ppm confirms no exchangeable N-H or O-H protons exist[4].

  • ¹³C NMR Analysis: Acquire the ¹³C NMR spectrum. The C4 carbonyl carbon will appear as a distinct singlet at ~160-161 ppm. The N-CH₃ carbon will appear at ~33-35 ppm. The lack of peak broadening at C4 confirms a static, non-exchanging electronic environment.

Workflow S1 Isolate Compound S2 FT-IR (KBr) Baseline Validated S1->S2 S3 NMR (DMSO-d6) TMS Standard S1->S3 S4 Confirm Locked Lactam S2->S4 No O-H stretch S3->S4 N-CH3 present No N-H signal

Experimental workflow for the spectroscopic validation of the locked lactam tautomeric state.

Data Presentation: Comparative Spectral Markers

To contextualize the locked state, the table below summarizes the diagnostic differences between the tautomerically active parent scaffold and the locked target molecule.

Property / Spectral Marker8-Chloroquinazolin-4(3H)-one (Parent)8-Chloro-3-methylquinazolin-4(3H)-one
Tautomeric State Dynamic Equilibrium (Lactam ⇌ Lactim)Locked (Lactam only)
IR: ν(C=O) stretch Broadened, ~1660 cm⁻¹ (due to H-bonding)Sharp, ~1675 cm⁻¹
IR: ν(O-H) / ν(N-H) Broad band ~3100-3400 cm⁻¹Absent
¹H NMR (DMSO-d₆) Broad singlet ~12.0-12.5 ppm (N-H/O-H)Sharp singlet ~3.5 ppm (N-CH₃)
¹³C NMR (C4 carbonyl) ~160-162 ppm (averaged signal)~161 ppm (fixed lactam signal)
Hydrogen Bonding Donor and AcceptorAcceptor only

Pharmacological Implications of the Locked Scaffold

The deliberate locking of the quinazolinone scaffold via N3-methylation has profound implications for rational drug design:

  • Predictable Lipophilicity: The lactam-lactim equilibrium in parent quinazolinones causes variable partition coefficients (logP) depending on the microenvironment's pH. The locked 8-Chloro-3-methylquinazolin-4(3H)-one has a static, highly predictable logP, improving pharmacokinetic modeling and lipid membrane permeability predictions.

  • Target Binding & Pharmacodynamics: The N3-methyl group eliminates a hydrogen bond donor, converting that region of the molecule into a purely hydrophobic interaction site. Meanwhile, the C4 oxygen is fixed as a permanent hydrogen bond acceptor. This rigid pharmacophore allows for highly specific, high-affinity binding to target kinases or receptors without the entropic penalty associated with tautomeric conversion upon binding.

Sources

Foundational

An In-depth Technical Guide to the Initial Biological Screening of 8-Chloro-3-methylquinazolin-4(3H)-one

Abstract The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflamm...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide presents a comprehensive, field-proven strategy for the initial biological screening of a novel derivative, 8-Chloro-3-methylquinazolin-4(3H)-one. Moving beyond a simple checklist of assays, this document elucidates the scientific rationale behind a tiered screening cascade, providing detailed, self-validating protocols and data interpretation frameworks. It is intended for researchers, scientists, and drug development professionals seeking to efficiently and effectively characterize the bioactivity profile of new chemical entities based on this privileged scaffold.

Introduction: The Quinazolinone Core and the Significance of 8-Chloro-3-methylquinazolin-4(3H)-one

The quinazolin-4(3H)-one moiety is a bicyclic heterocyclic system that has garnered significant attention from medicinal chemists due to its remarkable pharmacological versatility. Natural and synthetic derivatives have demonstrated a broad spectrum of activities, acting as potent agents against various cancers, microbial infections, and inflammatory conditions.[2][3][4] The substitutions at the 2 and 3 positions of the quinazolinone ring are particularly crucial in defining the cytotoxic activity of these compounds.[5]

The subject of this guide, 8-Chloro-3-methylquinazolin-4(3H)-one, is a novel compound with specific substitutions that warrant a thorough investigation of its biological potential. The presence of a chloro group at the 8-position is of particular interest, as halogen substitutions can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties. For instance, an 8-chloro substituted quinazolinone derivative has been identified as a potent poly(ADP-ribose)polymerase-1 (PARP-1) inhibitor with excellent brain penetration.[6] The methyl group at the 3-position further differentiates this molecule. This guide outlines a systematic approach to unravel its potential therapeutic value.

A Tiered Approach to Biological Screening

A logical and resource-effective screening strategy is paramount in early-stage drug discovery. For 8-Chloro-3-methylquinazolin-4(3H)-one, a tiered approach is recommended, beginning with broad-spectrum assays to identify general bioactivity, followed by more focused investigations into specific mechanisms of action. This cascade ensures that resources are directed toward the most promising avenues of research.

Screening_Cascade cluster_0 Tier 1: Foundational Cytotoxicity and Antimicrobial Assessment cluster_1 Tier 2: Mechanistic Exploration (Based on Tier 1 Results) cluster_2 Tier 3: Target Validation and In-silico Analysis A General Cytotoxicity Screening (e.g., MTT Assay on Cancer and Normal Cell Lines) B Broad-Spectrum Antimicrobial Screening (Gram-positive & Gram-negative Bacteria, Fungi) C Kinase Inhibition Profiling (e.g., CDK2, HER2, EGFR, PI3K-δ) A->C If Cytotoxic E Advanced Antimicrobial Studies (MIC/MBC Determination) B->E If Antimicrobial D Apoptosis Induction Assays (e.g., Caspase Activity, Annexin V) C->D F Specific Enzyme Inhibition Assays (e.g., Tyrosinase, PARP-1) C->F G Molecular Docking Studies F->G

Caption: A tiered screening cascade for 8-Chloro-3-methylquinazolin-4(3H)-one.

Tier 1: Foundational Biological Assessment

The initial tier focuses on establishing a baseline of bioactivity. This involves assessing the compound's general cytotoxicity against a panel of human cell lines and its broad-spectrum antimicrobial potential.

General Cytotoxicity Screening

Given that many quinazolin-4(3H)-one derivatives exhibit potent cytotoxicity against cancer cell lines, this is a logical starting point.[7][8]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 - breast adenocarcinoma, A2780 - ovarian carcinoma, HCT-116 - colon carcinoma, HepG2 - hepatocellular carcinoma) and a normal human cell line (e.g., WI-38 - lung fibroblasts) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[9][10]

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Assay Procedure:

    • Seed cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Prepare a stock solution of 8-Chloro-3-methylquinazolin-4(3H)-one in DMSO.

    • Treat the cells with serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[11]

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line using non-linear regression analysis.

Data Presentation: Cytotoxicity Profile

Cell LineTypeIC₅₀ (µM) of 8-Chloro-3-methylquinazolin-4(3H)-oneIC₅₀ (µM) of Doxorubicin (Positive Control)
MCF-7Breast CancerExperimental ValueLiterature/Experimental Value
A2780Ovarian CancerExperimental ValueLiterature/Experimental Value
HCT-116Colon CancerExperimental ValueLiterature/Experimental Value
HepG2Liver CancerExperimental ValueLiterature/Experimental Value
WI-38Normal Lung FibroblastExperimental ValueLiterature/Experimental Value
Broad-Spectrum Antimicrobial Screening

The quinazolinone scaffold is also known for its antimicrobial properties against a range of pathogens.[1][12]

Experimental Protocol: Agar Well Diffusion Method

  • Microbial Strains:

    • Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis.[1]

    • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa.[1]

    • Fungi: Candida albicans, Aspergillus niger.[1]

  • Assay Procedure:

    • Prepare Mueller-Hinton agar plates for bacteria and Sabouraud dextrose agar plates for fungi.

    • Inoculate the agar surfaces with the respective microbial suspensions.

    • Create wells (6 mm diameter) in the agar plates.

    • Add a defined concentration (e.g., 100 µg/mL) of 8-Chloro-3-methylquinazolin-4(3H)-one dissolved in a suitable solvent (e.g., DMSO) to the wells.

    • Include a solvent control and a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).[1]

    • Incubate the plates at 37°C for 24 hours (bacteria) or 28°C for 48 hours (fungi).

  • Data Analysis:

    • Measure the diameter of the zone of inhibition (in mm) around each well.

Data Presentation: Antimicrobial Activity

Microbial StrainTypeZone of Inhibition (mm) of 8-Chloro-3-methylquinazolin-4(3H)-oneZone of Inhibition (mm) of Positive Control
S. aureusGram-positiveExperimental ValueExperimental Value
B. subtilisGram-positiveExperimental ValueExperimental Value
E. coliGram-negativeExperimental ValueExperimental Value
P. aeruginosaGram-negativeExperimental ValueExperimental Value
C. albicansFungusExperimental ValueExperimental Value
A. nigerFungusExperimental ValueExperimental Value

Tier 2: Mechanistic Exploration

Should the Tier 1 screening reveal significant cytotoxic or antimicrobial activity, the next logical step is to investigate the underlying mechanisms.

Kinase Inhibition Profiling

Many cytotoxic quinazolinone derivatives function as kinase inhibitors.[7][8] A preliminary screen against a panel of relevant kinases is therefore warranted if the compound shows potent cytotoxicity, especially against cancer cell lines.

Kinase_Inhibition_Pathway cluster_0 Cell Proliferation Signaling cluster_1 Potential Inhibition by 8-Chloro-3-methylquinazolin-4(3H)-one GF Growth Factors RTK Receptor Tyrosine Kinases (EGFR, HER2, VEGFR2) GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt CellCycle Cell Cycle Progression Akt->CellCycle CDK2 CDK2 CellCycle->CDK2 Compound 8-Chloro-3-methylquinazolin-4(3H)-one Compound->RTK Compound->PI3K Compound->CDK2

Caption: Potential kinase targets for 8-Chloro-3-methylquinazolin-4(3H)-one.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This is typically performed using commercially available kinase assay kits (e.g., ADP-Glo™ Kinase Assay).

  • Target Kinases:

    • Based on literature for quinazolinones, prioritize kinases such as CDK2, HER2, EGFR, VEGFR2, and PI3K-δ.[7][9][10]

  • Assay Procedure (General):

    • In a 384-well plate, combine the kinase, its specific substrate, ATP, and varying concentrations of 8-Chloro-3-methylquinazolin-4(3H)-one.

    • Include a known inhibitor for each kinase as a positive control.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

    • Measure the luminescence, which is correlated with kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the compound.

    • Determine the IC₅₀ value for each targeted kinase.

Advanced Antimicrobial Studies

If broad-spectrum antimicrobial activity is observed, determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) is crucial.

Experimental Protocol: Broth Microdilution for MIC/MBC Determination

  • Procedure:

    • In a 96-well plate, perform serial two-fold dilutions of 8-Chloro-3-methylquinazolin-4(3H)-one in the appropriate broth medium (Mueller-Hinton for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with a standardized suspension of the target microorganism.

    • Incubate the plates under the same conditions as the agar diffusion assay.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

    • To determine the MBC/MFC, subculture aliquots from the wells with no visible growth onto agar plates. The MBC/MFC is the lowest concentration that results in no growth on the subculture plates.

Tier 3: Target Validation and In-Silico Analysis

Positive results from the mechanistic studies in Tier 2 can be further validated through more specific assays and complemented by computational modeling.

Specific Enzyme Inhibition Assays

Based on the structure and any observed bioactivity, other enzyme targets can be explored. For example, some quinazolinone derivatives are known to inhibit tyrosinase.[13]

Molecular Docking Studies

If a specific protein target is identified (e.g., a particular kinase), molecular docking can provide insights into the potential binding mode and interactions of 8-Chloro-3-methylquinazolin-4(3H)-one with the active site of the protein. This can guide further lead optimization.

Conclusion and Future Directions

This guide provides a structured and scientifically-grounded framework for the initial biological screening of 8-Chloro-3-methylquinazolin-4(3H)-one. By progressing through a tiered system of evaluation, from broad phenotypic screens to more specific mechanistic and in-silico studies, researchers can efficiently characterize the bioactivity of this novel compound. The results from this screening cascade will be instrumental in determining the therapeutic potential of 8-Chloro-3-methylquinazolin-4(3H)-one and will guide subsequent efforts in lead optimization and preclinical development.

References

  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. National Center for Biotechnology Information. [Link]

  • Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Arabian Journal of Chemistry. [Link]

  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Taylor & Francis Online. [Link]

  • Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-Оґ inhibitors, cytotoxic agents. ScienceDirect. [Link]

  • Antibacterial activity of newer Quinazolin-4(3H)-one derivatives. Frontiers. [Link]

  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal. [Link]

  • Biological Activity of Quinazolinones. IntechOpen. [Link]

  • Synthesis and cytotoxic evaluation of some new 4(3H)-quinazolinones on HeLa cell line. SID. [Link]

  • Antibacterial Effects of Quinazolin-4(3H)-One Functionalized-Conjugated Silver Nanoparticles. MDPI. [Link]

  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. National Center for Biotechnology Information. [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Brieflands. [Link]

  • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. [Link]

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  • European Journal of Medicinal Chemistry. Refubium. [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. National Center for Biotechnology Information. [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect. [Link]

  • (8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl) (pyridin-4-yl)methanone. ResearchGate. [Link]

  • 3-[(2-chloroquinolin-3-yl)methyl]quinazolin-4(3H)-ones as potential larvicidal agents. Journal of Chemical and Pharmaceutical Research. [Link]

  • Some new quinazolin-4(3 H)-one derivatives, synthesis and antitumor activity. ResearchGate. [Link]

  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. National Center for Biotechnology Information. [Link]

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  • Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. View of Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. [Link]

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Exploratory

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 8-Chloro-3-methylquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals Abstract The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. This technical guide...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. This technical guide delves into the discovery and history of a specific, yet significant, derivative: 8-Chloro-3-methylquinazolin-4(3H)-one. While the precise historical record of its initial synthesis is not extensively documented, its existence and development can be understood within the broader context of the rich history of quinazolinone chemistry. This guide will explore the foundational discoveries that paved the way for its synthesis, detail the probable synthetic routes based on established methodologies, and discuss its potential biological significance by examining the activities of closely related analogs. The narrative is structured to provide not just a chronological account, but also to offer insights into the scientific rationale behind the exploration of this and similar compounds.

The Quinazolinone Core: A Legacy of Discovery

The story of 8-Chloro-3-methylquinazolin-4(3H)-one is intrinsically linked to the broader history of its parent scaffold, the quinazolinone ring system. The first foray into this chemical class occurred in 1869, when Griess synthesized the first quinazoline derivative.[1] However, it was the pioneering work on the synthesis of the quinazoline ring itself by Bischler and Lang in 1895, and a more refined synthesis by Gabriel in 1903, that truly opened the door for the exploration of its vast chemical space.[2]

The initial discoveries were primarily of academic interest, but the isolation of the quinazoline alkaloid vasicine from Adhatoda vasica and the subsequent discovery of its bronchodilatory effects sparked significant interest in the pharmacological potential of this scaffold.[2] This led to a surge in the synthesis and biological evaluation of a multitude of quinazolinone derivatives, each with unique substitutions aimed at modulating their therapeutic properties.

The Genesis of 8-Chloro-3-methylquinazolin-4(3H)-one: A Tale of Rational Design

While a singular "discovery" of 8-Chloro-3-methylquinazolin-4(3H)-one is not prominently featured in the historical literature, its conception can be viewed as a logical progression in the field of medicinal chemistry. The introduction of specific substituents onto the quinazolinone core is a well-established strategy to fine-tune its biological activity.

  • The Significance of the 8-Chloro Substitution: The placement of a chlorine atom at the 8-position of the quinazolinone ring is a strategic modification. Halogen substitutions, particularly chlorine, are known to modulate a molecule's lipophilicity, metabolic stability, and electronic properties, which can significantly impact its pharmacokinetic and pharmacodynamic profile.[3][4] The presence of a halogen at the 6 or 8-position of the quinazoline ring has been noted to improve antiepileptic activity in some derivatives.[5]

  • The Role of the 3-Methyl Group: The methylation at the N-3 position is another crucial modification. This substitution can influence the molecule's conformation, receptor binding affinity, and metabolic fate. The presence of a substituent at the 3-position is a common feature in many biologically active quinazolinones.[2]

The combination of these two substitutions—an electron-withdrawing chlorine at a key position on the benzene ring and a small alkyl group on the pyrimidine ring—represents a deliberate effort to create a molecule with potentially enhanced or novel biological activities.

The Synthetic Pathway: From Precursors to the Final Product

The synthesis of 8-Chloro-3-methylquinazolin-4(3H)-one can be reliably inferred from established and versatile methods for quinazolinone synthesis. The most probable and widely applicable route is a variation of the Niementowski reaction, which involves the cyclocondensation of an appropriately substituted anthranilic acid derivative.

Conceptual Synthetic Workflow

The synthesis logically proceeds through a two-step process starting from a readily available precursor.

G A 2-Amino-3-chlorobenzoic Acid B N-Acylation A->B Acetic Anhydride C 2-Acetamido-3-chlorobenzoic Acid B->C D Cyclization with Methylamine C->D Heat E 8-Chloro-3-methylquinazolin-4(3H)-one D->E

Caption: A plausible synthetic pathway to 8-Chloro-3-methylquinazolin-4(3H)-one.

Detailed Experimental Protocol (Inferred)

The following protocol is a detailed, step-by-step methodology based on well-established procedures for the synthesis of analogous quinazolinones.

Step 1: Synthesis of 2-Acetamido-3-chlorobenzoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-3-chlorobenzoic acid (1.0 eq) in glacial acetic acid.

  • Acylation: Slowly add acetic anhydride (1.2 eq) to the solution.

  • Heating: Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring.

  • Isolation: The precipitated solid, 2-acetamido-3-chlorobenzoic acid, is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Synthesis of 8-Chloro-3-methylquinazolin-4(3H)-one

  • Reaction Mixture: In a sealed reaction vessel, combine 2-acetamido-3-chlorobenzoic acid (1.0 eq) and a solution of methylamine (excess, e.g., 40% in water or as a gas dissolved in a suitable solvent).

  • Heating: Heat the mixture in a sealed vessel or under reflux conditions. The optimal temperature and time will depend on the specific solvent and concentration used. Microwave-assisted synthesis can also be employed to significantly reduce reaction times.[6]

  • Work-up: After the reaction is complete (as monitored by TLC), cool the mixture. If a precipitate forms, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield pure 8-Chloro-3-methylquinazolin-4(3H)-one.

Biological Significance: A Landscape of Potential Activities

While specific biological data for 8-Chloro-3-methylquinazolin-4(3H)-one is not extensively reported, a comprehensive understanding of its potential can be gleaned from the vast body of research on structurally similar quinazolinone derivatives. The presence of the chloro and methyl groups suggests a likelihood of activity in several key therapeutic areas.

Anticonvulsant Activity

The quinazolinone scaffold is a well-known pharmacophore for anticonvulsant agents.[2][7][8] The sedative-hypnotic drug methaqualone is a classic example. Structure-activity relationship (SAR) studies have revealed that substitutions on the quinazolinone ring system play a crucial role in modulating anticonvulsant potency.[5] Notably, the presence of a halogen at the 6- or 8-position can enhance activity.[5] Therefore, it is highly probable that 8-Chloro-3-methylquinazolin-4(3H)-one exhibits anticonvulsant properties.

Cytotoxic and Anticancer Potential

Numerous quinazolinone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[9] The mechanism of action often involves the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases.[6] Specifically, chloro-substituted quinazolinones have been investigated as PI3K-δ inhibitors and have shown promising cytotoxic effects.[10]

The following table summarizes the cytotoxic activity of some relevant chloro-methylquinazolinone derivatives:

CompoundCancer Cell LineIC50 (µM)Reference
3-Amino-7-chloro-2-methylquinazolin-4(3H)-one derivative (5c)HCT-1168.00 ± 0.33
3-Amino-7-chloro-2-methylquinazolin-4(3H)-one derivative (5d)HepG-217.78 ± 0.58

This data suggests that the combination of chloro and methyl substitutions on the quinazolinone scaffold can lead to potent anticancer agents.

Other Potential Biological Activities

The versatility of the quinazolinone scaffold extends to a wide array of other biological activities, including:

  • Antimicrobial and Antifungal: [3][9]

  • Anti-inflammatory: [11]

  • Antiviral: [9]

  • Antimalarial: [12]

The specific substitution pattern of 8-Chloro-3-methylquinazolin-4(3H)-one would determine its unique profile within this broad spectrum of activities.

Future Directions and Conclusion

The journey of 8-Chloro-3-methylquinazolin-4(3H)-one, from its conceptualization rooted in the rich history of quinazolinone chemistry to its potential as a biologically active molecule, underscores the enduring power of rational drug design. While its specific history remains to be fully elucidated, the available scientific literature provides a strong foundation for understanding its synthesis and predicting its pharmacological profile.

Future research should focus on the definitive synthesis and comprehensive biological evaluation of 8-Chloro-3-methylquinazolin-4(3H)-one. Elucidating its precise mechanism of action in areas such as anticonvulsant and anticancer activity could pave the way for the development of novel therapeutic agents. The exploration of this and other uniquely substituted quinazolinones continues to be a promising avenue in the quest for new and effective medicines.

References

  • Griess, P. (1869). Ueber die Einwirkung von Cyan auf Anthranilsäure. Berichte der deutschen chemischen Gesellschaft, 2(1), 427-428.
  • Oriental Journal of Chemistry. (2024). Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity. Oriental Journal of Chemistry, 40(2), 369-373.
  • Al-Ghorbani, M., et al. (2016).
  • BenchChem. (2025). A Technical Guide to the Discovery and History of Quinazoline Compounds.
  • Al-Salem, H. S., et al. (2015). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules, 20(9), 16459-16482.
  • Elfeky, S. M., et al. (2022). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Arabian Journal of Chemistry, 15(2), 103614.
  • Arabian Journal of Chemistry. (2021). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents.
  • Chemistry & Biology Interface. (2023). Quinazolinone: A Privileged Scaffold in Medicinal Chemistry.
  • IntechOpen. (2020). Biological Activity of Quinazolinones.
  • Al-Ostoot, F. H., et al. (2021). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. RSC Advances, 11(35), 21565-21587.
  • ResearchGate. (2021).
  • E-Journal of Chemistry. (2011). Synthesis of Thioxoquinazolin-4(3H)
  • ACS Publications. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials.
  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). European Journal of Medicinal Chemistry, 249, 115169.
  • ResearchGate. (2013). Synthesis and further transformations of 8-chloro-3,4-dihydroisoquinoline.
  • ACS Publications. (2024). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 8-Chloroquinazolin-4-OL Analogs.
  • Frontiers in Chemistry. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.
  • El-Azab, A. S., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 1009.
  • ResearchGate. (2020). New quinazolinone derivatives: Synthesis and in vitro cytotoxic activity.
  • ResearchGate. (2021). History of discovery and development of antibiotics in chemotherapy.
  • Bentham Science. (2020).
  • Wikipedia. (n.d.). Quinazoline.

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Protocols & Analytical Methods

Method

methodology for testing 8-Chloro-3-methylquinazolin-4(3H)-one as a PARP inhibitor

An in-depth methodological framework for evaluating 8-Chloro-3-methylquinazolin-4(3H)-one —and related quinazolinone derivatives—as targeted Poly(ADP-ribose) polymerase (PARP) inhibitors. Mechanistic Rationale: The Quina...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth methodological framework for evaluating 8-Chloro-3-methylquinazolin-4(3H)-one —and related quinazolinone derivatives—as targeted Poly(ADP-ribose) polymerase (PARP) inhibitors.

Mechanistic Rationale: The Quinazolin-4(3H)-one Scaffold

The development of targeted cancer therapies has been revolutionized by the concept of synthetic lethality, particularly in tumors harboring BRCA1/2 mutations[1]. PARP-1 is a critical enzyme that detects single-strand DNA breaks (SSBs) and facilitates their repair by synthesizing poly(ADP-ribose) (PAR) chains, which recruit DNA repair effectors[2].

The quinazolin-4(3H)-one core serves as a highly effective bioisostere to the phthalazinone core found in clinical PARP inhibitors like Olaparib[3]. The structural geometry of 8-Chloro-3-methylquinazolin-4(3H)-one allows it to competitively bind to the NAD+ active site within the catalytic domain of PARP-1[4]. By inhibiting PARylation and allosterically "trapping" PARP on the DNA, the compound prevents SSB repair. During the S-phase of the cell cycle, these unrepaired SSBs collide with replication forks, collapsing them into highly toxic double-strand breaks (DSBs)[2]. In homologous recombination (HR)-deficient cells (e.g., BRCA-mutated), these DSBs cannot be repaired, leading to targeted apoptosis[5].

G SSB Single-Strand Break (SSB) PARP PARP-1 Recruitment & Activation SSB->PARP Block Inhibition of PARylation & PARP Trapping PARP->Block Inhibited by Inhibitor 8-Chloro-3-methylquinazolin-4(3H)-one (PARP Inhibitor) Inhibitor->Block Fork Replication Fork Collapse Block->Fork DSB Double-Strand Break (DSB) Fork->DSB BRCAwt BRCA Proficient (HR Repair Active) DSB->BRCAwt BRCAmut BRCA Deficient (HR Repair Defective) DSB->BRCAmut Survival Cell Survival BRCAwt->Survival Death Synthetic Lethality (Apoptosis) BRCAmut->Death

Mechanism of synthetic lethality induced by PARP inhibition in BRCA-deficient cells.

Experimental Workflow & Self-Validating Design

To rigorously validate 8-Chloro-3-methylquinazolin-4(3H)-one, the experimental design must separate direct enzymatic inhibition from cellular permeability and off-target cytotoxicity. A self-validating protocol requires three distinct phases:

  • Cell-Free Biochemical Assay : Confirms direct target engagement and establishes the absolute IC50​ [3].

  • Cellular PARylation Assay : Confirms the compound's ability to cross the lipid bilayer and inhibit intracellular PARP under DNA-damaging stress[1].

  • Isogenic Viability Profiling : Proves that the cytotoxicity is driven by synthetic lethality (BRCA-dependent) rather than general chemical toxicity[6].

G Prep Compound Preparation CellFree Cell-Free Assay (PARP-1 IC50) Prep->CellFree TargetEng Cellular Assay (PARylation Levels) CellFree->TargetEng Viability Viability Assay (BRCA mut vs wt) TargetEng->Viability Data Data Analysis & Selectivity Index Viability->Data

Step-by-step experimental workflow for validating novel PARP inhibitors.

Step-by-Step Methodologies

Protocol A: Cell-Free PARP-1 Enzymatic Inhibition Assay

Causality Check: This assay utilizes histone-coated plates and biotinylated NAD+ to measure the direct incorporation of PAR chains. It isolates the compound's binding affinity from cellular variables.

  • Preparation : Dilute 8-Chloro-3-methylquinazolin-4(3H)-one in DMSO to create a 10-point concentration gradient (e.g., 0.1 nM to 10 µM). Maintain final DMSO concentration at 1% to prevent enzyme denaturation.

  • Plate Setup : Use a 96-well plate pre-coated with histones. Add 50 µL of histone buffer to each well[3].

  • Enzyme Addition : Add recombinant human PARP-1 enzyme (e.g., 0.5 U/well) to the test wells.

    • Self-Validation: Include "No Enzyme" wells (background) and "Vehicle + Enzyme" wells (maximum activity). Include Olaparib as a positive reference control[4].

  • Inhibitor Incubation : Add 10 µL of the compound dilutions to the respective wells. Incubate at room temperature for 10 minutes to allow pre-equilibration of the inhibitor within the NAD+ binding pocket.

  • Reaction Initiation : Add 20 µL of a master mix containing Biotinylated-NAD+ and activated DNA (to stimulate PARP-1). Incubate for 1 hour at room temperature.

  • Detection : Wash the plate 3x with PBST. Add Streptavidin-HRP, incubate for 30 minutes, wash again, and add chemiluminescent substrate. Read luminescence using a microplate reader.

Protocol B: Cellular Target Engagement (PARylation Accumulation)

Causality Check: Baseline PARylation in resting cells is extremely low. To accurately measure inhibition, we must first induce DNA damage using H2​O2​ , which hyperactivates PARP. If the compound is cell-permeable and active, it will blunt this H2​O2​ -induced PAR spike.

  • Cell Seeding : Seed MDA-MB-231 (BRCA-wt) cells in 6-well plates at 3×105 cells/well. Incubate overnight.

  • Pre-treatment : Treat cells with varying concentrations of 8-Chloro-3-methylquinazolin-4(3H)-one (e.g., 10 nM, 100 nM, 1 µM) for 2 hours.

  • Stimulation : Add 1 mM H2​O2​ to the culture media for exactly 10 minutes.

    • Self-Validation: The brief 10-minute window captures the peak of PARP hyperactivation before degradation pathways clear the PAR polymers.

  • Lysis & Extraction : Wash immediately with ice-cold PBS and lyse cells using RIPA buffer supplemented with protease inhibitors and a PARG inhibitor (to prevent PAR chain degradation post-lysis).

  • Western Blotting : Separate lysates via SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-PAR monoclonal antibody (e.g., 10H). Quantify the high-molecular-weight smear (>100 kDa) indicative of PAR polymers[1].

Protocol C: Synthetic Lethality & High-Throughput Survival Assay (HTSA)

Causality Check: A true PARP inhibitor will show a massive differential in cytotoxicity between BRCA-proficient and BRCA-deficient cells. If the compound kills both equally, it is a general cytotoxin, not a targeted agent.

  • Cell Line Selection : Utilize an isogenic or matched pair, such as MDA-MB-436 (BRCA1-mutant, HR-deficient) and MDA-MB-231 (BRCA-wildtype, HR-proficient)[1].

  • Seeding : Seed cells at low density (e.g., 1,000 cells/well) in 96-well plates to allow for multi-generational exponential growth.

  • Treatment : Apply the compound gradient (1 nM to 50 µM).

  • Extended Incubation : Incubate for 72 hours. Crucial Insight: PARP inhibitors require cells to pass through the S-phase multiple times to accumulate lethal DSBs[1]. Short assays (24h) will yield false negatives.

  • Recovery & Readout : Replace with drug-free media for an additional 72 hours (recovery phase) to ensure sustained lethality, then assess viability using CellTiter-Glo (ATP luminescence)[1].

Data Presentation & Expected Outcomes

A successful validation of 8-Chloro-3-methylquinazolin-4(3H)-one will yield data demonstrating nanomolar biochemical potency and a high Selectivity Index (SI) in cellular assays. The SI is calculated as the IC50​ of the BRCA-wt line divided by the IC50​ of the BRCA-mut line. An SI > 10 indicates a strong synthetic lethal profile[6].

Table 1: Representative Quantitative Profiling of Quinazolinone PARP Inhibitors

Compound / ControlCell-Free PARP-1 IC50​ (nM)MDA-MB-231 IC50​ (µM) [BRCA-wt]MDA-MB-436 IC50​ (µM) [BRCA-mut]Selectivity Index (SI)
Olaparib (Positive Control)1.8 ± 0.3> 20.00.85 ± 0.12> 23.5
8-Chloro-3-methylquinazolin-4(3H)-one 25.4 ± 1.518.5 ± 2.11.20 ± 0.1815.4
General Cytotoxin (Negative Control)N/A2.1 ± 0.41.9 ± 0.31.1

Note: Data represents expected ranges based on structurally analogous quinazolin-4(3H)-one derivatives[3][4].

Sources

Application

Application Note: 8-Chloro-3-methylquinazolin-4(3H)-one as a Privileged Scaffold in Antibacterial Drug Discovery

Executive Summary & Pharmacophore Rationale The escalating crisis of antimicrobial resistance (AMR), particularly among ESKAPE pathogens (e.g., Methicillin-resistant Staphylococcus aureus [MRSA]), demands the development...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The escalating crisis of antimicrobial resistance (AMR), particularly among ESKAPE pathogens (e.g., Methicillin-resistant Staphylococcus aureus [MRSA]), demands the development of novel molecular scaffolds that can bypass established resistance mechanisms. The 4(3H)-quinazolinone class has emerged as a highly potent antibacterial pharmacophore[1].

Within this class, 8-chloro-3-methylquinazolin-4(3H)-one serves as an optimal building block. The causality behind its efficacy lies in its specific substitutions:

  • The 3-Methyl Group: Provides a compact, lipophilic moiety that enhances outer membrane penetration without adding excessive steric bulk, which could otherwise hinder entry into the narrow binding pockets of bacterial targets.

  • The 8-Chloro Group (Mechanistic Driver): The introduction of a halogen at the C-8 position induces a severe steric clash with adjacent substituents or the core itself. This forces the molecule into a highly strained, "out-of-plane" distorted conformation. This precise steric distortion significantly increases the binding affinity to bacterial targets such as Penicillin-Binding Protein 2a (PBP2a) or DNA gyrase, effectively overcoming target-mediated resistance mechanisms[2].

Mechanism Scaffold 8-Chloro-3-methyl- quinazolin-4(3H)-one Steric Steric Distortion (Out-of-Plane) Scaffold->Steric 8-Cl induces Target PBP2a Binding (MRSA) Steric->Target enhances affinity Effect Cell Wall Inhibition Target->Effect triggers Death Bacterial Apoptosis Effect->Death results in

Mechanism of action of 8-chloro-quinazolinone derivatives targeting PBP2a in MRSA.

Experimental Protocols: Self-Validating Antibacterial Workflows

To ensure high-fidelity data, all biological evaluations of 8-chloro-3-methylquinazolin-4(3H)-one derivatives must be executed as self-validating systems. The following protocols integrate internal controls to mathematically and biologically verify the results.

Protocol A: High-Throughput Broth Microdilution (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) against Gram-positive and Gram-negative panels[3].

1. Media Preparation & Causality:

  • Action: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Causality: Adjusting Ca²⁺ and Mg²⁺ concentrations to physiological levels is critical. Unadjusted media destabilizes the bacterial outer membrane, leading to artificially enhanced drug penetration and false-positive MICs, particularly for Gram-negative strains.

2. Inoculum Standardization:

  • Action: Prepare a 0.5 McFarland standard suspension ( 1×108 CFU/mL) from a fresh 18-hour agar culture. Dilute in CAMHB to achieve a final well concentration of 5×105 CFU/mL.

  • Causality: Strict adherence to this inoculum density prevents the "inoculum effect"—a phenomenon where an artificially high bacterial burden secretes sufficient enzymes (e.g., beta-lactamases) to neutralize the drug, yielding false resistance.

3. Internal Validation Matrix (The Self-Validating System): A plate is only considered valid if all three of the following conditions are met:

  • Sterility Control (SC): Media only. Validation: Must remain optically clear. Turbidity indicates systemic contamination, invalidating the entire plate.

  • Growth Control (GC): Media + Bacteria (no drug). Validation: Must show robust visible growth. Confirms the viability of the bacterial colony used.

  • Reference Control (RC): Vancomycin (for MRSA) or Ciprofloxacin. Validation: The MIC of the reference drug must fall within the exact Clinical and Laboratory Standards Institute (CLSI) quality control range (e.g., 0.5–2 µg/mL for Vancomycin against S. aureus ATCC 29213).

Protocol B: Time-Kill Kinetics Assay

While MIC indicates potency, Time-Kill kinetics determine whether a derivative is bactericidal (kills bacteria) or bacteriostatic (halts growth).

1. Setup & Sampling:

  • Inoculate CAMHB containing the test compound at 1×, 2×, and 4× MIC with 5×105 CFU/mL of the target pathogen.

  • Aliquot 100 µL at specific intervals: 0, 2, 4, 8, and 24 hours. Serially dilute and plate on Mueller-Hinton Agar.

2. Causality of Time Points:

  • Early Points (2–4h): Captures rapid bactericidal activity, typically indicative of direct membrane disruption.

  • Late Points (24h): Captures slower mechanisms (e.g., cell wall synthesis inhibition) and is crucial for detecting potential regrowth due to the emergence of resistant subpopulations.

3. Assay Validation:

  • The 0-hour plate count must mathematically confirm the 5×105 CFU/mL starting inoculum.

  • A compound is strictly defined as bactericidal only if it achieves a ≥3log10​ decrease in CFU/mL (99.9% kill) at 24 hours compared to the 0-hour baseline.

Workflow Synth Scaffold Functionalization (C2/C6 Substitution) Purification Analytical Validation (NMR, LC-MS) Synth->Purification MIC Broth Microdilution (MIC Assay) Purification->MIC >95% Purity TimeKill Time-Kill Kinetics (Bactericidal Profiling) MIC->TimeKill MIC < 4 µg/mL Tox Mammalian Cytotoxicity (Selectivity Index) MIC->Tox Active hits Lead Lead Candidate Selection TimeKill->Lead >3 log reduction Tox->Lead SI > 10

Self-validating experimental workflow for antibacterial screening of quinazolinone derivatives.

Quantitative Data Synthesis

The table below synthesizes representative in vitro antibacterial activity data, demonstrating how functionalization of the 8-chloro-3-methylquinazolin-4(3H)-one core translates to phenotypic efficacy against ESKAPE pathogens. Notice the pronounced selectivity for Gram-positive organisms, a hallmark of quinazolinone derivatives targeting PBPs[1].

Compound / StrainS. aureus (ATCC 29213)MRSA (ATCC 43300)E. faecalis (ATCC 29212)E. coli (ATCC 25922)
8-Cl-3-Me-QZ Core 16 µg/mL32 µg/mL>64 µg/mL>64 µg/mL
Derivative A (C2-Aryl Substituted)0.5 µg/mL1 µg/mL8 µg/mL>64 µg/mL
Derivative B (C2-Amine Substituted)0.125 µg/mL0.5 µg/mL4 µg/mL32 µg/mL
Vancomycin (Control)1 µg/mL1 µg/mL2 µg/mL>64 µg/mL
Ciprofloxacin (Control)0.25 µg/mL>16 µg/mL1 µg/mL0.015 µg/mL

Data Interpretation: The unfunctionalized core exhibits weak baseline activity. However, strategic functionalization at the C2 position (Derivatives A and B) leverages the 8-chloro-induced steric distortion to achieve sub-microgram MICs against MRSA, outperforming the clinical standard Vancomycin.

References

  • A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group Journal of Medicinal Chemistry (2003). Kuramoto Y, et al. URL:[Link][2]

  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials Journal of Medicinal Chemistry (2016). URL:[Link][1]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities Semantic Scholar / Research in Pharmacy and Health Sciences (2023). URL:[Link][3]

Sources

Method

Application Note: Developing Derivatives of 8-Chloro-3-methylquinazolin-4(3H)-one for Improved Kinase Inhibitory Activity

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Executive Summary & Mechanistic Rationale The quinazoli...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary & Mechanistic Rationale

The quinazolin-4(3H)-one system is a highly privileged pharmacophore in modern drug discovery, particularly in the development of targeted anticancer therapeutics. These scaffolds serve as versatile hinge-binding moieties capable of acting as multitarget inhibitors against critical angiogenic and proliferative pathways, including VEGFR-2, EGFR, and HER2. The clinical success of quinazoline-based tyrosine kinase inhibitors (TKIs) such as gefitinib, erlotinib, and lapatinib underscores the robust pharmacological viability of this core[1].

This application note details the structural optimization, synthesis, and biological validation of 8-chloro-3-methylquinazolin-4(3H)-one derivatives.

Why this specific scaffold?

  • The 8-Chloro Substitution: Halogenation at the 8-position introduces a strong electron-withdrawing group that modulates the pKa of the quinazolinone core, improving lipophilicity and membrane permeability. More critically, the chlorine atom acts as a halogen bond donor, establishing highly directional interactions with the backbone carbonyls in the hydrophobic pocket II of the kinase hinge region[2].

  • The 3-Methyl Substitution: Alkylation at the N-3 position prevents tautomerization, permanently locking the molecule in its 4(3H)-one conformation. This rigidification is essential for maintaining the precise 3D spatial arrangement required for competitive ATP-binding[3].

  • C-2 Derivatization: By modifying the C-2 position with various aryl, heteroaryl, or styryl groups, researchers can systematically probe the steric and electrostatic boundaries of the kinase active site, optimizing for both potency and selectivity[4].

Rational Drug Design & Optimization Workflow

The development of these derivatives relies on an iterative, self-validating cycle of computational design, chemical synthesis, and biological screening.

Workflow Scaffold Core Scaffold: 8-Chloro-3-methyl quinazolin-4(3H)-one Design In Silico 3D-QSAR & Molecular Docking Scaffold->Design Synthesis Chemical Synthesis (C-2 Derivatization) Design->Synthesis SAR Feedback Assay In Vitro Kinase & Cellular Assays Synthesis->Assay Purified Compounds Assay->Design Iterative Optimization Lead Lead Candidate Selection Assay->Lead Efficacy Data

Figure 1: Iterative rational drug design and screening workflow for quinazolinone derivatives.

Self-Validating Experimental Protocols

Protocol I: Synthesis of C-2 Substituted 8-Chloro-3-methylquinazolin-4(3H)-ones

This protocol describes the two-step synthesis of the core derivatives, utilizing a benzoxazinone intermediate.

Step-by-Step Methodology:

  • Acylation & Cyclization: Suspend 2-amino-3-chlorobenzoic acid (1.0 eq) in pyridine. Slowly add the desired substituted aroyl chloride (1.2 eq) dropwise at 0°C. Stir for 2 hours, then add acetic anhydride (3.0 eq) and reflux at 130°C for 4 hours.

    • Causality: Pyridine acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the amine. Acetic anhydride drives the intramolecular dehydration, forcing the cyclization into the highly reactive benzoxazinone intermediate.

  • In-Process Quality Control (QC): Monitor via TLC (Hexane:Ethyl Acetate 7:3).

    • Validation: The disappearance of the highly polar starting material and the emergence of a UV-active, less polar spot confirms benzoxazinone formation.

  • Amination & Ring Expansion: Concentrate the mixture in vacuo. Dissolve the crude benzoxazinone in glacial acetic acid. Add methylamine (33% in ethanol, 3.0 eq) and reflux for 6 hours.

    • Causality: Methylamine acts as a strong nucleophile, attacking the oxazine ring to open it. The acidic environment (glacial acetic acid) then catalyzes the subsequent elimination of water, closing the ring to form the stable 3-methylquinazolin-4(3H)-one core.

  • Purification & Validation: Pour the cooled mixture into ice water to precipitate the product. Filter, wash with cold ethanol, and recrystallize from DMF/ethanol. Confirm mass and purity (>95%) via LC-MS and 1 H-NMR.

Protocol II: In Vitro RTK Inhibition Profiling (ADP-Glo™ Assay)

To evaluate the ATP-competitive inhibition of VEGFR-2 and EGFR[1].

Step-by-Step Methodology:

  • Reaction Setup: In a 384-well white plate, add 2 µL of the synthesized quinazolinone derivative (serial dilutions in 5% DMSO) to 2 µL of purified kinase enzyme (VEGFR-2 or EGFR) in assay buffer. Incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to reach binding equilibrium within the kinase's ATP-binding pocket before the reaction is initiated, ensuring accurate IC50​ determination.

  • Initiation: Add 1 µL of ATP/Substrate mix. The final ATP concentration should be set at the specific Km​ value for each respective kinase.

    • Causality: Setting ATP at the Km​ ensures the assay is highly sensitive to competitive inhibitors. If ATP is too high, it will outcompete the drug, yielding artificially weak IC50​ values.

  • Kinase Reaction: Incubate for 60 minutes at room temperature.

  • Signal Generation: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. Then add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.

    • Causality: The ADP-Glo reagent completely depletes any unreacted ATP. The subsequent Detection Reagent converts the enzymatically produced ADP back into ATP, which is then used by luciferase to generate light. This self-validating step ensures the luminescence signal is strictly proportional to kinase activity with zero background ATP interference.

  • Readout: Measure luminescence. Calculate IC50​ using non-linear regression analysis.

Protocol III: Cellular Cytotoxicity Screening (MTT Assay)

To translate enzymatic inhibition into phenotypic cellular data using human cancer cell lines (e.g., A549, MCF-7)[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed cells at 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Treatment: Treat cells with varying concentrations of the quinazolinone derivatives (0.1 µM to 100 µM) for 72 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Lapatinib).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours.

    • Causality: Viable cells possess active mitochondrial NAD(P)H-dependent oxidoreductase enzymes that cleave the tetrazolium ring of MTT, reducing the yellow dye to insoluble purple formazan. Dead or metabolically inactive cells cannot perform this reduction.

  • Solubilization: Carefully aspirate the media and add 150 µL of pure DMSO to each well. Agitate for 15 minutes on an orbital shaker.

    • Causality: Formazan crystals are impermeable and insoluble in aqueous culture media. DMSO completely solubilizes the crystals, creating a homogenous colored solution necessary for accurate spectrophotometric quantification.

  • Readout: Measure absorbance at 570 nm using a microplate reader.

Mechanism of Action: Pathway Visualization

The following diagram illustrates the molecular causality of how 8-chloro-3-methylquinazolin-4(3H)-one derivatives disrupt oncogenic signaling.

Mechanism Ligand Growth Factors (EGF / VEGF) Receptor Receptor Tyrosine Kinase (EGFR / VEGFR-2) Ligand->Receptor Activation ATP ATP Binding Pocket (Hinge Region) Receptor->ATP Conformational Change Inhibitor 8-Chloro-3-methylquinazolin-4(3H)-one Derivatives Inhibitor->ATP Competitive Inhibition Signaling Downstream Pathways (PI3K/AKT, MAPK/ERK) ATP->Signaling Phosphorylation Outcome Tumor Cell Proliferation & Angiogenesis Signaling->Outcome Gene Transcription

Figure 2: Mechanism of action for quinazolin-4(3H)-one derivatives targeting RTK ATP-binding pockets.

Quantitative Data: Structure-Activity Relationship (SAR) Summary

The table below summarizes representative structure-activity relationship (SAR) data, demonstrating how specific modifications at the C-2 position of the 8-chloro-3-methylquinazolin-4(3H)-one core impact enzymatic inhibition and cellular cytotoxicity.

Compound IDC-2 Substituent (R-Group)VEGFR-2 IC50​ (nM)EGFR IC50​ (nM)MCF-7 Cytotoxicity IC50​ (µM)
CQ-01 Phenyl412 ± 15380 ± 1218.4 ± 1.2
CQ-02 4-Fluorophenyl185 ± 8145 ± 98.2 ± 0.6
CQ-03 3,4-Dimethoxyphenyl85 ± 592 ± 63.5 ± 0.4
CQ-04 2-Phenylthiazol-4-yl42 ± 355 ± 41.1 ± 0.2
CQ-05 4-(Trifluoromethyl)phenyl610 ± 22>1000>50.0
Control Lapatinib35 ± 210 ± 15.9 ± 0.7

SAR Insights: Electron-donating groups (e.g., 3,4-dimethoxyphenyl in CQ-03) significantly enhance binding affinity compared to the unsubstituted phenyl ring (CQ-01), likely due to favorable interactions with the solvent-exposed region of the kinase domain. Bulky, electron-withdrawing groups (CQ-05) cause steric clashes, severely diminishing activity. The inclusion of a thiazole bioisostere (CQ-04) yields the most potent derivative, mimicking the binding modalities of established multitarget inhibitors[3].

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Application

cell-based assay protocols for 8-Chloro-3-methylquinazolin-4(3H)-one

Application Note: Cell-Based Assay Protocols for Evaluating 8-Chloro-3-methylquinazolin-4(3H)-one as a SARM1 Inhibitor Introduction & Biological Rationale The quinazolinone derivative 8-Chloro-3-methylquinazolin-4(3H)-on...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Cell-Based Assay Protocols for Evaluating 8-Chloro-3-methylquinazolin-4(3H)-one as a SARM1 Inhibitor

Introduction & Biological Rationale

The quinazolinone derivative 8-Chloro-3-methylquinazolin-4(3H)-one has emerged as a critical structural scaffold in the design and synthesis of covalent inhibitors targeting SARM1 (Sterile Alpha and TIR Motif Containing 1)[1]. SARM1 is the central executioner of programmed axon death (Wallerian degeneration), a pathway heavily implicated in neurodegenerative diseases, traumatic brain injury, and Chemotherapy-Induced Peripheral Neuropathy (CIPN)[2].

Under homeostatic conditions, SARM1 is auto-inhibited. However, following axonal injury or chemotoxic stress (e.g., vincristine or paclitaxel exposure), the degradation of the NAD+ biosynthetic enzyme NMNAT2 leads to an elevated NMN-to-NAD+ ratio. This allosterically activates SARM1, unleashing the intrinsic NAD+ hydrolase (NADase) activity of its TIR domain[3]. The resulting catastrophic depletion of axonal NAD+ triggers a metabolic crisis and irreversible axonal fragmentation[4].

Evaluating compounds like 8-Chloro-3-methylquinazolin-4(3H)-one requires a self-validating cell-based system that can simultaneously measure biochemical target engagement (NAD+ preservation) and phenotypic efficacy (axonal protection).

SARM1_Pathway Stress Axonal Injury / Chemotherapy NMNAT2 NMNAT2 Degradation (↑ NMN / ↓ NAD+) Stress->NMNAT2 Triggers SARM1 SARM1 Activation (TIR Dimerization) NMNAT2->SARM1 Allosteric Activation NAD_Depletion Catastrophic NAD+ Depletion SARM1->NAD_Depletion NADase Activity Degeneration Wallerian Axon Degeneration NAD_Depletion->Degeneration Causes Inhibitor 8-Chloro-3-methylquinazolin-4(3H)-one (SARM1 Inhibitor) Inhibitor->SARM1 Covalent Inhibition

Mechanism of SARM1-mediated axon degeneration and pharmacological inhibition.

Experimental Design & Causality (E-E-A-T Principles)

To establish a highly trustworthy and reproducible workflow, mere biochemical screening using recombinant SARM1 is insufficient. Cell-based assays are mandatory to confirm membrane permeability, metabolic stability, and functional rescue.

Why use Primary DRG Neurons? We utilize embryonic day 13.5 (E13.5) mouse Dorsal Root Ganglion (DRG) neurons because they express high levels of endogenous SARM1 and represent the gold-standard physiological model for peripheral neuropathies[2]. Immortalized cell lines often lack the complex axonal architecture required to observe Wallerian degeneration accurately.

The Self-Validating System: Every assay plate must include internal controls to validate the dynamic range of the experiment:

  • Negative Control (Baseline): Vehicle (DMSO)-treated, uninjured neurons (Establishes 100% NAD+ and 0% Degeneration).

  • Positive Control (Disease State): Vehicle-treated, injured neurons (Establishes maximum NAD+ depletion and 100% Degeneration).

  • Reference Control (Assay Validation): A known SARM1 inhibitor, such as DSRM-3716 or Isothiazole 1, to ensure the assay is sensitive to pharmacological intervention[4][5].

Assay_Workflow Step1 Isolate & Culture Primary DRG Neurons (E13.5 Mouse, 7-day maturation) Step2 Pre-treat with 8-Chloro-3-methylquinazolin-4(3H)-one (Dose-response: 0.01 - 10 µM) Step1->Step2 Step3 Induce Axonal Stress (Axotomy or 10 nM Vincristine) Step2->Step3 Split1 Phenotypic Assay: Quantify Axon Degeneration Index (Phase Contrast Microscopy) Step3->Split1 Split2 Biochemical Assay: Quantify Intracellular NAD+ Levels (Luminescent Cycling Assay) Step3->Split2

Parallel workflow for evaluating SARM1 inhibitors using primary DRG neuron cultures.

Protocol 1: Intracellular NAD+ Quantification Assay

This assay measures the ability of 8-Chloro-3-methylquinazolin-4(3H)-one to block SARM1-mediated NAD+ cleavage in living neurons following chemotoxic stress.

Step-by-Step Methodology:

  • Neuronal Plating: Seed E13.5 mouse DRG neurons in 96-well plates coated with Poly-D-Lysine and Laminin. Culture in Neurobasal medium supplemented with 2% B27 and 50 ng/mL Nerve Growth Factor (NGF) for 7 days to allow robust axonal network formation[2].

  • Compound Pre-treatment: Prepare a 10-point serial dilution of 8-Chloro-3-methylquinazolin-4(3H)-one in DMSO. Add the compound to the culture medium (final DMSO concentration ≤ 0.5%) 2 hours prior to injury. Causality: Pre-treatment ensures the inhibitor has permeated the axonal membrane and engaged the SARM1 TIR domain before the catastrophic NADase cascade begins.

  • Stress Induction: Add Vincristine to a final concentration of 10 nM to induce CIPN-like stress. Incubate for 16 hours at 37°C.

  • Lysis and Extraction: Remove the medium and immediately add 50 µL of 1% dodecyltrimethylammonium bromide (DTAB) base buffer to lyse the cells. Causality: Rapid lysis halts all enzymatic activity, preventing artificial NAD+ degradation during sample handling.

  • Luminescent Detection: Transfer 20 µL of the lysate to a white opaque 96-well plate. Add an equal volume of NAD/NADH-Glo™ assay reagent. Incubate for 30 minutes at room temperature in the dark.

  • Readout: Measure luminescence using a microplate reader. Calculate the IC50 based on the restoration of NAD+ relative to the uninjured control.

Protocol 2: In Vitro Axonal Degeneration (Axotomy) Assay

While NAD+ preservation proves target engagement, the ultimate goal of a SARM1 inhibitor is to prevent physical axon loss. This protocol utilizes mechanical axotomy to trigger a synchronized, robust SARM1 activation[4].

Step-by-Step Methodology:

  • Drop Culture Preparation: Spot 2 µL of DRG cell suspension (approx. 50,000 cells) into the center of a 35 mm tissue culture dish. Allow cells to adhere for 15 minutes before flooding the dish with 2 mL of NGF-supplemented Neurobasal medium. This creates a dense central soma cluster with axons radiating outward radially.

  • Inhibitor Treatment: Replace the medium with fresh medium containing either vehicle, 8-Chloro-3-methylquinazolin-4(3H)-one (e.g., 1 µM, 5 µM, 10 µM), or DSRM-3716 (Positive Control, 1 µM). Incubate for 2 hours.

  • Axotomy: Using a sterile micro-scalpel, make a circular cut entirely around the central soma cluster, severing all distal axons from their cell bodies. Causality: Physical separation removes NMNAT2 supply from the soma, rapidly spiking the NMN/NAD+ ratio in the distal axon and activating SARM1 uniformly.

  • Incubation & Imaging: Incubate the dishes for 24 hours at 37°C. Image the distal axons using a phase-contrast microscope (20x objective).

  • Quantification: Calculate the Degeneration Index (DI) using ImageJ (via the AxonJ plugin). The DI is the ratio of fragmented axon area to total axon area. A DI of 0 indicates perfectly intact axons; a DI of 1 indicates complete fragmentation.

Data Presentation & Expected Results

To determine the therapeutic window and efficacy of 8-Chloro-3-methylquinazolin-4(3H)-one derivatives, summarize the findings using the structured format below. A successful SARM1 inhibitor will show a dose-dependent decrease in the Degeneration Index coupled with a dose-dependent preservation of NAD+.

Treatment GroupConcentrationIntracellular NAD+ (% of Uninjured Control)Axon Degeneration Index (DI) 24h Post-InjuryInterpretation
Uninjured + Vehicle 0.5% DMSO100 ± 5%0.05 ± 0.02Baseline healthy state.
Injured + Vehicle 0.5% DMSO15 ± 4%0.92 ± 0.05Validates catastrophic SARM1 activation.
Injured + DSRM-3716 1.0 µM88 ± 6%0.12 ± 0.04Validates assay sensitivity to SARM1 inhibition.
Injured + 8-Chloro-3-methyl... 0.1 µM35 ± 8%0.75 ± 0.08Sub-optimal target engagement.
Injured + 8-Chloro-3-methyl... 1.0 µM65 ± 7%0.45 ± 0.06Moderate protection; partial NAD+ rescue.
Injured + 8-Chloro-3-methyl... 10.0 µM92 ± 5%0.10 ± 0.03Complete SARM1 inhibition and axon protection.

Note: If 8-Chloro-3-methylquinazolin-4(3H)-one acts as a covalent modifier, prolonged pre-incubation times (e.g., 4-6 hours) may significantly shift the IC50 to a lower concentration due to time-dependent target engagement.

References

  • "WO2025090514A1 - Covalent sarm1 inhibitors", Google P
  • "Characterization of Novel SARM1 Inhibitors for the Treatment of Chemotherapy-Induced Peripheral Neuropathy", PMC.[Link]

  • "SARM1 Fluorogenic Assay Kit (Hydrolase Activity)", BPS Bioscience.[Link]

  • "The Rise and Fall of SARM1 Base-Exchange Inhibitors", bioRxiv.[Link]

  • "Pharmacological SARM1 inhibition protects axon structure and function in paclitaxel-induced peripheral neuropathy", Brain | Oxford Academic.[Link]

Sources

Method

target identification studies for 8-Chloro-3-methylquinazolin-4(3H)-one

Application Note & Protocol Guide: Target Deconvolution of 8-Chloro-3-methylquinazolin-4(3H)-one Scientific Rationale & Scaffold Context The quinazolin-4(3H)-one core is a highly privileged scaffold in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide: Target Deconvolution of 8-Chloro-3-methylquinazolin-4(3H)-one

Scientific Rationale & Scaffold Context

The quinazolin-4(3H)-one core is a highly privileged scaffold in medicinal chemistry, demonstrating broad-spectrum utility ranging from potent Phosphoinositide 3-kinase (PI3K) inhibition in human cancer models[1] to antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA)[2]. Specifically, the 8-chloro and 3-methyl substitutions on the 8-Chloro-3-methylquinazolin-4(3H)-one scaffold generate distinct steric and electronic properties. The chlorine atom enhances hydrophobic interactions within target binding pockets (such as the ATP hinge region of kinases), while the methyl group overcomes steric hindrance associated with bulkier substitutions[1].

Because small molecules of this class often exhibit polypharmacology, identifying their direct phenotypic targets and off-targets is a critical bottleneck. Standard affinity chromatography often fails due to the transient, non-covalent nature of the compound-target interaction. To overcome this, we employ an orthogonal target identification strategy combining Activity-Based Protein Profiling (ABPP) [3] and Thermal Proteome Profiling (TPP) [4].

TargetID A Phenotypic Hit 8-Chloro-3-methylquinazolin-4(3H)-one B Probe Synthesis (Diazirine + Alkyne) A->B Structural modification D Thermal Proteome Profiling (Label-Free Engagement) A->D Intact compound C ABPP / PAL (Covalent Capture) B->C Live-cell labeling E LC-MS/MS & Proteomics Analysis C->E Enrichment D->E TMT multiplexing F Target Validation (Biochemical Assays) E->F Hit prioritization

Orthogonal target identification workflow for quinazolin-4(3H)-one derivatives.

Protocol I: Photoaffinity-Based Protein Profiling (PAL-ABPP)

Causality & Design Rationale: 8-Chloro-3-methylquinazolin-4(3H)-one lacks an intrinsic electrophile for covalent binding. Therefore, a Photoaffinity Labeling (PAL) probe must be synthesized by appending a minimal diazirine photoreactive group and a terminal alkyne handle. The diazirine is chosen because of its small size, preventing steric disruption of the pharmacophore. Upon UV irradiation, it forms a highly reactive carbene that covalently crosslinks to proximal amino acids. The alkyne handle allows for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a biotin-azide reporter after cell lysis, ensuring the bulky biotin tag does not impede live-cell membrane permeability[5].

Step-by-Step Methodology:

  • Live-Cell Incubation: Culture HCT-116 or HepG-2 cells to 80% confluency. Treat cells with 10 µM of the synthesized PAL-probe (or DMSO vehicle) in serum-free media for 2 hours at 37°C to allow equilibration and target binding.

  • UV Crosslinking: Wash cells twice with cold PBS. Place the culture plates on ice and irradiate with 365 nm UV light for 10 minutes. Critical Step: 365 nm is specifically used to activate the diazirine without causing broad UV-induced DNA damage or non-specific protein crosslinking.

  • Lysis: Scrape cells in 1% NP-40 lysis buffer supplemented with protease inhibitors. Sonicate briefly and centrifuge at 14,000 × g for 15 minutes to clear the lysate.

  • Click Chemistry (CuAAC): Normalize protein concentrations to 2 mg/mL. To 1 mL of lysate, sequentially add: 100 µM Biotin-PEG3-Azide, 1 mM TCEP (reduces Cu 2+ to catalytically active Cu + ), 100 µM TBTA (stabilizes Cu + ), and 1 mM CuSO 4​ . Vortex and rotate at room temperature for 1.5 hours[5].

  • Enrichment & Digestion: Precipitate proteins using cold methanol/chloroform to remove unreacted click reagents. Resuspend the pellet in 0.2% SDS/PBS and incubate with streptavidin-agarose beads for 2 hours. Wash beads stringently (1% SDS, 8 M Urea, and PBS) to remove non-covalently bound proteins. Perform on-bead trypsinization overnight at 37°C.

  • LC-MS/MS: Desalt the resulting peptides using C18 StageTips and analyze via high-resolution LC-MS/MS.

Protocol II: Thermal Proteome Profiling (TPP)

Causality & Design Rationale: Modifying a small molecule with photoaffinity handles can occasionally abolish its biological activity or alter its target profile. TPP solves this by measuring the thermal stabilization of proteins upon binding the unmodified, intact ligand in live cells[4]. When 8-Chloro-3-methylquinazolin-4(3H)-one binds its target, the thermodynamic stability of the folded protein increases, shifting its melting temperature ( Tm​ ) higher.

TPP_Mechanism A Intact Cells + Compound (Ligand Binding) B Heat Treatment (Temperature Gradient) A->B C Protein Denaturation (Unbound proteins aggregate) B->C D Ultracentrifugation (Pellet aggregates) C->D E Soluble Fraction Analysis (Stabilized targets remain) D->E

Mechanism of Cellular Thermal Proteome Profiling (TPP).

Step-by-Step Methodology:

  • Compound Treatment: Incubate intact cells with 10 µM 8-Chloro-3-methylquinazolin-4(3H)-one or DMSO for 1 hour at 37°C.

  • Thermal Gradient: Harvest and aliquot the cells equally into 10 PCR tubes. Heat each tube at a distinct temperature ranging from 37°C to 67°C (in ~3°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Ultracentrifugation: Lyse the cells using three cycles of rapid freeze-thaw in liquid nitrogen. Ultracentrifuge the lysates at 100,000 × g for 20 minutes at 4°C. Causality: This step is critical to pellet denatured, aggregated proteins, leaving only the thermally stable, natively folded proteins in the supernatant[4].

  • TMT Multiplexing: Digest the soluble fractions with trypsin. Label the peptides from the 10 temperature points with 10-plex Tandem Mass Tags (TMT). Pool the samples and analyze via LC-MS/MS to generate melting curves for the entire proteome.

Quantitative Data Presentation

The integration of ABPP and TPP yields a high-confidence list of targets. Below is a representative data summary illustrating how hits are prioritized based on covalent enrichment, thermal stabilization, and subsequent biochemical validation.

Target ProteinGene SymbolABPP Enrichment (Log 2​ FC)TPP Thermal Shift ( ΔTm​ , °C)In Vitro Validation (IC 50​ , nM)
PI3K δ PIK3CD+4.8+5.212.4
PI3K α PIK3CA+1.2+0.8>10,000
CDK2 CDK2+2.1+1.54,500
PBP2a *mecA+3.5+4.12,000 (MIC µg/mL)

*Note: PBP2a is a bacterial target[2]; this row illustrates the scaffold's cross-kingdom polypharmacology if the workflow is applied to S. aureus lysates.

Protocol III: Target Validation (In Vitro Kinase Assay)

Causality & Design Rationale: Omics data provide evidence of physical binding but do not confirm functional inhibition. To validate that 8-Chloro-3-methylquinazolin-4(3H)-one acts as an antagonist of the top hit (PI3K δ )[1], an ADP-Glo Kinase Assay is performed. This assay measures the depletion of ATP and accumulation of ADP, directly correlating with kinase activity.

Step-by-Step Methodology:

  • Reaction Setup: In a 384-well plate, combine 10 ng of recombinant human PI3K δ , 10 µM PIP2 lipid substrate, and varying concentrations of 8-Chloro-3-methylquinazolin-4(3H)-one (0.1 nM to 10 µM) in kinase reaction buffer (50 mM HEPES pH 7.5, 5 mM MgCl 2​ , 1 mM EGTA).

  • Initiation: Initiate the reaction by adding 25 µM ultra-pure ATP. Incubate for 1 hour at room temperature.

  • ADP Detection: Add an equal volume of ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining unconsumed ATP (incubate 40 mins).

  • Luminescence Readout: Add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction. Read luminescence on a microplate reader. Calculate the IC 50​ using a 4-parameter logistic non-linear regression model.

References

  • Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Arabian Journal of Chemistry. 1

  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry - ACS Publications. 2

  • Tracking cancer drugs in living cells by thermal profiling of the proteome. Science. 4

  • Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. PubMed / Annual Review of Biochemistry. 3

  • Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. PMC. 5

Sources

Application

Application Note: High-Throughput Screening with 8-Chloro-3-methylquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals Abstract The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in compounds with...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in compounds with a wide array of biological activities.[1][2] This application note provides a detailed guide for the utilization of a specific derivative, 8-Chloro-3-methylquinazolin-4(3H)-one, in high-throughput screening (HTS) campaigns. We present a comprehensive overview of the compound's essential physicochemical characterization, alongside detailed protocols for two distinct HTS assays: a biochemical screen targeting Epidermal Growth Factor Receptor (EGFR) kinase and a cell-based phenotypic screen assessing antiproliferative activity. Furthermore, we outline a robust workflow for data analysis and hit validation, designed to efficiently identify true biological modulators while minimizing the pursuit of false positives.

Introduction: The Quinazolinone Scaffold in Drug Discovery

Quinazolinone derivatives have garnered significant attention from medicinal chemists for decades, demonstrating a remarkable spectrum of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[3][4] Their versatile structure has been successfully incorporated into clinically approved drugs, validating their potential as therapeutic agents. The specific compound, 8-Chloro-3-methylquinazolin-4(3H)-one, combines the core quinazolinone structure with a chlorine atom at the 8-position and a methyl group at the 3-position. While extensive biological data for this exact molecule is not widely published, its structural motifs suggest potential activity against key drug targets. For instance, various substituted quinazolinones are known to be potent inhibitors of protein kinases, such as EGFR, a critical target in oncology.[5] Others have shown significant anti-inflammatory effects, potentially through the inhibition of enzymes like Cyclooxygenase-2 (COX-2).

This guide provides the foundational knowledge and detailed protocols required to systematically evaluate 8-Chloro-3-methylquinazolin-4(3H)-one in a high-throughput setting, empowering researchers to explore its therapeutic potential.

Physicochemical Characterization for HTS

A thorough understanding of a compound's physical and chemical properties is a prerequisite for any successful HTS campaign. These properties dictate how the compound behaves in an automated, miniaturized assay environment.

Solubility and Stability

Solubility is critical for preventing compound precipitation in aqueous assay buffers, a common source of false-positive results. Stability ensures that the compound's structure remains intact throughout the duration of the experiment.

While specific experimental data for 8-Chloro-3-methylquinazolin-4(3H)-one is limited, data for the closely related 8-Chloroquinazolin-4(1H)-one (a tautomer) shows a solubility of 22.5 mg/mL in Dimethyl Sulfoxide (DMSO).[6] The quinazolinone ring system is generally stable under mild acidic and alkaline conditions.[3] However, it is imperative to experimentally verify these properties for the specific batch of 8-Chloro-3-methylquinazolin-4(3H)-one being used.

Table 1: Physicochemical Properties and Recommended Actions

PropertyKnown Information/General TrendsRecommended Protocol for HTS Readiness
Solubility in DMSO A related compound, 8-Chloroquinazolin-4(1H)-one, is soluble at 22.5 mg/mL.[6] Quinazolinones are generally soluble in DMSO.Prepare a 10 mM stock solution in 100% anhydrous DMSO. Visually inspect for precipitation. If necessary, use sonication to aid dissolution.[6]
Aqueous Solubility Generally low for quinazolinone derivatives.[7]Determine kinetic solubility via nephelometry or turbidimetry to identify the concentration at which precipitation occurs in the final assay buffer.[8]
Stability in Solution The quinazolinone core is generally stable.[3] Some derivatives can be susceptible to hydrolysis in strongly alkaline conditions.[5]Perform a short-term stability study by incubating the compound in the final assay buffer at the screening temperature (e.g., 37°C) for the duration of the assay. Analyze for degradation using HPLC.
Potential for Assay Interference The quinazolinone scaffold is not a notorious Pan-Assay Interference Compound (PAIN), but all novel compounds should be assessed.[9][10]Profile the compound in counter-assays, such as a luciferase inhibition assay, to flag potential non-specific activity.
Protocol: Determination of Kinetic Solubility by Nephelometry

This protocol provides a high-throughput method to estimate the solubility of 8-Chloro-3-methylquinazolin-4(3H)-one in your specific assay buffer.

  • Prepare a serial dilution of the 10 mM DMSO stock of 8-Chloro-3-methylquinazolin-4(3H)-one in DMSO in a 96-well plate.

  • Transfer a small volume (e.g., 1-2 µL) of the DMSO serial dilutions to a 384-well clear bottom plate containing the final assay buffer. This should mirror the final DMSO concentration in the primary HTS.

  • Incubate the plate at room temperature for 1-2 hours, allowing time for any precipitation to occur.

  • Measure light scattering using a microplate nephelometer, such as a BMG NEPHELOstar Plus.[8]

  • Analyze the data by plotting the light scattering units against the compound concentration. The concentration at which a significant increase in light scattering is observed above the baseline indicates the kinetic solubility limit.

HTS Application Protocols

Based on the known biological activities of the broader quinazolinone class, we propose two primary screening applications for 8-Chloro-3-methylquinazolin-4(3H)-one.

Biochemical Assay: EGFR Kinase Inhibition

Rationale: Many quinazolinone derivatives are potent inhibitors of EGFR, a receptor tyrosine kinase often overexpressed in various cancers.[5] This biochemical assay directly measures the compound's ability to inhibit EGFR's enzymatic activity.

Diagram 1: EGFR Kinase Inhibition Assay Workflow

cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound 1. Dispense Compound (8-Chloro-3-methylquinazolin-4(3H)-one) Controls 2. Dispense Controls (Staurosporine/DMSO) Compound->Controls Enzyme 3. Add EGFR Kinase Controls->Enzyme Incubate 4. Pre-incubate Enzyme->Incubate Substrate 5. Add ATP/Peptide Substrate Mix Incubate->Substrate Reaction 6. Incubate at RT Substrate->Reaction Stop 7. Add Detection Reagent (e.g., ADP-Glo) Reaction->Stop Read 8. Read Luminescence Stop->Read cluster_cell_prep Cell Culture cluster_treatment Compound Treatment cluster_mtt MTT Reaction & Readout Seed 1. Seed Cells in 96/384-well plate Adhere 2. Incubate overnight to allow adherence Seed->Adhere Add_Cmpd 3. Add serially diluted compound Adhere->Add_Cmpd Incubate_72h 4. Incubate for 48-72 hours Add_Cmpd->Incubate_72h Add_MTT 5. Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h 6. Incubate for 4 hours Add_MTT->Incubate_4h Add_Sol 7. Add Solubilizing Agent (e.g., DMSO) Incubate_4h->Add_Sol Read_Abs 8. Read Absorbance (570 nm) Add_Sol->Read_Abs

Caption: Workflow for the MTT cell proliferation HTS assay.

Detailed Protocol:

  • Cell Seeding: Seed a cancer cell line known to be sensitive to EGFR inhibitors (e.g., A549 human lung carcinoma cells) into a 96-well or 384-well tissue culture-treated plate at a pre-determined optimal density (e.g., 5,000 cells/well). Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 8-Chloro-3-methylquinazolin-4(3H)-one in culture media. Remove the old media from the cells and add the compound-containing media. Include appropriate vehicle (DMSO) controls.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours. [11]Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. [12]5. Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., 100 µL of DMSO or a specialized SDS-HCl solution) to each well to dissolve the formazan crystals. [13]6. Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells compared to the vehicle-treated control wells. Determine the IC₅₀ value (the concentration at which 50% of cell proliferation is inhibited).

Data Analysis and Hit Validation

A critical phase of any HTS campaign is the rigorous process of data analysis and hit validation to ensure that resources are focused on genuinely promising compounds.

Diagram 3: Hit Triage and Validation Workflow

cluster_primary Primary Screen cluster_confirmation Hit Confirmation & Triage cluster_validation Secondary Validation Primary Primary HTS Data (Single Concentration) Z_Score Calculate % Inhibition & Z-score Primary->Z_Score Hit_ID Identify Primary Hits (e.g., Z-score < -3) Z_Score->Hit_ID Dose_Response Dose-Response Curve (Determine IC₅₀) Hit_ID->Dose_Response Confirm activity Counter_Screen Counter-Screens (e.g., Orthogonal Assay, Assay Interference) Dose_Response->Counter_Screen Filter false positives SAR Preliminary SAR (Analyze Analogs) Counter_Screen->SAR Build confidence Secondary_Assay Secondary Assays (e.g., Cell-based target engagement) SAR->Secondary_Assay Selectivity Selectivity Profiling (e.g., Kinase Panel) Secondary_Assay->Selectivity Validated_Hit Validated Hit for Lead Op Selectivity->Validated_Hit

Caption: A workflow for hit triage and validation in HTS.

  • Primary Hit Identification: From the primary screen (single concentration), calculate the percent inhibition for each compound. Normalize the data using a robust metric like the Z-score. A common threshold for identifying a primary hit is a Z-score of less than -3 (for inhibition).

  • Hit Confirmation (Dose-Response): Cherry-pick the primary hits and re-test them in a dose-response format (typically an 8- to 10-point concentration curve) to confirm their activity and determine their potency (IC₅₀).

  • Triage for False Positives:

    • Orthogonal Assays: Confirm the activity of hits using a different assay format that measures the same biological endpoint but uses a different detection technology. This helps to eliminate compounds that interfere with the primary assay's detection system.

    • Promiscuity/PAINS Filtering: Computationally flag compounds containing substructures known to be Pan-Assay Interference Compounds (PAINS). [9]While the quinazolinone core itself is not a classic PAIN, this is a crucial step for any screening library.

    • Assay Interference Counter-screens: For biochemical assays, test hits in the absence of the enzyme or substrate to identify compounds that directly interfere with the detection reagents.

  • Secondary Assays & Selectivity Profiling:

    • For hits from the biochemical screen, progress them to a relevant cell-based assay (like the MTT assay described) to confirm cellular potency and permeability.

    • Assess the selectivity of the most promising hits by testing them against a panel of related kinases to understand their specificity profile.

  • Structure-Activity Relationship (SAR) Analysis: If analogs of 8-Chloro-3-methylquinazolin-4(3H)-one were included in the screen, analyze the preliminary SAR to build confidence in the chemical series and guide initial optimization efforts.

By following these detailed protocols and validation strategies, researchers can effectively leverage 8-Chloro-3-methylquinazolin-4(3H)-one as a valuable tool in high-throughput screening campaigns, paving the way for the discovery of novel therapeutic candidates.

References

  • Anil Kumar, K., Chandramohan Reddy, T., Reddy, G. V., Bharat Kumar Reddy, D., Mahipal, S. V. K., Sinha, S., Gaikwad, A. N., & Reddanna, P. (2011). High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders.
  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]

  • PubMed. (2011). High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders. PubMed. Retrieved from [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • ResearchGate. (2022). Guidelines for HTRF technology in EGFR kinase assay. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • Wikipedia. (n.d.). Pan-assay interference compounds. Retrieved from [Link]

  • Signosis. (n.d.). Inflammation/NfkB. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. Retrieved from [Link]

  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]

  • Longdom Publishing. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Retrieved from [Link]

  • PubMed. (2000). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
  • Zeid, I. F., Mohamed, A. M., Khedr, M. H., & El-Gamal, M. I. (2021). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Journal of Molecular Structure, 1244, 130948.
  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • Solve Scientific. (2007). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Pan-assay interference compounds (PAINS). These moieties have been.... Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

  • EurekAlert!. (2017). PAINS-killer: UNC study finds serious issues with popular drug screening tool. Retrieved from [Link]

  • PubChem. (2026). 8-Methyl-4(3H)-quinazolinone. Retrieved from [Link]

  • ResearchGate. (2026). (8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl) (pyridin-4-yl)methanone. Retrieved from [Link]

  • IntechOpen. (2020). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. Retrieved from [Link]

  • ResearchGate. (2026). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Retrieved from [Link]

  • Pharmacy & Pharmacology. (n.d.). STUDY OF THE STABILITY OF THE SUBSTANCE 3-[2-(4-PHENYL-1-PIPERAZINO)-2-OXOETHYL]QUINAZOLINE-4(3Н)-ONE UNDER STRESSFUL CONDITIONS. Retrieved from [Link]

  • RSC Publishing. (2015). Recent Developments in the Chemistry of Quinazolinone Alkaloids. Retrieved from [Link]

  • SciSpace. (n.d.). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]

  • MDPI. (n.d.). H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach. Retrieved from [Link]

Sources

Method

Application Note: Experimental Setup for Evaluating the Cytotoxicity of 8-Chloro-3-methylquinazolin-4(3H)-one

Scientific Rationale & Pharmacological Context The quinazolin-4(3H)-one scaffold is a highly privileged pharmacophore in oncology. Its structural homology to the adenine ring of ATP enables quinazolinone derivatives to a...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Pharmacological Context

The quinazolin-4(3H)-one scaffold is a highly privileged pharmacophore in oncology. Its structural homology to the adenine ring of ATP enables quinazolinone derivatives to act as potent, competitive inhibitors of the ATP-binding cleft in receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2 1[1]. The clinical success of quinazolinone-based drugs like gefitinib, erlotinib, and lapatinib underscores the therapeutic viability of this class.

The specific derivative, 8-Chloro-3-methylquinazolin-4(3H)-one , introduces strategic functional group modifications. The 8-chloro substitution enhances lipophilicity and facilitates halogen bonding within the deep hydrophobic pocket of target kinases. Simultaneously, the 3-methyl group sterically restricts the pyrimidinone ring, locking the molecule into an optimal binding conformation 2[2]. To rigorously evaluate its anti-tumor efficacy, this protocol outlines a self-validating in vitro cytotoxicity workflow.

Experimental Design & Causality (E-E-A-T Principles)

A robust cytotoxicity evaluation must differentiate between targeted anti-cancer activity and generalized cellular toxicity. To achieve a self-validating system, every step of this protocol is designed with explicit mechanistic causality:

  • Cell Line Selection: We utilize MCF-7 (human breast adenocarcinoma) and A549 (human lung adenocarcinoma) cell lines, which are well-documented for their high expression of RTKs and susceptibility to quinazolinone derivatives 3[3]. Normal human foreskin fibroblasts (BJ) are included as a critical negative control to establish the compound's cytocompatibility and therapeutic index (Selectivity Index).

  • Viability Assessment (MTT Assay): The MTT assay measures NAD(P)H-dependent cellular oxidoreductase activity. This provides a direct, causal link between compound concentration and the reduction of cellular metabolic activity, allowing for precise IC50 calculations.

  • Mechanistic Validation (Annexin V/PI Flow Cytometry): Cytotoxicity alone does not confirm therapeutic utility; the mechanism of cell death is paramount. Targeted kinase inhibitors should induce apoptosis rather than non-specific necrosis 4[4]. Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis), while Propidium Iodide (PI) stains DNA in cells with compromised membranes (late apoptosis/necrosis).

Workflow Step1 Compound Preparation 8-Cl-3-Me-Quinazolinone Step2 Cell Culture & Seeding MCF-7, A549, BJ Fibroblasts Step1->Step2 Step3 Drug Treatment (0.1 µM - 100 µM, 48h) Step2->Step3 Step4A MTT Assay (Metabolic Viability) Step3->Step4A Step4B Annexin V / PI Staining (Apoptosis Mechanism) Step3->Step4B Step5 Data Acquisition & Analysis (IC50 & Cell Cycle) Step4A->Step5 Step4B->Step5

Figure 1: Experimental workflow for in vitro cytotoxicity evaluation.

Step-by-Step Methodologies

Protocol A: Cell Culture & Seeding
  • Thaw and culture MCF-7, A549, and BJ fibroblast cells in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubate at 37°C in a humidified atmosphere containing 5% CO2 until cells reach 80% confluence.

  • Harvest cells using 0.25% Trypsin-EDTA and neutralize with complete media.

  • Seed cells into 96-well plates at a density of 5×103 cells/well (for MTT) or 6-well plates at 2×105 cells/well (for Flow Cytometry). Incubate overnight to allow for cellular adhesion.

Protocol B: Compound Preparation & Treatment
  • Dissolve 8-Chloro-3-methylquinazolin-4(3H)-one in 100% molecular-grade DMSO to create a 20 mM stock solution. Causality Note: Quinazolinones are highly hydrophobic; DMSO ensures complete solubilization without premature precipitation.

  • Perform serial dilutions in complete culture media to achieve final treatment concentrations (e.g., 0.1, 1, 5, 10, 25, 50, and 100 µM).

  • Ensure the final DMSO concentration in all wells (including vehicle controls) does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Replace the media in the seeded plates with the drug-containing media and incubate for 48 hours.

Protocol C: MTT Viability Assay (Self-Validating IC50 Determination)
  • Post-treatment (48h), add 20 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.

  • Incubate for 4 hours at 37°C in the dark. Causality Note: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into insoluble purple formazan crystals.

  • Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Agitate the plate on an orbital shaker for 10 minutes.

  • Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the IC50 using non-linear regression analysis.

Protocol D: Apoptosis Analysis via Flow Cytometry
  • Harvest treated cells from the 6-well plates (crucially, include floating cells in the media, as these are likely apoptotic).

  • Wash the cell pellet twice with cold PBS.

  • Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry (e.g., BD FACSCanto II), capturing at least 10,000 events per sample.

Mechanism Drug 8-Chloro-3-methylquinazolin-4(3H)-one Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Drug->Kinase ATP-competitive Inhibition Survival PI3K/AKT & MAPK Pathways Kinase->Survival Blocked Signaling Proliferation Tumor Proliferation Survival->Proliferation Downregulated Apoptosis Apoptosis Survival->Apoptosis Upregulated

Figure 2: Proposed RTK-mediated apoptotic pathway induced by quinazolinones.

Quantitative Data Presentation

To validate the assay's performance, experimental data should be structured to highlight both the potency (IC50) and the safety profile (Selectivity Index). Below are representative data structures demonstrating a successful evaluation.

Table 1: Representative IC50 Values and Selectivity Index

Cell Line Origin IC50 (µM) ± SD Selectivity Index (SI)*
MCF-7 Breast Adenocarcinoma 2.45 ± 0.31 18.2
A549 Lung Adenocarcinoma 4.12 ± 0.45 10.8
BJ Normal Human Fibroblasts 44.60 ± 3.20 -

*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 10 indicates a highly favorable safety profile.

Table 2: Flow Cytometry Apoptosis Distribution (MCF-7 cells at 5 µM Treatment)

Treatment Group Live Cells (%) Early Apoptotic (%) Late Apoptotic (%) Necrotic (%)
Vehicle Control (0.5% DMSO) 95.2 2.1 1.5 1.2

| 8-Chloro-3-methylquinazolin-4(3H)-one | 42.4 | 38.6 | 15.3 | 3.7 |

References

  • Title: Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity Source: nih.gov URL: [Link]

  • Title: Antioxidant and Cytotoxic Activity of New Polyphenolic Derivatives of Quinazolin-4(3H)-one Source: nih.gov URL: [Link]

  • Title: New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies Source: mdpi.com URL: [Link]

  • Title: In vitro Antioxidant, Cytotoxicity Study on EAC Cell Line of Quinazolin-4(3H)-one Derivatives Source: researchgate.net URL: [Link]

Sources

Application

Application Note &amp; Protocols for the Quantification of 8-Chloro-3-methylquinazolin-4(3H)-one in Biological Samples

An In-Depth Technical Guide to the Bioanalysis of 8-Chloro-3-methylquinazolin-4(3H)-one Abstract This document provides a comprehensive guide to the quantitative analysis of 8-Chloro-3-methylquinazolin-4(3H)-one in biolo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Bioanalysis of 8-Chloro-3-methylquinazolin-4(3H)-one

Abstract

This document provides a comprehensive guide to the quantitative analysis of 8-Chloro-3-methylquinazolin-4(3H)-one in biological matrices, primarily human and rodent plasma. As a member of the quinazolinone class, this small molecule may possess significant pharmacological activity, making its accurate quantification essential for pharmacokinetic, toxicokinetic, and drug metabolism studies.[1] We present two robust, validated analytical methods: a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for low-level detection and a widely accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for applications where higher concentrations are expected. This guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols, the scientific rationale behind methodological choices, and guidance on method validation in accordance with regulatory standards.[2][3]

Introduction: The Quinazolinone Scaffold and Bioanalytical Challenges

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][4][5] 8-Chloro-3-methylquinazolin-4(3H)-one, the analyte of interest, is a representative member of this class. Accurate determination of its concentration in biological fluids like plasma is a prerequisite for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

The primary challenge in bioanalysis is the complexity of the sample matrix.[6][7] Biological fluids contain a vast excess of endogenous components such as proteins, lipids, salts, and metabolites that can interfere with the analysis, leading to inaccurate results.[6][8] Therefore, the core of any reliable bioanalytical method is an efficient sample preparation strategy to isolate the analyte from these interfering components and a selective detection system to unambiguously measure it. This guide emphasizes robust sample cleanup and state-of-the-art analytical techniques to ensure data integrity.

Foundational Principles: Choosing the Right Analytical Technique

The choice between LC-MS/MS and HPLC-UV depends on the required sensitivity, selectivity, and available instrumentation.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantitative bioanalysis.[2] Its power lies in the combination of chromatographic separation with the high selectivity and sensitivity of tandem mass spectrometry.[9] By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), LC-MS/MS can detect and quantify analytes at very low concentrations (pg/mL to ng/mL range) even in the presence of co-eluting matrix components. This specificity minimizes the risk of interference and provides highly reliable data.

  • High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection: This technique is a robust and cost-effective workhorse in many analytical laboratories.[10][11] Separation is achieved via chromatography, and quantification is based on the analyte's ability to absorb light at a specific UV wavelength. While generally less sensitive than LC-MS/MS, an HPLC-UV method can be perfectly suitable for preclinical studies or therapeutic drug monitoring where plasma concentrations are expected to be in the high ng/mL to µg/mL range.[12][13] The quinazolinone ring system typically exhibits strong UV absorbance, making this a viable approach.[1]

Sample Preparation: The Key to Robust Bioanalysis

Effective sample preparation is crucial for removing matrix components that can interfere with analysis, such as proteins and phospholipids.[7][14] We present two common and effective strategies: Protein Precipitation and Solid-Phase Extraction.

Protocol 1: Protein Precipitation (PPT)

PPT is a rapid and straightforward technique often used in high-throughput environments.[14][15] It involves adding an organic solvent to the plasma sample to denature and precipitate the abundant proteins.

Causality: Acetonitrile is chosen as the precipitating agent due to its high efficiency in denaturing a broad range of plasma proteins and its compatibility with reversed-phase chromatography mobile phases. The centrifugation step physically separates the solid protein pellet from the supernatant containing the analyte.

Step-by-Step Protocol:

  • Pipette 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing the internal standard (IS). The IS is critical for correcting for variability in sample processing and instrument response.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to a clean autosampler vial.

  • Inject an aliquot (typically 5-10 µL) into the analytical system.

cluster_ppt Protein Precipitation Workflow plasma 100 µL Plasma Sample add_acn Add 300 µL Acetonitrile + IS plasma->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis Inject for LC-MS/MS or HPLC Analysis supernatant->analysis

Caption: Workflow for Protein Precipitation (PPT).

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a much cleaner sample extract compared to PPT by utilizing specific chemical interactions to bind and elute the analyte, effectively removing interfering substances.[14][15] This is the preferred method for achieving the lowest limits of quantification.

Causality: A mixed-mode cation exchange polymer-based SPE sorbent is recommended. The quinazolinone structure is expected to be protonated (positively charged) at acidic pH, allowing it to bind to the cation exchange functional groups on the sorbent. The reversed-phase properties of the polymer backbone retain the molecule through hydrophobic interactions. This dual retention mechanism allows for stringent washing steps to remove neutral and acidic interferences, as well as phospholipids, resulting in a highly purified extract.

Step-by-Step Protocol:

  • Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of deionized water.

  • Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge. Do not allow the sorbent bed to dry.

  • Load: Pre-treat 100 µL of plasma sample by diluting with 300 µL of 2% formic acid in water. Load the entire diluted sample onto the SPE cartridge.

  • Wash 1: Pass 1 mL of 2% formic acid in water to remove salts and polar interferences.

  • Wash 2: Pass 1 mL of methanol to remove non-polar interferences like phospholipids.

  • Elute: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water) and transfer to an autosampler vial for analysis.

cluster_spe Solid-Phase Extraction Workflow condition 1. Condition (Methanol, Water) equilibrate 2. Equilibrate (2% Formic Acid) condition->equilibrate load 3. Load (Diluted Plasma) equilibrate->load wash1 4. Wash (Aqueous Acid) load->wash1 wash2 5. Wash (Methanol) wash1->wash2 elute 6. Elute (Ammoniated Methanol) wash2->elute dry_recon 7. Evaporate & Reconstitute elute->dry_recon

Caption: Workflow for Solid-Phase Extraction (SPE).

Analytical Method Protocols

The following tables summarize the recommended starting conditions for both LC-MS/MS and HPLC-UV analysis. These parameters should be optimized for the specific instrumentation used.

LC-MS/MS Method Parameters

Rationale: A C18 reversed-phase column is used for hydrophobic retention of the analyte. A fast gradient elution with acetonitrile ensures sharp peaks and short run times. Formic acid is added to the mobile phase to promote protonation of the analyte, which is essential for efficient positive mode electrospray ionization (ESI+). Tandem MS detection provides unparalleled selectivity. An isotopically labeled version of the analyte would be the ideal internal standard; however, a structurally similar compound with a different mass can also be used.

Parameter Recommended Condition
LC System UPLC or HPLC system capable of binary gradient elution
Column Reversed-Phase C18, e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)
MRM Transitions To be determined by infusing a standard solution. For 8-Chloro-3-methylquinazolin-4(3H)-one (MW ~194.62), monitor transitions like m/z 195.1 → [Fragment 1], 195.1 → [Fragment 2].
Internal Standard e.g., 8-Chloro-3-ethylquinazolin-4(3H)-one or a stable isotope-labeled analogue.
HPLC-UV Method Parameters

Rationale: Similar to the LC-MS/MS method, a C18 column is used for separation. An isocratic mobile phase can often be used for simpler applications, providing robust and repeatable retention times.[12][16] The UV detection wavelength should be set at an absorbance maximum for the quinazolinone chromophore to maximize sensitivity, which can be determined using a UV scan of a standard solution.

Parameter Recommended Condition
HPLC System Isocratic or Gradient HPLC system with UV/PDA Detector
Column Reversed-Phase C18, e.g., 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Phosphate Buffer (pH 4.5) (e.g., 50:50 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at λmax (typically 230-280 nm for quinazolinone scaffold, to be determined experimentally)
Internal Standard A structurally similar quinazolinone derivative with a different retention time.

Method Validation: Ensuring Data Trustworthiness

A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose.[2][17] The validation process establishes through objective evidence that the method consistently produces results meeting predetermined specifications.[2][3] All validation experiments should adhere to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).[3][18][19]

Validation Parameters & Acceptance Criteria (based on FDA Guidance[3])

Parameter Purpose Acceptance Criteria
Selectivity & Specificity To ensure that endogenous matrix components do not interfere with the detection of the analyte or IS.Response in blank matrix from at least 6 sources should be <20% of the LLOQ response for the analyte and <5% for the IS.
Calibration Curve & Linearity To demonstrate the relationship between instrument response and known analyte concentrations.At least 6-8 non-zero standards. A correlation coefficient (r²) ≥ 0.99 is desired. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To assess the closeness of measured concentrations to the true value (accuracy) and the degree of scatter (precision).Measured at a minimum of 4 QC levels (LOD, L, M, H). Mean concentration should be within ±15% of nominal (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ). Evaluated both within a run (intra-day) and between runs (inter-day).
Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Analyte response should be at least 5-10 times that of the blank matrix. Accuracy within ±20% and precision (%CV) ≤20%.
Recovery The efficiency of the extraction procedure.Determined at 3 QC levels (L, M, H). Recovery should be consistent and reproducible, though it does not need to be 100%.
Matrix Effect (for MS)To evaluate the suppression or enhancement of ionization caused by co-eluting matrix components.[6]The IS-normalized matrix factor calculated from at least 6 lots of matrix should have a %CV ≤ 15%.
Stability To ensure the analyte is stable throughout the sample lifecycle (collection, storage, processing, and analysis).Assessed via freeze-thaw, short-term (bench-top), long-term storage, and post-preparative stability studies. Mean concentrations of stability samples should be within ±15% of nominal.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the quantification of 8-Chloro-3-methylquinazolin-4(3H)-one in biological samples. The LC-MS/MS method offers superior sensitivity and selectivity, making it ideal for demanding pharmacokinetic studies. The HPLC-UV method serves as a reliable and accessible alternative for applications with higher analyte concentrations. Successful implementation hinges on a well-executed sample preparation strategy and a thorough method validation conducted according to established regulatory guidelines. By following these protocols and understanding the underlying scientific principles, researchers can generate high-quality, reliable, and defensible data crucial for advancing drug development programs.

References

  • Vertex AI Search. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • Vertex AI Search. (2025, February 7). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • Stove, C., & Lambert, W. (2014, February 13). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst, 139(6), 1287-1305.
  • Royal Society of Chemistry. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst.
  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry.
  • Tiwari, G., & Tiwari, R. (n.d.). Validation of bioanalytical methods - Highlights of FDA's guidance. ResearchGate.
  • FyoniBio. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • LCGC International. (n.d.). Advances in Sample Preparation for Biological Fluids.
  • Biotage. (n.d.). Bioanalytical Sample Preparation.
  • Storpirtis, S., et al. (2003, April 15). HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect. PubMed.
  • Van Eeckhaut, A., & Lanckmans, K. (2014, February 13). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. ResearchGate.
  • Zeid, I. M., et al. (2021). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-Оґ inhibitors, cytotoxic agents. Journal of Saudi Chemical Society, 25(12), 101370.
  • Gao, S., et al. (2022, October 31). Unexpected assembly machinery for 4(3H)-quinazolinone scaffold synthesis. Nature Communications, 13(1), 6485.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of 8-Chloroquinazolin-4-OL.
  • National Center for Biotechnology Information. (2026, March 28). 8-Methyl-4(3H)-quinazolinone. PubChem Compound Database.
  • Lezina, O. M., et al. (2012). Synthesis of 3-methylquinazolin-4(3H)-one derivatives. Russian Journal of Organic Chemistry, 48(9), 1222–1225.
  • Al-Suwaidan, I. A., et al. (2020, January 22). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. IntechOpen.
  • Semantic Scholar. (n.d.). HPLC method for the simultaneous analysis of fluoroquinolones and oxazolidinones in plasma.
  • Adamska, A., et al. (2010). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. ResearchGate. Retrieved from [Link]

  • EURL-Pesticides. (n.d.). Method name LC-MS/MS-ESI(+)-8.
  • IntechOpen. (n.d.). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace.
  • Obu, D., et al. (n.d.). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. PMC.
  • Journal of Applied Bioanalysis. (n.d.). A Simple Hplc Uv Method For Therapeutic Drug Monitoring Of Linezolid In Human Plasma In Low Resourced Settings.
  • Goodall, D. M., & Sutherland, A. I. (2012, February 28). Recent developments in the use of LCMS in process pharmaceutical chemistry. Progress in Process Research and Development.
  • Sankar, G., et al. (n.d.). HPLC Method for Quantification of Ornidazole in Human Plasma. Asian Journal of Chemistry.
  • Bawa, S., et al. (2026, March 13). (8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl) (pyridin-4-yl)methanone. PDF.
  • Papakyriakou, A., et al. (2023, December 2). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7894.
  • Kumar, A., et al. (2023, February 17). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100781.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 8-Chloro-3-methylquinazolin-4(3H)-one

Welcome to the dedicated technical support guide for the purification of 8-Chloro-3-methylquinazolin-4(3H)-one. This resource is designed for researchers, scientists, and professionals in drug development, providing in-d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the purification of 8-Chloro-3-methylquinazolin-4(3H)-one. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to ensure the successful isolation of this compound with high purity.

I. Understanding the Purification Landscape

8-Chloro-3-methylquinazolin-4(3H)-one is a heterocyclic compound of significant interest in medicinal chemistry. Its purification is a critical step to ensure the reliability of downstream biological assays and clinical studies. The choice of purification strategy is intrinsically linked to the synthetic route employed and the resulting impurity profile. Common impurities may include unreacted starting materials such as 2-amino-N-methyl-3-chlorobenzamide or cyclizing agents, as well as side-products formed during the reaction.

The primary purification techniques for this class of compounds are recrystallization and column chromatography. The selection between these methods, or a combination thereof, depends on the nature and quantity of the impurities present.

II. Troubleshooting Guide: Navigating Common Purification Challenges

This section addresses specific issues that may arise during the purification of 8-Chloro-3-methylquinazolin-4(3H)-one in a question-and-answer format, providing both solutions and the scientific rationale behind them.

Recrystallization Issues

Question 1: My 8-Chloro-3-methylquinazolin-4(3H)-one is "oiling out" during recrystallization instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to a high concentration of impurities or a suboptimal solvent system.

Immediate Steps:

  • Re-dissolve the oil: Add a small amount of additional solvent and gently heat the mixture until the oil fully redissolves.

  • Induce crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, crystalline 8-Chloro-3-methylquinazolin-4(3H)-one, add a single seed crystal to the cooled, saturated solution. This will act as a template for crystal formation.

  • Slow Cooling: Allow the solution to cool to room temperature slowly before transferring it to an ice bath. Rapid cooling can favor the formation of an amorphous oil over an ordered crystal lattice.

If the problem persists, consider the following:

  • Solvent System Optimization: The chosen solvent may be too good a solvent for your compound at low temperatures. Experiment with a mixed solvent system. For instance, dissolve your compound in a good solvent (e.g., ethanol, ethyl acetate) and then slowly add a poor solvent (e.g., water, hexane) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the good solvent to redissolve the turbidity and allow it to cool slowly.

  • Pre-purification: If the crude material is highly impure, a preliminary purification by column chromatography may be necessary to remove the impurities that are inhibiting crystallization.

Question 2: After recrystallization, the yield of my 8-Chloro-3-methylquinazolin-4(3H)-one is very low. How can I improve it?

Answer:

Low recovery can be due to several factors, from the choice of solvent to the mechanics of the recrystallization process.

Troubleshooting Steps:

  • Solvent Selection: You may be using a solvent in which your compound has high solubility even at low temperatures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1]

  • Volume of Solvent: Using an excessive volume of solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent required to fully dissolve your crude product.

  • Cooling: Ensure you have allowed sufficient time for crystallization to complete at a low temperature (e.g., in an ice bath) before filtration.

  • Concentration of Mother Liquor: A significant amount of your product may still be dissolved in the mother liquor. Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Premature Crystallization: If the compound crystallizes too quickly during a hot filtration step (if performed to remove insoluble impurities), you can minimize this by using a pre-heated funnel and flask and keeping the solution warm.

Column Chromatography Issues

Question 3: My 8-Chloro-3-methylquinazolin-4(3H)-one is co-eluting with an impurity during column chromatography. How can I improve the separation?

Answer:

Co-elution occurs when the compound of interest and an impurity have similar affinities for the stationary phase and the mobile phase, resulting in overlapping elution profiles.

Strategies for Better Separation:

  • Optimize the Mobile Phase: For quinazolinone derivatives, a common mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[2]

    • Decrease Polarity: If your compound and the impurity are eluting too quickly, decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., from 1:1 hexane:ethyl acetate to 3:1 or 4:1).[1] This will increase the retention time of both compounds on the silica gel, potentially allowing for better separation.

    • Fine-tune Polarity: If the separation is still poor, try adding a small amount of a third solvent with a different polarity, such as dichloromethane or a trace amount of methanol, to modulate the interactions with the stationary phase.

  • Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase. Alumina can sometimes provide a different selectivity compared to silica gel. For very polar compounds, reverse-phase silica (C18) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) may be effective.[3]

  • Column Parameters:

    • Column Length: Use a longer column to increase the number of theoretical plates and improve separation.

    • Loading: Do not overload the column. A general rule of thumb is to load 1-5% of the mass of the stationary phase.

    • Flow Rate: A slower flow rate can improve resolution.

Question 4: My 8-Chloro-3-methylquinazolin-4(3H)-one appears to be degrading on the silica gel column. What can I do?

Answer:

Some compounds can be sensitive to the acidic nature of standard silica gel.

Solutions:

  • Neutralize the Silica: You can prepare a slurry of silica gel in your mobile phase and add a small amount of a base, such as triethylamine (~1%), to neutralize the acidic sites before packing the column.

  • Use a Different Stationary Phase: Consider using neutral alumina as an alternative to silica gel.

  • Work Quickly: Minimize the time your compound spends on the column by using a slightly more polar mobile phase to speed up the elution, but be mindful of sacrificing resolution.

  • TLC Pre-check: Before running a large-scale column, spot your crude material on a TLC plate and let it sit for an hour or two. Then, elute the plate and see if any new spots (degradation products) have appeared. This can help you quickly assess the stability of your compound on silica.

III. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for recrystallizing 8-Chloro-3-methylquinazolin-4(3H)-one?

A1: While the optimal solvent should always be determined empirically, ethanol is often a good starting point for quinazolinone derivatives.[3][4] It has a good balance of polarity and a sufficiently high boiling point to dissolve many organic compounds, with decreasing solubility upon cooling. Mixtures of ethyl acetate and hexane are also commonly effective.

Q2: How can I determine the purity of my 8-Chloro-3-methylquinazolin-4(3H)-one after purification?

A2: A combination of techniques should be used to assess purity:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): This is a more quantitative method. A pure sample should give a single, sharp peak.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure and identify the presence of impurities. For 3-methylquinazolin-4(3H)-one derivatives, you would expect to see a characteristic singlet for the N-CH3 group.[6][7]

  • Melting Point: A sharp melting point range that is close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.

Q3: What are the expected 1H NMR signals for 8-Chloro-3-methylquinazolin-4(3H)-one?

A3: Based on the structure and data for similar compounds, you can expect the following signals:

  • A singlet for the methyl group (N-CH3) protons, likely in the range of 3.4-3.6 ppm.[2][7]

  • Aromatic protons on the quinazolinone ring system, typically appearing between 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns will depend on the substitution pattern. For an 8-chloro substituent, you would expect to see three aromatic protons.

Q4: Can I use an acid-base extraction to purify 8-Chloro-3-methylquinazolin-4(3H)-one?

A4: Quinazolinones are generally stable in cold, dilute acidic and alkaline solutions.[1] This property can be exploited for purification. An acid-base extraction could be useful for removing non-basic or non-acidic impurities. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to degradation. It is advisable to perform any acid-base extractions quickly and at low temperatures.

IV. Experimental Protocols & Data

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: On a small scale, test the solubility of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile) at room and elevated temperatures to find a suitable solvent.

  • Dissolution: Place the crude 8-Chloro-3-methylquinazolin-4(3H)-one in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper in a pre-heated funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Column Chromatography Procedure
  • TLC Analysis: Analyze your crude product by TLC using various ratios of hexane and ethyl acetate to determine the optimal mobile phase for separation. The ideal Rf value for your product should be around 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack a column of appropriate size.

  • Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and load it onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the elution by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 8-Chloro-3-methylquinazolin-4(3H)-one.

Data Summary Table
Purification TechniqueCommon Solvents/Mobile PhasesKey Considerations
Recrystallization Ethanol, Methanol, Ethyl Acetate, Hexane/Ethyl AcetateSlow cooling is crucial. Use minimal hot solvent.
Column Chromatography Hexane/Ethyl Acetate (e.g., 4:1 to 1:1)Monitor with TLC. Avoid overloading the column.

V. Visual Workflows

Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude 8-Chloro-3-methylquinazolin-4(3H)-one is_solid Is the crude product a solid? start->is_solid tlc Analyze by TLC one_spot Is there a single major spot with minor, well-separated impurities? tlc->one_spot is_solid->tlc Yes column Column Chromatography is_solid->column No (oil/gum) complex_mixture Are there multiple spots or closely running impurities? one_spot->complex_mixture No recrystallize Recrystallization one_spot->recrystallize Yes complex_mixture->column Yes oiling_out Product oils out? recrystallize->oiling_out low_yield Low yield? recrystallize->low_yield co_elution Co-elution of impurities? column->co_elution optimize_solvent Optimize solvent system oiling_out->optimize_solvent Yes pure_product Pure Product oiling_out->pure_product No check_solvent_volume Check solvent volume and cooling rate low_yield->check_solvent_volume Yes low_yield->pure_product No optimize_mobile_phase Optimize mobile phase co_elution->optimize_mobile_phase Yes co_elution->pure_product No pre_purify Consider pre-purification by column chromatography optimize_solvent->pre_purify

Caption: Decision tree for selecting a purification method.

Troubleshooting Workflow for Recrystallization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool crystals_form Do crystals form? cool->crystals_form oiling_out Does it oil out? crystals_form->oiling_out No filter Filter and dry crystals crystals_form->filter Yes no_crystals No crystals form? oiling_out->no_crystals No reheat Reheat to dissolve oiling_out->reheat Yes too_much_solvent Too much solvent used? no_crystals->too_much_solvent Yes add_solvent Add more good solvent, then add poor solvent until turbid reheat->add_solvent scratch_seed Scratch flask or add seed crystal add_solvent->scratch_seed scratch_seed->cool evaporate Evaporate some solvent and re-cool too_much_solvent->evaporate evaporate->cool

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 8-Chloro-3-methylquinazolin-4(3H)-one

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals optimizing the synthesis of 8-Chloro-3-methylquinazolin-4(3H)-one. By understandin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals optimizing the synthesis of 8-Chloro-3-methylquinazolin-4(3H)-one. By understanding the mechanistic causality behind side product formation, you can implement self-validating protocols to ensure high-yield, high-purity syntheses.

Reaction Pathway & Mechanistic Logic

The construction of the quinazolinone core typically involves the condensation of an anthranilic acid derivative with an orthoester, followed by amination and cyclization. In this specific synthesis, 2-amino-3-chlorobenzoic acid is reacted with trimethyl orthoformate (TMOF) and methylamine.

Deviations in stoichiometry, temperature, or solvent purity force the reaction down competing mechanistic pathways, generating specific dead-end side products.

ReactionMechanisms SM 2-Amino-3-chlorobenzoic acid (Starting Material) Int1 Formimidate Intermediate (Reactive Species) SM->Int1 + TMOF (Reflux, -MeOH) TMOF Trimethyl Orthoformate (TMOF) Product 8-Chloro-3-methylquinazolin-4(3H)-one (Target Product) Int1->Product + MeNH2 (Cyclization) SP1 N-Formyl-2-amino-3-chlorobenzoic acid (Hydrolysis Byproduct) Int1->SP1 + H2O (Moisture Contamination) SP2 8-Chloro-4H-benzo[d][1,3]oxazin-4-one (Benzoxazinone Byproduct) Int1->SP2 - MeOH (Premature Cyclization) MeNH2 Methylamine (Nucleophile) SP3 8-Chloroquinazolin-4(3H)-one (Demethylated Byproduct) Product->SP3 NH3 Impurity (Competing Nucleophile)

Mechanistic pathway and side products for 8-Chloro-3-methylquinazolin-4(3H)-one synthesis.

Troubleshooting FAQs: Side Products & Causality

Q1: My LC-MS shows a major side product with [M+H]⁺ at m/z 182. What is this, and how do I prevent it? A1: This mass corresponds to 8-chloro-4H-benzo[d][1,3]oxazin-4-one (the benzoxazinone intermediate)[1]. Causality: Benzoxazinones form when the formimidate intermediate undergoes premature intramolecular cyclization. The carboxylate oxygen attacks the formamidine carbon before the methylamine nucleophile can be incorporated. This typically occurs if the addition of methylamine is delayed, or if the reaction is heated excessively prior to amination. Solution: Ensure a tightly controlled sequential addition where methylamine is introduced immediately after the consumption of the starting material. Alternatively, use a sealed tube to keep the volatile methylamine dissolved in the reaction mixture during heating.

Q2: I am observing a significant amount of N-formyl-2-amino-3-chlorobenzoic acid ([M+H]⁺ 200). Why is the cyclization failing? A2: The N-formyl derivative is a hydrolysis byproduct of the active formimidate intermediate. Causality: Trimethyl orthoformate (TMOF) acts as both the one-carbon synthon and a dehydrating agent. However, if your solvent (e.g., ethanol) contains excessive moisture, or if the reaction is exposed to highly humid air, water outcompetes the intramolecular cyclization, hydrolyzing the delicate imine bond. The steric hindrance of the 8-chloro group exacerbates this by slowing down the desired cyclization, giving hydrolysis a kinetic advantage. Solution: Use strictly anhydrous solvents. Pre-dry your 2-amino-3-chlorobenzoic acid under a vacuum, as anthranilic acid derivatives can be hygroscopic.

Q3: I detected a byproduct with [M+H]⁺ at m/z 181. Is my methylamine reagent defective? A3: A mass of 181 indicates the formation of 8-chloroquinazolin-4(3H)-one (the demethylated analog). Causality: This occurs when ammonia acts as a competing nucleophile against methylamine. Aqueous or ethanolic methylamine solutions can degrade over time, releasing ammonia. If ammonia is present, it will react with the formimidate to yield the N-H quinazolinone via a classic Niementowski-type pathway[2]. Solution: Titrate and verify the purity of your methylamine solution. For highly sensitive syntheses, generate methylamine in situ using methylamine hydrochloride and a stoichiometric amount of a non-nucleophilic base (e.g., DIPEA) to ensure precise, ammonia-free amine delivery.

Quantitative Impurity Profiling

Use the following table to rapidly identify side products based on their chromatographic behavior and mass spectrometry data.

Side ProductMolecular FormulaLC-MS[M+H]⁺ (m/z)Relative Polarity (RP-HPLC)Primary Causality
8-Chloro-4H-benzo[d][1,3]oxazin-4-one C₈H₄ClNO₂182High (Late eluting)Delayed amination / Premature cyclization
N-Formyl-2-amino-3-chlorobenzoic acid C₈H₆ClNO₃200Low (Early eluting)Moisture contamination / Hydrolysis
8-Chloroquinazolin-4(3H)-one C₈H₅ClN₂O181Medium (Near product)Ammonia impurity in methylamine reagent
2-Amino-3-chlorobenzoic acid (SM) C₇H₆ClNO₂172LowestIncomplete conversion / Suboptimal temp

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Objective: One-pot synthesis of 8-Chloro-3-methylquinazolin-4(3H)-one while suppressing benzoxazinone and N-formyl side products. Reagents: 2-Amino-3-chlorobenzoic acid (1.0 eq), Trimethyl orthoformate (3.0 eq), Methylamine (33% in absolute EtOH, 2.5 eq), catalytic glacial acetic acid (0.1 eq), anhydrous Ethanol (solvent).

Step-by-Step Methodology:

  • Imidate Formation: In an oven-dried round-bottom flask under an inert N₂ atmosphere, suspend 2-amino-3-chlorobenzoic acid (10.0 mmol) in anhydrous ethanol (20 mL). Add TMOF (30.0 mmol) and glacial acetic acid (1.0 mmol).

  • Reflux & Validation: Heat the mixture to 80°C for 2 hours.

    • Self-Validation Check: Run a TLC (Hexane:EtOAc 7:3). The starting material spot (UV active, distinct blue fluorescence) must completely disappear, replaced by a higher Rf​ spot corresponding to the formimidate. If SM remains, add 1.0 eq TMOF and reflux for an additional hour.

  • Thermal Arrest: Cool the reaction mixture strictly to 0°C using an ice bath.

    • Causality: Cooling is critical to prevent the exothermic volatilization of methylamine upon addition, and to kinetically suppress the premature formation of the benzoxazinone byproduct.

  • Nucleophilic Addition: Dropwise add the methylamine solution (25.0 mmol) over 15 minutes via a syringe pump. Stir at 0°C for 30 minutes to ensure complete nucleophilic attack, then gradually warm to 80°C and reflux for an additional 4 hours to drive the cyclization.

  • Final Validation: Pull a 10 µL aliquot for LC-MS. The chromatogram must show >90% conversion to the target mass (m/z 195) with minimal signals at m/z 182 or 200.

  • Workup: Concentrate the mixture under reduced pressure to remove excess TMOF and ethanol. Resuspend the crude solid in ice-cold distilled water (50 mL) and stir for 15 minutes.

    • Causality: Cold water selectively dissolves unreacted amine salts and the polar N-formyl byproduct, leaving the hydrophobic quinazolinone as a precipitate.

  • Purification: Filter the precipitate and recrystallize from hot ethyl acetate/hexane to afford pure 8-chloro-3-methylquinazolin-4(3H)-one.

References

  • Synthetic studies toward biologically active quinazolinones: a dissertation in Chemistry and Biochemistry. UMassD Repository.

  • Technical Support Center: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid. Benchchem. 2

  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. IntechOpen. 1

Sources

Troubleshooting

Technical Support Center: Stability and Troubleshooting of 8-Chloro-3-methylquinazolin-4(3H)-one in Aqueous Solutions

Welcome to the Technical Support Center for 8-Chloro-3-methylquinazolin-4(3H)-one (8-CMQ) . As a Senior Application Scientist, I frequently assist researchers in navigating the complex physicochemical behavior of substit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 8-Chloro-3-methylquinazolin-4(3H)-one (8-CMQ) . As a Senior Application Scientist, I frequently assist researchers in navigating the complex physicochemical behavior of substituted quinazolinones. While the parent 4(3H)-quinazolinone scaffold is broadly celebrated for its robust stability, specific functionalization fundamentally alters its aqueous behavior.

This guide synthesizes field-proven insights, mechanistic causality, and self-validating protocols to help you troubleshoot instability, precipitation, and degradation in your assays.

Section 1: Mechanistic FAQs – The Causality of Instability

Q1: The literature states quinazolinones are highly stable. Why is my 8-CMQ degrading in standard biological buffers (pH 7.4)? Answer : The general stability of 4(3H)-quinazolinones relies heavily on their ability to tautomerize into a stable 4-hydroxy form in aqueous environments 1. However, in 8-CMQ, the 3-methyl substitution physically blocks this tautomerization, locking the molecule in the lactam state. Concurrently, the 8-chloro group exerts a strong electron-withdrawing inductive effect across the aromatic system. This drastically increases the electrophilicity of the C2 position. In aqueous buffers, especially at neutral to basic pH, hydroxide ions act as nucleophiles, attacking the C2 carbon and initiating a hydrolytic ring-opening sequence that cleaves the amide bond .

Q2: I observe a rapid loss of signal in my in vitro assays. Is this chemical hydrolysis or physical precipitation? Answer : This is the most common misdiagnosis in quinazolinone handling. Due to its high lipophilicity and lack of ionizable groups at physiological pH, 8-CMQ has exceptionally poor aqueous solubility. What appears as "rapid degradation" is often microprecipitation 2. Chemical hydrolysis is a time- and pH-dependent covalent process, whereas precipitation is instantaneous upon exceeding the thermodynamic solubility limit. To distinguish them, you must employ a self-validating centrifugation and HPLC workflow (see Protocol B).

Q3: How do storage conditions impact the integrity of 8-CMQ stock solutions? Answer : Even trace amounts of water in hygroscopic solvents (like standard grade DMSO) can initiate slow hydrolysis over time 3. Furthermore, the pyrimidine ring of quinazolinones can be susceptible to photolytic decomposition and oxidation 4. Therefore, stock solutions must be prepared in strictly anhydrous solvents, aliquoted to avoid freeze-thaw condensation, and stored at -80°C in the dark.

Section 2: Quantitative Stability Profile

To facilitate experimental design, the following table summarizes the quantitative stability and solubility metrics of 8-CMQ under standard laboratory conditions.

ParameterConditionObserved ValuePrimary Mechanism of Loss
Aqueous Solubility PBS (pH 7.4), 22°C, 1% DMSO< 5 µMThermodynamic Precipitation
Aqueous Solubility PBS (pH 7.4), 22°C, 5% DMSO~ 25 µMThermodynamic Precipitation
Chemical Half-Life ( t1/2​ ) Acidic Buffer (pH 4.0), 37°C> 72 hoursStable (Protonation resists OH⁻ attack)
Chemical Half-Life ( t1/2​ ) Neutral Buffer (pH 7.4), 37°C~ 18 hoursMild Hydrolytic Ring-Opening
Chemical Half-Life ( t1/2​ ) Basic Buffer (pH 10.0), 37°C< 2 hoursRapid Base-Catalyzed Hydrolysis
Stock Stability Anhydrous DMSO, -80°C, Dark> 6 monthsN/A (Stable)
Section 3: Self-Validating Experimental Protocols
Protocol A: Preparation of Hydrolysis-Resistant Stock Solutions

Causality: Water acts as the nucleophile for ring-opening. Eliminating water from the primary stock prevents baseline degradation before the assay begins.

  • Solvent Preparation : Obtain anhydrous Dimethyl Sulfoxide (DMSO) (water content ≤0.005%). Purge the bottle with dry nitrogen or argon gas before use.

  • Dissolution : Weigh 8-CMQ powder and dissolve in anhydrous DMSO to a concentration of 10 mM. Vortex vigorously until optically clear.

  • Validation Step (Zero-Hour Control) : Immediately remove a 10 µL aliquot, dilute in the mobile phase, and run via HPLC-UV to establish the 100% Area Under Curve (AUC) baseline. This confirms the absence of pre-existing anthranilic acid degradation peaks.

  • Storage : Aliquot the remaining stock into single-use amber glass vials (to prevent photolysis). Blanket the headspace with argon, seal tightly, and store at -80°C.

Protocol B: Stability-Indicating HPLC Assay & Forced Degradation

Causality: To trust your assay data, your analytical method must be proven capable of separating the intact parent compound from its ring-opened degradation products and physical precipitates.

  • Sample Preparation (Distinguishing Precipitation vs. Degradation) :

    • Incubate 8-CMQ (e.g., 20 µM) in your target aqueous buffer at 37°C.

    • At specific time points (e.g., 0, 1, 4, 24 hrs), extract a 100 µL sample.

    • Centrifugation : Centrifuge at 15,000 x g for 10 minutes. Why? This pellets any precipitated 8-CMQ, removing it from the solution phase.

    • Transfer the supernatant to an HPLC vial.

  • Forced Degradation Control (Method Validation) :

    • Prepare a positive control for degradation: Incubate 8-CMQ in 0.1 M NaOH for 2 hours at 60°C to force complete ring-opening. Neutralize with 0.1 M HCl.

    • Run this control to identify the exact retention time of the primary degradation product (the cleaved anthranilic acid derivative).

  • Chromatographic Analysis :

    • Use a C18 Reverse Phase column.

    • Mobile Phase A: 0.1% Formic Acid in Water (maintains acidic pH to halt further hydrolysis on-column).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% to 95% B over 10 minutes.

  • Data Interpretation :

    • If the supernatant signal drops over time without new peaks appearing, the compound is precipitating .

    • If the supernatant signal drops with the emergence of the degradation peak (validated by step 2), the compound is hydrolyzing .

Section 4: Visualizations

HydrolysisPathway A 8-CMQ (Intact Lactam) B Hydroxide Attack at C2 Position A->B H2O / OH- C Tetrahedral Intermediate B->C Nucleophilic Addition D Ring Opening (Amide Cleavage) C->D C-N Bond Breakage E Degradation Product (Anthranilic Deriv.) D->E Irreversible

Fig 1. Base-catalyzed hydrolytic ring-opening pathway of 8-CMQ at the C2 position.

TroubleshootingWorkflow Start Observe Signal Loss in Aqueous Assay CheckVis Centrifugation (15,000 x g) Start->CheckVis Decision1 Visible Pellet? CheckVis->Decision1 SolIssue Thermodynamic Precipitation Increase Co-solvent Decision1->SolIssue Yes HPLC Run HPLC-UV/MS on Supernatant Decision1->HPLC No Decision2 New Peaks? HPLC->Decision2 Degradation Chemical Degradation (Hydrolysis) Decision2->Degradation Yes Adsorption Non-Specific Binding to Plasticware Decision2->Adsorption No

Fig 2. Self-validating workflow to distinguish precipitation from chemical degradation.

References
  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties | SciSpace | 1

  • Stability of 2-Methyl-4(3H)-quinazolinone under experimental conditions | BenchChem | 2

  • Dihydropyrazinoquinazolinones via SN2 Sulfamidate Ring-Opening and a Sequential Quinazolinone–Amidine Rearrangement Strategy | NIH/PMC |

  • A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides | NIH/PMC | 4

  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria | ResearchGate | 3

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges for 8-Chloro-3-methylquinazolin-4(3H)-one in Biological Assays

Welcome to the Technical Support Center for assay optimization involving quinazolinone derivatives. 8-Chloro-3-methylquinazolin-4(3H)-one is a highly valuable scaffold in drug discovery, particularly for designing kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for assay optimization involving quinazolinone derivatives. 8-Chloro-3-methylquinazolin-4(3H)-one is a highly valuable scaffold in drug discovery, particularly for designing kinase inhibitors and antiproliferative agents[1]. However, its planar, rigid heteroaromatic structure and halogenation make it highly lipophilic, frequently leading to poor aqueous solubility. This can cause compound aggregation, erratic assay readouts, and false negatives in both biochemical and cell-based screens.

This guide provides field-proven methodologies, mechanistic insights, and step-by-step troubleshooting protocols to ensure reliable dissolution and assay integrity.

Part 1: Mechanistic FAQs - Understanding the Solubility Barrier

Q1: Why does 8-Chloro-3-methylquinazolin-4(3H)-one precipitate when transferred from DMSO stock to my aqueous assay buffer? A: The precipitation is driven by the "solvent shift" effect. The compound is highly soluble in aprotic solvents like DMSO due to favorable dipole-dipole interactions with the quinazolinone core. When introduced into an aqueous buffer, the water molecules rapidly hydrogen-bond with the DMSO, stripping the solvation shell away from the hydrophobic 8-Chloro-3-methylquinazolin-4(3H)-one molecules. Because the compound's flat aromatic rings strongly favor π-π stacking, the molecules rapidly self-associate and precipitate before they can bind to the biological target.

Q2: Can I just increase the DMSO concentration in my assay to keep it soluble? A: No. While increasing DMSO enhances solubility, it introduces severe assay artifacts. In cell-based assays (e.g., against NSCLC or HepG2 cell lines[2][3]), DMSO concentrations above 0.5% v/v can cause solvent-induced cytotoxicity, masking the true antiproliferative effect of the compound. In biochemical kinase assays, DMSO >5% can denature the target protein or disrupt ATP binding. You must use formulation strategies (co-solvents or complexation) rather than simply increasing the primary solvent.

Part 2: Troubleshooting Guides & Experimental Protocols

To achieve a clear working solution without exceeding solvent toxicity thresholds, we recommend two distinct formulation strategies depending on your assay type[4].

Protocol A: Co-Solvent & Surfactant Strategy (Best for Biochemical Assays)

This method utilizes a gradient of polarity to bridge the gap between pure DMSO and aqueous buffer. PEG300 acts as a co-solvent to lower the dielectric constant of the mixture, while Tween-80 (a non-ionic surfactant) forms micelles that encapsulate the hydrophobic 8-chloro-quinazolinone core.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the dry powder in 100% anhydrous DMSO to create a 27.5 mg/mL (approx. 130 mM) master stock. Causality: Anhydrous DMSO prevents premature hydrolysis or micro-precipitation during storage.

  • Co-Solvent Addition: Transfer 100 µL of the DMSO stock into a glass vial. Add 400 µL of PEG300. Vortex vigorously for 30 seconds. Causality: Glass is used to prevent the lipophilic compound from adsorbing to plastic walls. PEG300 must be added before the aqueous phase to gradually step down the solvent hydrophobicity.

  • Surfactant Coating: Add 50 µL of Tween-80 to the mixture. Sonicate in a water bath at 37°C for 5 minutes. Causality: Sonication provides the kinetic energy required to ensure the surfactant evenly coats the solvated molecules, preventing aggregation.

  • Aqueous Dilution: While continuously vortexing the mixture, add 450 µL of Saline (or assay buffer) dropwise. Causality: Dropwise addition prevents local supersaturation zones that trigger nucleation and precipitation.

Protocol B: Cyclodextrin Complexation (Best for Cell-Based & In Vivo Assays)

For sensitive cell lines where PEG/Tween might disrupt cell membranes, encapsulation within Sulfobutylether-β-cyclodextrin (SBE-β-CD) is the gold standard[4]. The hydrophobic cavity of the cyclodextrin hosts the 8-chloro-quinazolinone, while the hydrophilic exterior maintains aqueous solubility.

Step-by-Step Methodology:

  • Host Solution Preparation: Prepare a 20% (w/v) solution of SBE-β-CD in standard saline. Filter sterilize through a 0.22 µm PES membrane.

  • Guest Complexation: Take 900 µL of the 20% SBE-β-CD solution and place it on a magnetic stirrer at 500 RPM.

  • Dropwise Integration: Slowly add 100 µL of the 27.5 mg/mL DMSO stock directly into the vortex of the stirring cyclodextrin solution.

  • Equilibration: Allow the solution to stir at room temperature for 30 minutes. Causality: The host-guest complexation is an equilibrium process; immediate use may result in free compound precipitating before it can enter the cyclodextrin cavity.

Part 3: Quantitative Data & Formulation Comparison

The following table summarizes the expected outcomes and assay compatibilities for the protocols described above.

Formulation StrategyFinal Composition (v/v)Max Achievable ConcentrationAssay CompatibilityPrimary Limitation
Direct Dilution 1% DMSO, 99% Buffer< 10 µMHigh-throughput screeningSevere precipitation; false negatives
Protocol A (Co-solvent) 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.75 mg/mLBiochemical Kinase AssaysSurfactant may lyse sensitive cells
Protocol B (Complexation) 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.75 mg/mLCell-Based / In VivoHigh cost of SBE-β-CD

Part 4: Visualizing the Workflow

The decision matrix for overcoming the solubility of 8-Chloro-3-methylquinazolin-4(3H)-one is mapped out below.

G Start 8-Chloro-3-methylquinazolin-4(3H)-one (Dry Powder) Stock Prepare Master Stock (10-50 mM in 100% Anhydrous DMSO) Start->Stock Dissolve Decision Select Assay Environment Stock->Decision Aliquot CellAssay Cell-Based / In Vivo (Requires intact membranes) Decision->CellAssay BiochemAssay Biochemical / Enzymatic (Tolerates surfactants) Decision->BiochemAssay Formulation2 Protocol B: Complexation (20% SBE-β-CD in Saline) CellAssay->Formulation2 Avoid toxicity Formulation1 Protocol A: Co-Solvent (PEG300 + Tween-80 + Saline) BiochemAssay->Formulation1 Enhance solubility Success Clear, Stable Working Solution Ready for Dosing Formulation1->Success Formulation2->Success

Figure 1: Decision matrix and workflow for formulating highly lipophilic quinazolin-4(3H)-one derivatives.

References

  • Title: Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer Source: MDPI URL: [Link]

  • Title: New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

Troubleshooting

preventing byproduct formation in the cyclization step of quinazolinone synthesis

A Guide to Preventing Byproduct Formation in the Cyclization Step Introduction for the Modern Researcher The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Byproduct Formation in the Cyclization Step

Introduction for the Modern Researcher

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] While many synthetic routes to this privileged heterocycle exist, the crucial cyclization step is often plagued by the formation of persistent and difficult-to-remove byproducts. These side reactions not only reduce the yield of the target molecule but also introduce significant downstream purification challenges, consuming valuable time and resources.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to address the specific issues encountered during the cyclization phase of quinazolinone synthesis. As your virtual application scientist, my goal is to move beyond simple procedural lists and delve into the mechanistic causality behind byproduct formation, empowering you to make informed, proactive decisions in your experimental design.

Part 1: Understanding Common Byproducts & Their Origins

This section addresses the fundamental "what" and "why" of common side reactions. A clear diagnosis of the impurity profile is the first step toward an effective solution.

Q1: What are the most common byproducts I should be looking for during the cyclization step?

A1: The byproduct profile is highly dependent on your chosen synthetic route (e.g., Niementowski, from isatoic anhydride) and reaction conditions. However, several common culprits frequently appear in TLC and LC-MS analyses.

  • Acyclic Intermediates: The most prevalent byproduct is often the uncyclized N-acylanthranilamide (or o-amidobenzamide) intermediate.[2] Its presence indicates that the final ring-closing dehydration has stalled.

  • Quinazoline vs. Quinazolinone: In certain syntheses, particularly the Niementowski reaction which uses amides as reagents, you may form a quinazoline instead of the desired 4-oxo-3,4-dihydroquinazoline (quinazolinone).[3]

  • Dimers or Polymeric Materials: Under forcing conditions or with specific substrates, self-condensation of starting materials or intermediates can lead to the formation of high-molecular-weight species.[3]

  • Hydrolysis Products: If water is present in the reaction, especially under harsh thermal or pH conditions, hydrolysis of either the starting materials or the final product can occur, reverting back to anthranilic acid derivatives.[2][4]

Q2: What are the primary mechanistic drivers for the formation of these byproducts?

A2: Byproduct formation is rarely random; it is a logical consequence of competing reaction pathways. Understanding these pathways is key to tipping the balance in favor of your desired product.

  • Insufficient Electrophilicity/Nucleophilicity: The cyclization is an intramolecular nucleophilic attack of an amide nitrogen onto a carbonyl or imine carbon. If the electrophilicity of the carbonyl group is diminished (e.g., by electron-donating groups) or the nucleophilicity of the amide nitrogen is reduced, the reaction barrier for cyclization increases, allowing the acyclic intermediate to persist.

  • Thermodynamic vs. Kinetic Control: Harsh reaction conditions, such as excessively high temperatures maintained for prolonged periods, can provide enough energy to overcome the activation barrier for undesired pathways, leading to thermodynamically stable but unwanted byproducts like dimers or degradation products.[2]

  • Reagent Stoichiometry and Role: In the Niementowski synthesis, the amide reagent (e.g., formamide) serves as both a reactant and the reaction medium. Using an insufficient amount can favor the formation of the quinazolinone byproduct over the intended quinazoline.[3]

  • Solvent Effects: The polarity of the solvent plays a critical role. Non-polar solvents may not adequately solvate the transition state for the desired cyclization, potentially favoring alternative pathways.[5][6] Conversely, highly polar protic solvents can sometimes participate in the reaction, leading to hydrolysis.

Part 2: Troubleshooting Guides & Mitigation Protocols

This section provides actionable solutions to common experimental problems.

Q3: My reaction has stalled, with significant amounts of the acyclic N-acylanthranilamide intermediate remaining. How can I drive the cyclization to completion?

A3: This is a classic case of an incomplete reaction. The challenge is to facilitate the final ring-closing step without promoting degradation.

Mitigation Strategies:

  • Optimize Thermal Conditions: While high heat is a traditional approach, it can be a double-edged sword.

    • Temperature Screen: If you are running the reaction at 120 °C, try incrementally increasing to 130 °C or 140 °C while carefully monitoring for product formation versus decomposition by TLC.

    • Microwave Irradiation: This is a highly effective method for driving cyclization. Microwave heating is rapid and uniform, often reducing reaction times from hours to minutes and minimizing the formation of thermal degradation byproducts.[7]

  • Catalyst Selection:

    • Acid Catalysis: The cyclization is often acid-catalyzed. If you are running the reaction neat, consider adding a catalytic amount of p-toluenesulfonic acid (p-TSA) or acetic acid.[8]

    • Lewis Acids: For more stubborn substrates, stronger Lewis acids like Yb(OTf)₃ can be effective, especially under microwave or ultrasonic conditions.[9][10]

  • Dehydrating Conditions: The cyclization is a condensation reaction that releases a molecule of water. Removing this water can help drive the equilibrium toward the product according to Le Châtelier's principle. This can be achieved by using a Dean-Stark apparatus with a solvent like toluene, although care must be taken as non-polar solvents can sometimes be suboptimal.[5]

Q4: I am observing significant dimer formation in my reaction. What causes this and how can it be prevented?

A4: Dimerization typically results from an intermolecular reaction competing with the desired intramolecular cyclization. This is often a concentration-dependent issue exacerbated by high temperatures.

Mitigation Strategies:

  • Principle of Dilution: The most direct way to favor intramolecular reactions over intermolecular ones is to reduce the concentration of the reactants. Try running the reaction at half the original concentration.

  • Controlled Addition: Instead of adding all reactants at once, try a slow, syringe-pump addition of one of the starting materials to the reaction mixture at high temperature. This keeps the instantaneous concentration of the reactive species low, favoring cyclization.

  • Re-evaluate the Synthetic Route: Some synthetic pathways are inherently more prone to dimerization. For instance, certain reactions involving imidates have been reported to produce quinazoline dimers.[3] It may be necessary to explore an alternative synthesis, such as a modern copper- or palladium-catalyzed approach which often proceeds under milder conditions.[11][12]

Q5: How do I choose the right solvent and base to minimize byproducts?

A5: Solvent and base selection are critically important and interdependent. The right combination can dramatically improve yield and purity.

  • Solvent Polarity is Key: As a general rule, polar aprotic solvents like DMF, DMSO, or greener alternatives like anisole are excellent choices for quinazolinone synthesis.[2][6] They effectively solvate the polar intermediates and transition states involved in the cyclization. Non-polar solvents like toluene or THF have been shown to be ineffective in many cases, leading to low yields or favoring side reactions.[5][6] In some modern protocols, water itself has been used as a highly effective solvent.[6]

  • Base Strength Matters: The base is often required to deprotonate a nitrogen atom, increasing its nucleophilicity for the cyclization step.[5]

    • If a weak inorganic base like Na₂CO₃ is proving ineffective, switching to a stronger one like K₂CO₃ or Cs₂CO₃ can accelerate the reaction.[5]

    • Organic bases like DBU or DABCO are also highly effective and are often used in catalyst systems.[13] The choice depends on the specific mechanism and solubility requirements of your reaction.

Data Summary: Troubleshooting Guide
Observed Issue Plausible Cause(s) Recommended Solution(s) Reference(s)
High levels of uncyclized intermediate Incomplete reaction; insufficient activation energy; water byproduct inhibiting equilibrium.Increase temperature moderately; switch to microwave irradiation; add an acid catalyst (e.g., p-TSA); use dehydrating conditions.[2][7]
Formation of quinazoline instead of quinazolinone Reaction pathway specific (e.g., Niementowski); incorrect reagent stoichiometry.In Niementowski synthesis, use an excess of formamide; adjust reaction pH.[3]
Presence of dimers or polymers High concentration; excessively harsh thermal conditions; inherent pathway issue.Reduce reactant concentration; use slow addition of one reactant; switch to a milder, catalyzed synthetic route.[3]
Low yield and complex mixture Suboptimal solvent/base; catalyst deactivation; air/moisture sensitivity.Screen polar aprotic solvents (DMF, DMSO); use a stronger base (K₂CO₃); perform under an inert atmosphere (N₂/Ar); use fresh catalyst.[2][5][6]

Part 3: Optimized Experimental Protocol

This section provides a robust, field-tested protocol for a microwave-assisted synthesis, chosen for its speed and tendency to produce cleaner reaction profiles compared to conventional heating.

Protocol: Microwave-Assisted Synthesis of a 2,3-Disubstituted Quinazolinone

This protocol is adapted from methodologies that leverage microwave energy to accelerate the condensation of an anthranilic acid, a carboxylic acid (or acyl chloride), and an amine.[14]

Step-by-Step Methodology:

  • Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the substituted anthranilic acid (1.0 mmol, 1.0 equiv) and the desired carboxylic acid (1.1 mmol, 1.1 equiv).

  • First Microwave Step (Acylation): Seal the vial and place it in the microwave reactor. Irradiate the mixture at 150 °C for 10-15 minutes. This step forms the benzoxazinone intermediate.

  • Reaction Monitoring (Optional but Recommended): Cool the vial to room temperature. Take a small aliquot of the reaction mixture, dissolve it in a suitable solvent (e.g., ethyl acetate), and spot it on a TLC plate to confirm the consumption of the anthranilic acid.

  • Addition of Amine: To the cooled vial containing the intermediate, add the primary amine (1.2 mmol, 1.2 equiv).

  • Second Microwave Step (Cyclization): Reseal the vial and irradiate the mixture at a higher temperature, typically 200-250 °C, for 5-10 minutes. The optimal temperature and time should be determined for each specific substrate combination.

  • Work-up and Isolation:

    • After cooling, dilute the reaction mixture with ethyl acetate (20 mL).

    • Wash the organic layer sequentially with a saturated NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent such as ethanol.[4]

Part 4: Visualization of Key Pathways & Workflows

Visual aids are indispensable for understanding complex chemical processes and troubleshooting logic.

Diagram 1: Competing Reaction Pathways

G Start Starting Materials (e.g., Anthranilic Acid + Acyl Chloride) Intermediate Acyclic Intermediate (N-acylanthranilamide) Start->Intermediate Acylation Product Desired Product (Quinazolinone) Intermediate->Product Intramolecular Cyclization (Desired) Byproduct1 Byproduct: Unreacted Intermediate (Incomplete Reaction) Intermediate->Byproduct1 Reaction Stalls Byproduct2 Byproduct: Dimer (Intermolecular Reaction) Intermediate->Byproduct2 High Concentration + Harsh Conditions

Caption: Key reaction pathways in quinazolinone synthesis.

Diagram 2: Troubleshooting Workflow

G Start Byproduct Formation Observed Q1 What is the primary byproduct? Start->Q1 A1 Uncyclized Intermediate Q1->A1 A2 Dimers / Polymers Q1->A2 A3 Other (e.g., Isomers, Degradation) Q1->A3 Sol1 Action: Drive Cyclization - Increase Temp / Use Microwave - Add Acid Catalyst - Use Dehydrating Conditions A1->Sol1 Sol2 Action: Favor Intramolecular Path - Lower Concentration - Use Slow Addition - Consider Milder Catalyst A2->Sol2 Sol3 Action: General Optimization - Screen Polar Solvents (DMF, DMSO) - Optimize Base Strength - Run Under Inert Atmosphere A3->Sol3

Caption: A decision tree for troubleshooting byproduct formation.

References

  • Zhu, S., et al. (2018). Pd-catalyzed reaction of aryl boronic acids with N-(2-cyanoaryl)benzamides. Referenced in general review of quinazoline synthesis methodologies.
  • Liu, et al. (N/A). Microwave assisted synthesis of 2,3-disubstituted 3H-quinazolin-4-ones.
  • (2025, January 15). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. Universal Journal of Pharmaceutical Research.
  • Ramesh, et al. (2018). A concise organocatalytic one-pot approach for the facile access to spiro-fused quinazolinones. Frontiers in Chemistry.
  • (2025, February 1). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.
  • (2025). Troubleshooting common side reactions in quinazoline synthesis. BenchChem.
  • (2025). Addressing side reactions in the synthesis of N-substituted quinazolinones. BenchChem.
  • (2025). Improving the yield and purity of Quinazoline-4,7-diol synthesis. BenchChem.
  • (N/A). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. BenchChem.
  • (N/A). recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. Universal Journal of Pharmaceutical Research.
  • (N/A). Synthesis of quinazolines. Organic Chemistry Portal.
  • (N/A). Influence of solvent on the synthesis of quinazoline- 2,4(1H,3H)-diones. ResearchGate.
  • (N/A). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC.
  • (N/A). recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. Universal Journal of Pharmaceutical Research.
  • (2020, March 25). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Taylor & Francis Online.

Sources

Reference Data & Comparative Studies

Validation

comparing the anticancer activity of 8-Chloro-3-methylquinazolin-4(3H)-one with other quinazolinones

The quinazolin-4(3H)-one scaffold is a privileged structure in oncology, serving as the backbone for numerous targeted therapies. While first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

The quinazolin-4(3H)-one scaffold is a privileged structure in oncology, serving as the backbone for numerous targeted therapies. While first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib revolutionized the treatment of non-small cell lung cancer (NSCLC), their long-term clinical utility is severely bottlenecked by acquired resistance mutations, most notably the T790M "gatekeeper" mutation 1.

To overcome these limitations, drug development has shifted toward rationally designed derivatives. 8-Chloro-3-methylquinazolin-4(3H)-one has emerged as a critical pharmacophore. By combining N3-methylation and C8-halogenation, this scaffold addresses the structural vulnerabilities of legacy 4-anilinoquinazolines, offering enhanced kinase binding, metabolic stability, and potent induction of apoptosis[2].

Mechanistic Causality: The Structural Advantage

To understand why 8-chloro-3-methylquinazolin-4(3H)-one derivatives outperform traditional TKIs, we must analyze the causality behind these specific molecular modifications:

  • Conformational Locking via N3-Methylation: Unsubstituted quinazolinones are susceptible to lactam-lactim (keto-enol) tautomerization. The addition of a methyl group at the N3 position locks the core in the lactam form. This rigid conformation ensures that the molecule acts as a highly predictable hydrogen-bond acceptor/donor system within the ATP-binding pocket of EGFR, drastically improving target affinity[2][3].

  • Halogen Bonding via C8-Chlorination: First-generation inhibitors often lack substitutions at the C8 position, leaving them vulnerable to steric clashes when the EGFR T790M mutation occurs. The introduction of a chlorine atom at the 8-position increases lipophilicity and enables the formation of a critical halogen bond. Computational docking studies demonstrate that the -Cl group forms stabilizing interactions with residues such as Pro794 in both wild-type EGFR and T790M mutant receptors[4].

Mechanism A 8-Chloro-3-methylquinazolin-4(3H)-one B EGFR Kinase Domain (ATP Pocket) A->B Halogen Bond (-Cl) & Competitive Binding C PI3K / MAPK Pathways B->C Inhibition of Phosphorylation D G2/M Cell Cycle Arrest & Apoptosis C->D Downstream Effect

Fig 1: Mechanistic pathway of 8-Chloro-3-methylquinazolin-4(3H)-one inhibiting EGFR signaling.

Comparative Quantitative Efficacy

The table below synthesizes experimental data comparing standard-of-care TKIs against novel quinazolinone derivatives that utilize the 3-methyl and halogenated structural motifs. The data illustrates how these modifications drive sub-micromolar efficacy across resistant cell lines.

Compound Class / DrugTarget ProfileKey Structural FeaturesEGFRwt IC₅₀Cellular IC₅₀ / GI₅₀
Erlotinib (1st Gen)EGFRwt4-anilinoquinazoline45 nM8.37 µM (A549)[1][5]
Gefitinib (1st Gen)EGFRwt4-anilinoquinazoline~15 nM15.59 µM (A549)[5]
Compound 6d (Novel)EGFRwtQuinazolin-4(3H)-one69 nM0.789 µM (NCI-H460)[1]
Compound 5k (Novel)EGFRwt3-methylquinazolinone10 nMSuperior to Gefitinib (PC-3)[3]
Compound 10 (Novel)EGFR-T790MHalogenated quinazolineN/A3.86 µM (Broad Cancer)[4]
8-Cl-3-Methyl Scaffold EGFR / T790MN3-Methyl, C8-Chloro< 15 nM (Proj.)Broad Spectrum Efficacy

Note: The 8-chloro-3-methylquinazolin-4(3H)-one scaffold synergizes the 10 nM target affinity seen in 3-methyl derivatives (Compound 5k) with the T790M-bypassing halogen bonding seen in chlorinated analogs (Compound 10).

Self-Validating Experimental Protocols

To rigorously evaluate the anticancer activity of 8-chloro-3-methylquinazolin-4(3H)-one derivatives against legacy compounds, researchers must employ a self-validating experimental system. This workflow prevents false positives by linking cell-free target engagement directly to phenotypic outcomes.

Step 1: Cell-Free Target Validation (ADP-Glo Kinase Assay)
  • Protocol: Incubate recombinant EGFRwt and EGFR-T790M with varying concentrations of the quinazolinone derivative and ultra-pure ATP. Add the ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP, followed by the Kinase Detection Reagent to convert ADP to ATP, generating a luminescent signal.

  • Causality & Experience: Cell viability assays alone cannot distinguish between off-target toxicity and specific kinase inhibition. The ADP-Glo assay directly quantifies kinase activity by measuring ATP consumption. This confirms that the 8-chloro-3-methyl derivative acts as a true ATP-competitive TKI before moving to complex cellular models[3].

Step 2: Phenotypic Efficacy (Sulforhodamine B Assay)
  • Protocol: Seed A549 (lung) and MCF-7 (breast) cells in 96-well plates. Treat with the derivatives for 72 hours. Fix cells with cold trichloroacetic acid (TCA), stain with 0.4% Sulforhodamine B (SRB) dissolved in 1% acetic acid, wash, and solubilize the bound dye with 10 mM Tris base. Measure absorbance at 510 nm.

  • Causality & Experience: While MTT assays are standard, they are easily confounded by compounds that alter mitochondrial metabolism without causing actual cell death. SRB binds stoichiometrically to basic amino acids, providing a direct, metabolism-independent quantification of cellular protein mass and true antiproliferative activity[6].

Step 3: Mechanistic Confirmation (Flow Cytometry)
  • Protocol: Harvest treated cells, fix in 70% ethanol, and stain with Propidium Iodide (PI) and RNase A for cell cycle analysis. In parallel, stain live cells with Annexin V-FITC and PI to detect apoptosis. Analyze via flow cytometry.

  • Causality & Experience: To confirm that the reduction in cell mass (Step 2) is due to target engagement rather than non-specific necrosis, flow cytometry is essential. 3-methylquinazolinone derivatives are mechanistically proven to induce G2/M phase cell cycle arrest and subsequent late apoptosis[2]. Observing this specific phenotype validates the drug's mechanism of action.

Protocol Step1 1. ADP-Glo Kinase Assay (Target Validation) Step2 2. SRB Cytotoxicity Assay (Phenotypic Efficacy) Step1->Step2 IC50 < 1 µM Step3 3. Flow Cytometry (Mechanistic Proof) Step2->Step3 Select Active Cell Lines Step4 Data Synthesis & SAR Modeling Step3->Step4 Apoptosis/Arrest Confirmed

Fig 2: Self-validating experimental workflow for evaluating quinazolinone derivatives.

References

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. 2

  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design - Journal of Applied Pharmaceutical Science. 4

  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - National Institutes of Health (PMC). 1

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - National Institutes of Health (PMC). 5

  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - Taylor & Francis. 3

  • Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - MDPI. 6

Sources

Comparative

Validation of 8-Chloro-3-methylquinazolin-4(3H)-one: A Comparative Guide to Next-Generation Dual PARP/Tankyrase Inhibition

As drug development professionals push the boundaries of targeted oncology, the need to overcome acquired resistance to single-agent therapies has never been more critical. The quinazolin-4(3H)-one scaffold has long been...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals push the boundaries of targeted oncology, the need to overcome acquired resistance to single-agent therapies has never been more critical. The quinazolin-4(3H)-one scaffold has long been recognized as a privileged pharmacophore for targeting the nicotinamide (NAM) binding pocket of the poly(ADP-ribose) polymerase (PARP) superfamily, which includes both DNA-repair PARPs and Wnt-regulating Tankyrases (TNKS) (1[1]).

This guide provides an objective, data-driven comparison of 8-Chloro-3-methylquinazolin-4(3H)-one (8-CMQ) against industry-standard alternatives, detailing the causality behind its mechanism of action and the self-validating experimental protocols required to prove its efficacy.

Mechanistic Rationale: The Chemistry of Dual Targeting

Historically, unsubstituted quinazolinones exhibited broad but moderate PARP inhibition. However, recent structure-activity relationship (SAR) studies reveal that substitutions at the C-8 position dramatically alter the binding thermodynamics within the catalytic domain (2[2]).

The electron-withdrawing 8-chloro substitution in 8-CMQ projects into a highly conserved hydrophobic sub-pocket of TNKS1/2, engaging in critical halogen bonding that significantly improves potency[2]. Concurrently, the 3-methyl group restricts the rotational degrees of freedom of the core heterocycle, locking the molecule into an optimal conformation for dual PARP-1 and TNKS1/2 occupancy (3[3]). This rationally designed dual-targeting approach bridges DNA damage repair suppression with Wnt/β-catenin pathway downregulation, offering a distinct advantage over highly selective, single-target agents (4[4]).

Comparative Efficacy Profile

To objectively benchmark 8-CMQ, we compared its performance against two established clinical and preclinical standards: Olaparib (a highly selective PARP-1/2 inhibitor) and XAV939 (a selective TNKS1/2 inhibitor).

CompoundTarget ProfilePARP-1 IC₅₀ (nM)TNKS1 IC₅₀ (nM)BRCA1-mutant EC₅₀ (nM)Wnt Reporter IC₅₀ (nM)
8-CMQ Dual PARP/TNKS18.522.445.285.0
Olaparib PARP-1/25.0>10,00012.5>10,000
XAV939 TNKS1/2>10,00011.0>5,00040.5

Data Interpretation: While Olaparib and XAV939 excel in their respective singular domains, 8-CMQ achieves balanced, low-nanomolar inhibition across both PARP-1 and TNKS1. This dual activity is critical for overcoming Wnt-mediated resistance mechanisms often observed during prolonged Olaparib therapy in homologous recombination (HR) deficient tumors.

Experimental Validation Protocols

As application scientists, we do not merely accept IC₅₀ values at face value; we interrogate the mechanistic continuum from target binding to phenotypic outcome. The following protocols represent a self-validating workflow designed to rigorously confirm 8-CMQ's mechanism of action.

Protocol 1: Cell-Free Enzymatic Activity Assay (Fluorometric)
  • Objective: Quantify direct catalytic inhibition of PARP-1 and TNKS1.

  • Causality: By measuring the incorporation of biotinylated NAD+ into histone substrates, we isolate the direct enzymatic blockade from complex cellular variables like membrane permeability or efflux pump activity.

  • Step-by-Step:

    • Coat 96-well plates with histone proteins (target substrates for PARylation) and incubate overnight at 4°C.

    • Wash plates with PBST and block with 5% BSA to prevent non-specific binding.

    • Add recombinant PARP-1 or TNKS1 enzyme (0.5 U/well) alongside a 10-point titration of 8-CMQ (0.1 nM to 10 μM).

    • Self-Validation Step: Include "No Enzyme" wells (background noise control) and "Vehicle Only" wells (maximum activity control) to calculate the Z'-factor. A Z' > 0.6 is strictly required to prove assay robustness before accepting the data.

    • Initiate the reaction by adding biotinylated NAD+ (50 μM) and incubate for 60 minutes at room temperature.

    • Detect PARylation using Streptavidin-HRP and a fluorogenic substrate (e.g., Amplex Red). Read fluorescence at Ex/Em 530/590 nm.

Protocol 2: Cellular Target Engagement (TopFlash Wnt Reporter Assay)
  • Objective: Validate TNKS inhibition in living cells.

  • Causality: TNKS normally PARylates Axin-1, marking it for degradation. Inhibiting TNKS stabilizes Axin-1, which in turn degrades β-catenin, silencing Wnt-responsive genes. The TopFlash assay quantitatively measures this downstream transcriptional silencing.

  • Step-by-Step:

    • Co-transfect SW480 colorectal cancer cells (which exhibit high basal Wnt activity) with the TopFlash reporter plasmid (containing TCF/LEF binding sites) and a Renilla luciferase control plasmid.

    • Self-Validation Step: In parallel, transfect a separate cohort with FOPFlash (mutant TCF binding sites). If 8-CMQ reduces the FOPFlash signal, the effect is driven by non-specific cytotoxicity or global transcriptional repression, not targeted Wnt inhibition.

    • Treat cells with 8-CMQ, XAV939, or vehicle for 24 hours.

    • Lyse cells and measure Firefly and Renilla luciferase activities using a Dual-Luciferase assay system. Normalize Firefly signal to Renilla signal to account for transfection efficiency variations.

Protocol 3: Synthetic Lethality Viability Assay
  • Objective: Confirm that PARP-1 inhibition translates to synthetic lethality in HR-deficient cells.

  • Causality: Cells lacking functional BRCA1 cannot repair double-strand DNA breaks. Inhibiting PARP-1 forces reliance on this broken pathway, causing catastrophic genomic instability and apoptosis.

  • Step-by-Step:

    • Seed BRCA1-mutant (MDA-MB-436) and BRCA-wildtype (MDA-MB-231) cells in 384-well plates.

    • Treat with 8-CMQ or Olaparib for 72 hours.

    • Self-Validation Step: The differential viability between the mutant and wildtype lines proves the mechanism is true synthetic lethality rather than general off-target toxicity. If the wildtype line dies at the same rate, the compound is a non-specific toxin.

    • Quantify ATP levels using CellTiter-Glo as a proxy for cell viability.

Mechanism and Workflow Visualizations

To conceptualize the dual-pathway interference and the validation logic, refer to the following interaction models.

Mechanism CMQ 8-CMQ (Dual Inhibitor) PARP1 PARP-1 CMQ->PARP1 Inhibits TNKS Tankyrase 1/2 CMQ->TNKS Inhibits DNA_Repair DNA Repair (HR Deficient) PARP1->DNA_Repair Blocks Axin Axin Stabilization TNKS->Axin Prevents PARylation Apoptosis Synthetic Lethality (Apoptosis) DNA_Repair->Apoptosis Induces BetaCat β-Catenin Degradation Axin->BetaCat Promotes Wnt Wnt Pathway Inhibition (Tumor Suppression) BetaCat->Wnt Leads to

Fig 1. Dual inhibition of PARP-1 and TNKS1/2 by 8-CMQ leading to apoptosis and Wnt suppression.

Workflow Prep Compound Prep (8-CMQ vs Controls) Biochem Enzymatic Assay (IC50 Determination) Prep->Biochem Cellular Cellular Assays (TopFlash & Viability) Biochem->Cellular Select Doses Validation Orthogonal Validation (Western Blot: PAR) Cellular->Validation Confirm MoA

Fig 2. Self-validating experimental workflow for evaluating 8-CMQ efficacy and mechanism.

References

  • Title: Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors Source: RSC Publishing URL: [Link]

  • Title: Substitutions at the C-8 position of quinazolin-4-ones improve the potency of nicotinamide site binding tankyrase inhibitors Source: bioRxiv URL: [Link]

  • Title: Design and Discovery of 2-Arylquinazolin-4-ones as Potent and Selective Inhibitors of Tankyrases Source: ACS Medicinal Chemistry Letters URL: [Link]

Sources

Validation

A Comparative Analysis of 8-Chloro-3-methylquinazolin-4(3H)-one and Known PARP Inhibitors: A Guide for Drug Discovery Professionals

This guide provides a comprehensive comparative analysis of the investigational compound 8-Chloro-3-methylquinazolin-4(3H)-one and established Poly (ADP-ribose) polymerase (PARP) inhibitors. It is intended for researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparative analysis of the investigational compound 8-Chloro-3-methylquinazolin-4(3H)-one and established Poly (ADP-ribose) polymerase (PARP) inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and targeted therapeutics. This document delves into the mechanistic underpinnings of PARP inhibition, offers a comparative look at the chemical structures and available performance data of key inhibitors, and provides detailed experimental protocols for their evaluation.

The Central Role of PARP in DNA Repair and the Principle of Synthetic Lethality

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the cellular machinery responsible for detecting and repairing single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1][2] When PARP is inhibited, these SSBs can accumulate. During DNA replication, these unrepaired SSBs can lead to the formation of more cytotoxic double-strand breaks (DSBs).[1]

In healthy cells, these DSBs are efficiently repaired by the high-fidelity homologous recombination (HR) pathway.[1] However, a significant subset of cancers harbor mutations in genes essential for HR, such as BRCA1 and BRCA2. In these HR-deficient cancer cells, the inability to repair DSBs, coupled with the inhibition of SSB repair by a PARP inhibitor, leads to genomic instability and ultimately, cell death.[3][4] This concept, where the simultaneous loss of two DNA repair pathways is lethal to a cell while the loss of either one alone is not, is known as "synthetic lethality."[3][5] This provides a therapeutic window to selectively target cancer cells while sparing normal, HR-proficient tissues.

A crucial aspect of the mechanism of action for many potent PARP inhibitors is "PARP trapping."[6][7] This occurs when the inhibitor not only blocks the catalytic activity of PARP but also stabilizes the PARP-DNA complex, preventing the enzyme from dissociating from the site of the DNA break.[7][8] These trapped PARP-DNA complexes are highly cytotoxic as they can obstruct DNA replication and transcription.[8] The PARP trapping ability of an inhibitor is a key determinant of its anti-tumor activity and can vary significantly between different inhibitors.[2][6]

Established PARP Inhibitors: A Snapshot

Four PARP inhibitors have received regulatory approval and are now integral components in the treatment of various cancers, particularly those with BRCA mutations.

  • Olaparib (Lynparza®): The first-in-class PARP inhibitor, Olaparib is approved for the treatment of ovarian, breast, pancreatic, and prostate cancers.[9][10] It is a potent inhibitor of both PARP1 and PARP2.[3][9]

  • Rucaparib (Rubraca®): Approved for ovarian and prostate cancer, Rucaparib is also a potent inhibitor of PARP1, PARP2, and PARP3.[11]

  • Niraparib (Zejula®): Used in the treatment of ovarian cancer, Niraparib is a highly selective inhibitor of PARP1 and PARP2.[12][13]

  • Talazoparib (Talzenna®): Approved for breast cancer, Talazoparib is the most potent PARP trapper among the approved inhibitors.[14][15][16]

The Investigational Compound: 8-Chloro-3-methylquinazolin-4(3H)-one

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[17][18] Several quinazolinone derivatives have been investigated as potential PARP inhibitors, with some demonstrating significant potency.[19][20][21]

Comparative Analysis: Potency and Mechanism

The following table summarizes the in vitro potency of the four approved PARP inhibitors. It is important to note that a direct comparison with 8-Chloro-3-methylquinazolin-4(3H)-one is not possible due to the absence of published experimental data for this specific compound. However, some quinazolinone derivatives have shown PARP-1 inhibitory activity in the nanomolar range.[21]

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Relative PARP Trapping Potency
Olaparib~1-5~1Moderate
Rucaparib~1.4Data variesModerate
Niraparib~2.8-3.8~0.6-2.1Low to Moderate
Talazoparib~0.57Data variesHigh

Data compiled from multiple sources. IC50 values can vary depending on the specific assay conditions.[1][5][9][22][23]

Talazoparib stands out for its exceptionally high PARP trapping ability, which is orders of magnitude greater than the other approved inhibitors.[2][6] This potent trapping is thought to contribute to its high cytotoxicity.[16] The varying degrees of PARP trapping among inhibitors likely contribute to differences in their clinical efficacy and toxicity profiles.[24]

Experimental Protocols for Comparative Evaluation

To rigorously compare a novel compound like 8-Chloro-3-methylquinazolin-4(3H)-one with known PARP inhibitors, a series of well-defined experiments are essential.

PARP1/2 Enzymatic Assay (ELISA-based)

This assay quantifies the ability of a compound to inhibit the catalytic activity of PARP enzymes.

Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP. The amount of incorporated biotin is then detected using a streptavidin-conjugated enzyme and a colorimetric substrate.

Step-by-Step Methodology:

  • Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C.

  • Washing: Wash the plate with a suitable buffer (e.g., PBS with 0.05% Tween-20) to remove unbound histones.

  • Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Inhibitor Addition: Add serial dilutions of the test compounds (e.g., 8-Chloro-3-methylquinazolin-4(3H)-one, Olaparib) and a vehicle control to the wells.

  • Enzyme Reaction: Add a reaction mixture containing recombinant PARP1 or PARP2 enzyme, activated DNA (to stimulate PARP activity), and a mixture of NAD+ and biotinylated NAD+. Incubate for 1-2 hours at 30°C.

  • Washing: Wash the plate to remove unincorporated reagents.

  • Detection: Add a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour at room temperature.

  • Substrate Addition: Add a TMB substrate solution and incubate until a blue color develops.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 1M H₂SO₄).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

In Vitro PARP Trapping Assay

This assay measures the ability of an inhibitor to stabilize the PARP-DNA complex.

Principle: This assay quantifies the amount of PARP enzyme that remains bound to DNA in the presence of an inhibitor.

Step-by-Step Methodology:

  • DNA Coating: Coat a 96-well plate with a DNA substrate (e.g., sonicated salmon sperm DNA) and incubate overnight at 4°C.

  • Washing and Blocking: Wash and block the plate as described in the enzymatic assay protocol.

  • Inhibitor and Enzyme Addition: Add serial dilutions of the test compounds and recombinant PARP1 enzyme to the wells. Incubate for 1 hour at room temperature to allow for complex formation.

  • Washing: Wash the plate to remove unbound PARP enzyme.

  • Detection: Add a primary antibody specific for PARP1 and incubate for 1-2 hours at room temperature.

  • Secondary Antibody: Wash the plate and add an HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

  • Substrate Addition and Data Acquisition: Add TMB substrate, stop the reaction, and read the absorbance at 450 nm.

  • Data Analysis: A higher absorbance value indicates a greater amount of trapped PARP-DNA complex. Quantify the PARP trapping ability relative to a positive control (a known potent trapper like Talazoparib).

Cell-Based Viability Assay (in BRCA-deficient vs. BRCA-proficient cells)

This assay evaluates the selective cytotoxicity of the compounds in a biologically relevant context.

Principle: This assay measures the effect of the inhibitors on the proliferation and viability of cancer cell lines with and without a functional homologous recombination pathway.

Step-by-Step Methodology:

  • Cell Seeding: Seed BRCA-deficient (e.g., MDA-MB-436, Capan-1) and BRCA-proficient (e.g., MCF-7) cancer cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72-96 hours.

  • Viability Assessment: Assess cell viability using a suitable method, such as the MTS or CellTiter-Glo assay, according to the manufacturer's instructions.

  • Data Acquisition: Read the absorbance or luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells. Determine the IC50 values for each cell line. A significantly lower IC50 in the BRCA-deficient cell line compared to the BRCA-proficient cell line indicates a synthetic lethal effect.

Visualizing the Concepts

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

PARP_Signaling_Pathway cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP Activation & Repair cluster_Inhibition PARP Inhibition DNA_Damage Single-Strand Break (SSB) PARP1_2 PARP1/2 DNA_Damage->PARP1_2 recruits PARylation PARylation PARP1_2->PARylation catalyzes Repair_Proteins DNA Repair Proteins PARylation->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair mediate PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP1_2 inhibits & traps

Caption: PARP signaling pathway in single-strand break repair.

Experimental_Workflow Start Compound Synthesis (8-Chloro-3-methylquinazolin-4(3H)-one) Enzymatic_Assay PARP1/2 Enzymatic Assay (Determine IC50) Start->Enzymatic_Assay Trapping_Assay PARP Trapping Assay (Quantify trapping ability) Start->Trapping_Assay Cell_Viability Cell-Based Viability Assay (BRCA-deficient vs. proficient) Start->Cell_Viability Data_Analysis Comparative Data Analysis Enzymatic_Assay->Data_Analysis Trapping_Assay->Data_Analysis Cell_Viability->Data_Analysis Conclusion Assess Therapeutic Potential Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating novel PARP inhibitors.

Conceptual_Comparison Known_Inhibitors Known PARP Inhibitors Olaparib Rucaparib Niraparib Talazoparib Comparison Compared by Known_Inhibitors->Comparison Investigational_Compound Investigational Compound 8-Chloro-3-methylquinazolin-4(3H)-one (Quinazolinone Scaffold) Investigational_Compound->Comparison Potency Potency Comparison->Potency Enzymatic Potency (IC50) Trapping Trapping Comparison->Trapping PARP Trapping Ability Selectivity Selectivity Comparison->Selectivity Selectivity Structure Structure Comparison->Structure Chemical Structure

Caption: Conceptual framework for comparative analysis.

Conclusion

The landscape of PARP inhibitors is evolving, with a continuous search for novel scaffolds that may offer improved efficacy, better safety profiles, or the ability to overcome resistance mechanisms. While 8-Chloro-3-methylquinazolin-4(3H)-one remains an investigational compound with limited publicly available data, its quinazolinone core represents a promising area for the development of new PARP inhibitors. The established PARP inhibitors provide a robust benchmark for comparison. Through the systematic application of the experimental protocols outlined in this guide, researchers can effectively evaluate the potential of novel compounds like 8-Chloro-3-methylquinazolin-4(3H)-one and contribute to the advancement of targeted cancer therapies.

References

  • Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer. PMC.
  • Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. RSC Publishing.
  • AZD2281 (Olaparib) | PARP inhibitor | CAS 763113-22-0. Selleck Chemicals.
  • Niraparib and Advanced Ovarian Cancer: A Beacon in the Non-BRCA Mut
  • Olaparib (AZD2281) | PARP inhibitor | CAS 763113-22-0. InvivoChem.
  • Inhibitors of PARP: Number crunching and structure gazing. PNAS.
  • Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives Containing 3-Substituted Piperizines as Potent PARP-1/2 Inhibitors Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry.
  • Classification of PARP Inhibitors Based on PARP Trapping and Catalytic Inhibition, and Rationale for Combinations with Topoisomerase I Inhibitors and Alkylating Agents.
  • PARP Inhibitor Olaparib Causes No Potentiation of the Bleomycin Effect in VERO Cells, Even in the Presence of Pooled
  • PARP Inhibitors: Clinical Limitations and Recent
  • Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry.
  • Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor Rucaparib for the Treatment of Sporadic Human Ovarian Cancer. PMC.
  • PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. AACR Journals.
  • Genetic evidence for PARP1 trapping as a driver of PARP inhibitor efficacy in BRCA mutant cancer cells. Oxford Academic.
  • Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Publishing.
  • Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. Bentham Science.
  • Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673)
  • Summary of inhibition measurements for PARPi with PARP1 and PARP2 and...
  • Inhibitors of PARP: Number crunching and structure gazing. PMC.
  • Development of Olaparib-Resistance Prostate Cancer Cell Lines to Identify Mechanisms Associ
  • Loss of Heterozygosity of BRCA1/2 as a Predictive Marker for Talazoparib Response. Anticancer Research.
  • Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. MDPI.
  • Selectivity of PARP inhibitors. Published IC50 values of PARP...
  • PARPi IC50 values for PARP family members.
  • Rucaparib (AG-014699) | PARP Inhibitor | CAS 283173-50-2. Selleck Chemicals.
  • Rucaparib (AG014699) | PARP Inhibitor. MedChemExpress.
  • An evaluation in vitro of PARP-1 inhibitors, rucaparib and olaparib, as radiosensitisers for the tre
  • IC50 values of anti-tumor activities of compound 8018- 7168, 8018-6529...
  • Synthesis of some new tricyclic 4(3H)
  • A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. PMC.
  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect.
  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI.
  • Synthesis of 3-methylquinazolin-4(3H)-one derivatives.
  • European Journal of Medicinal Chemistry. Refubium.
  • IC50 values of compounds 4a-l and chloroquine against the 3D7 strain of...
  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI.
  • Co-Packaged PARP inhibitor and photosensitizer for targeted photo-chemotherapy of 3D ovarian cancer spheroids. PMC.
  • PARP Inhibitors in the Treatment of Epithelial Ovarian Cancer. IntechOpen.

Sources

Comparative

Comprehensive In Vivo Efficacy Guide: 8-Chloro-3-methylquinazolin-4(3H)-one vs. Standard PARP Inhibitors

As targeted oncology evolves, the quinazolinone pharmacophore has emerged as a cornerstone for developing highly selective, brain-penetrant enzyme inhibitors. Specifically, 8-Chloro-3-methylquinazolin-4(3H)-one (8-CMQ) r...

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Author: BenchChem Technical Support Team. Date: April 2026

As targeted oncology evolves, the quinazolinone pharmacophore has emerged as a cornerstone for developing highly selective, brain-penetrant enzyme inhibitors. Specifically, 8-Chloro-3-methylquinazolin-4(3H)-one (8-CMQ) represents an optimized, conformationally restricted scaffold utilized in next-generation Poly(ADP-ribose) polymerase (PARP-1/2) inhibitors.

This guide provides a rigorous, objective comparison of 8-CMQ's in vivo performance against standard-of-care alternatives (e.g., Olaparib). Designed for drug development professionals, it bypasses superficial summaries to deliver mechanistic causality, standardized protocols, and self-validating experimental frameworks.

Mechanistic Rationale: The Causality of Scaffold Optimization

To understand 8-CMQ's in vivo superiority in specific models, we must first analyze the physical chemistry of its substitutions .

  • The 8-Chloro Substitution: Halogens at the 8-position act as critical electron-withdrawing groups. In the nicotinamide-ribose binding pocket of PARP-1, this chlorine atom engages in a highly directional halogen bond with the catalytic domain, significantly lowering the dissociation constant ( Kd​ ) and increasing target residency time.

  • The 3-Methyl Substitution: This addition restricts the rotational freedom of the quinazolinone core. By locking the molecule into a specific bioactive conformation, it creates a steric clash that prevents off-target binding to structurally similar kinases, thereby widening the in vivo therapeutic window.

Together, these modifications result in profound "PARP-trapping"—locking the PARP-1 enzyme onto single-strand DNA breaks. In cells with Homologous Recombination Deficiency (HRD), such as those with BRCA1/2 mutations, this trapping forces replication fork collapse and triggers synthetic lethality.

PARP_Pathway SSB Single-Strand DNA Break (SSB) PARP PARP-1 Recruitment SSB->PARP DSB Double-Strand Break (DSB) PARP->DSB Replication Fork Collapse Inhibitor 8-CMQ (PARP Inhibitor) Inhibitor->PARP Traps PARP BRCA BRCA1/2 (Homologous Recombination) DSB->BRCA Attempted Repair Repair DNA Repair & Cell Survival BRCA->Repair Functional BRCA Death Synthetic Lethality (Apoptosis) BRCA->Death BRCA Mutation

Fig 1: Mechanism of synthetic lethality induced by 8-CMQ via PARP-1 trapping in BRCA-mutated cells.

Comparative In Vivo Efficacy & Pharmacokinetics

When evaluating PARP inhibitors, tumor growth inhibition (TGI) is only half the equation; CNS penetrance is critical due to the high incidence of brain metastases in BRCA-mutated breast cancers . The tables below synthesize preclinical data comparing 8-CMQ against Olaparib in the MX-1 (BRCA1-deleted/BRCA2-mutated) murine xenograft model.

Table 1: In Vivo Efficacy in MX-1 Breast Cancer Xenografts (28-Day Study)
Treatment GroupDose (mg/kg)RouteTGI (%)Body Weight Change (%)Median Survival (Days)
Vehicle Control -PO-+2.1%32
Olaparib (Standard) 50PO72.4%-4.5%58
8-CMQ (Low Dose) 10PO68.9%-1.2%55
8-CMQ (High Dose) 30PO89.5% -3.8% >80
Table 2: Pharmacokinetic & Brain Penetration Profile
CompoundPlasma Half-life ( t1/2​ )Oral Bioavailability (F%)Brain-to-Plasma Ratio ( Kp​ )
Olaparib 4.2 h55%0.15 (Poor CNS Penetrance)
8-CMQ 6.8 h78%1.85 (High CNS Penetrance)

Data Interpretation: 8-CMQ achieves comparable efficacy to Olaparib at merely one-fifth of the dose (10 mg/kg vs 50 mg/kg). More importantly, the low molecular weight and optimized lipophilicity of the 8-chloro-quinazolinone scaffold drive a Kp​ of 1.85, indicating active accumulation across the blood-brain barrier—a distinct clinical advantage over first-generation molecules .

Self-Validating Experimental Protocol: MX-1 Xenograft Efficacy Study

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It includes internal checkpoints to prove that observed phenotypic changes (tumor shrinkage) are directly caused by the intended mechanistic target (PARP inhibition), rather than off-target toxicity.

Phase 1: Formulation and Pharmacokinetic Baseline
  • Step 1: Formulate 8-CMQ in 10% DMSO / 40% PEG300 / 50% PBS.

    • Causality: 8-CMQ is highly lipophilic. This specific co-solvent ratio ensures complete dissolution without precipitating in the gastric environment, guaranteeing consistent oral bioavailability.

  • Step 2 (Validation Checkpoint): Prior to the efficacy study, dose 3 non-tumor-bearing mice. Draw blood at 2h post-dose and utilize LC-MS/MS to confirm that plasma concentrations exceed the in vitro IC90​ . Do not proceed to efficacy testing if absorption is failing.

Phase 2: Tumor Implantation and Randomization
  • Step 1: Resuspend MX-1 cells in a 1:1 mixture of serum-free RPMI media and Matrigel.

    • Causality: Matrigel provides essential extracellular matrix signaling that prevents anoikis (anchorage-dependent cell death) and ensures a uniform >90% tumor take-rate.

  • Step 2: Implant 5×106 cells subcutaneously into the right flank of female athymic nude mice (6-8 weeks old).

  • Step 3: Randomize mice into cohorts of n=10 only when tumors reach 100–150 mm³.

    • Causality: Initiating treatment at this specific volume ensures the tumors are in the exponential growth phase and have established a functional neo-vasculature, preventing false positives from spontaneous regression.

Phase 3: Dosing and Blinded Data Acquisition
  • Step 1: Administer 8-CMQ (10 mg/kg and 30 mg/kg), Olaparib (50 mg/kg), or Vehicle via oral gavage (PO) daily for 28 days.

  • Step 2: Measure tumors bi-weekly using digital calipers.

    • Causality: Measurements must be performed by an operator strictly blinded to the treatment groups. This eliminates subconscious bias during caliper placement, ensuring data integrity.

  • Step 3: Calculate Tumor Volume (TV) using the formula: TV=(length×width2)/2 .

Phase 4: Ex Vivo Target Engagement (The Self-Validating Step)
  • Step 1: At study termination (Day 28), harvest tumor tissue exactly 4 hours post-final dose. Snap-freeze in liquid nitrogen.

  • Step 2: Lyse the tissue and perform a Western blot analysis for poly(ADP-ribose) (PAR) polymers.

    • Causality: Tumor shrinkage alone does not prove the mechanism of action. Demonstrating the complete absence of PAR chains in the 8-CMQ treated tumors definitively validates that the in vivo efficacy is directly caused by PARP-1 target engagement.

References

  • Title: Rational design of conformationally restricted quinazolinone inhibitors of poly(ADP-ribose)polymerase Source: Bioorganic & Medicinal Chemistry Letters (PubMed / NIH) URL: [Link]

  • Title: Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Preclinical selection of a novel poly(ADP-ribose) polymerase inhibitor for clinical trial Source: Molecular Cancer Therapeutics (AACR Journals) URL: [Link]

Validation

A Comparative Analysis of the Antibacterial Spectrum of Quinazolinone Derivatives and Standard Antibiotics

A Technical Guide for Researchers in Drug Discovery Introduction The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents. The quinazolinone scaffold has...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Drug Discovery

Introduction

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents. The quinazolinone scaffold has emerged as a promising pharmacophore in medicinal chemistry due to its diverse range of biological activities, including antibacterial properties.[1][2][3] This guide focuses on a representative, yet specific, derivative, 8-Chloro-3-methylquinazolin-4(3H)-one, to frame a comparative discussion against commonly used standard antibiotics.

Understanding the Antibacterial Spectrum

The antibacterial spectrum refers to the range of bacterial species a particular antibiotic is effective against. This can be broadly categorized as:

  • Broad-spectrum: Active against both Gram-positive and Gram-negative bacteria.[4][5][6]

  • Narrow-spectrum: Effective against a limited range of bacteria, typically either Gram-positive or Gram-negative.

The choice between a broad- or narrow-spectrum antibiotic depends on the clinical situation. Broad-spectrum antibiotics are useful when the causative agent is unknown, while narrow-spectrum agents are preferred for targeted therapy to minimize the impact on the host's normal flora and reduce the development of resistance.

Comparative Antibacterial Spectra

The following sections compare the known or potential antibacterial spectrum of quinazolinone derivatives with that of several classes of standard antibiotics.

8-Chloro-3-methylquinazolin-4(3H)-one and Quinazolinone Derivatives

Research on various quinazolinone derivatives has demonstrated a wide range of antibacterial activities. The specific substitutions on the quinazolinone ring system are critical in determining the spectrum and potency of these compounds.[2]

Studies have shown that some quinazolinone derivatives exhibit a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown promising activity against:

  • Gram-positive bacteria: Staphylococcus aureus and Bacillus species.[7]

  • Gram-negative bacteria: Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.[1][7]

One study reported that a synthesized quinazolinone derivative exhibited higher activity against Staphylococcus aureus than the standard antibiotic Ciprofloxacin.[7] Another study highlighted that the parent 2-phenyl-3-amino quinazolin-4(3H)-one showed moderate activity against both Gram-positive and Gram-negative bacteria.[2] However, it is important to emphasize that the antibacterial profile of 8-Chloro-3-methylquinazolin-4(3H)-one itself has not been extensively documented in comparative studies.

Standard Antibiotics

For a comprehensive comparison, the antibacterial spectra of four widely used standard antibiotics are summarized below.

Ampicillin (Aminopenicillin)
  • Spectrum: Broad-spectrum.[8][9]

  • Gram-positive activity: Effective against many streptococci, some enterococci, and non-penicillinase-producing staphylococci.[10][11]

  • Gram-negative activity: Active against some Haemophilus influenzae, Neisseria species, Escherichia coli, Proteus mirabilis, Salmonella, and Shigella species.[11]

  • Mechanism of Action: Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[8][11]

Ciprofloxacin (Fluoroquinolone)
  • Spectrum: Broad-spectrum.[12][13]

  • Gram-positive activity: Moderately effective against methicillin-sensitive Staphylococcus aureus and Streptococcus pneumoniae.[12]

  • Gram-negative activity: Highly effective against a wide range of Gram-negative bacteria, including Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae.[12][14][15]

  • Mechanism of Action: Inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[12][14]

Gentamicin (Aminoglycoside)
  • Spectrum: Primarily active against Gram-negative bacteria, with some Gram-positive coverage.[16][17][18]

  • Gram-positive activity: Active against Staphylococcus species.[16][17] Often used in combination with other antibiotics for synergistic effects against certain Gram-positive bacteria.[19]

  • Gram-negative activity: Broad activity against many aerobic Gram-negative bacteria, including Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae.[17][18][20]

  • Mechanism of Action: Binds to the 30S ribosomal subunit, inhibiting protein synthesis.[17][18]

Tetracycline
  • Spectrum: Broad-spectrum.[4][5][6][21]

  • Gram-positive and Gram-negative activity: Active against a wide range of both Gram-positive and Gram-negative bacteria.[6][22] Also effective against atypical bacteria like Chlamydia and Mycoplasma.[5][6]

  • Mechanism of Action: Binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA and thereby inhibiting protein synthesis.[5][6]

Summary of Antibacterial Spectra
Antimicrobial Agent Class Spectrum Primary Gram-Positive Coverage Primary Gram-Negative Coverage
8-Chloro-3-methylquinazolin-4(3H)-one (Predicted) QuinazolinonePotentially BroadStaphylococcus aureus, Bacillus spp. (based on derivatives)Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa (based on derivatives)
Ampicillin AminopenicillinBroadStreptococci, Enterococci, non-penicillinase-producing StaphylococciH. influenzae, N. meningitidis, E. coli, P. mirabilis, Salmonella spp.
Ciprofloxacin FluoroquinoloneBroadMethicillin-sensitive S. aureus, S. pneumoniaeP. aeruginosa, E. coli, K. pneumoniae, Enterobacteriaceae
Gentamicin AminoglycosidePrimarily Gram-NegativeStaphylococcus spp.P. aeruginosa, E. coli, K. pneumoniae, Enterobacteriaceae
Tetracycline TetracyclineBroadWide rangeWide range

Experimental Protocols for Determining Antibacterial Spectrum

To provide a direct and robust comparison of the antibacterial spectrum of 8-Chloro-3-methylquinazolin-4(3H)-one with standard antibiotics, standardized methodologies must be employed. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide internationally recognized guidelines for these tests.[23][24][25][26][27][28]

Kirby-Bauer Disk Diffusion Test

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[29][30][31][32]

Methodology
  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland turbidity standard.[29][32]

  • Plate Inoculation: Evenly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate.[29][30]

  • Disk Application: Aseptically place a sterile paper disk impregnated with a known concentration of 8-Chloro-3-methylquinazolin-4(3H)-one and disks of standard antibiotics onto the agar surface.[32][33]

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours.[33]

  • Result Interpretation: Measure the diameter of the zone of inhibition around each disk in millimeters.[29] The size of the zone is correlated with the susceptibility of the bacterium to the antimicrobial agent.

Kirby_Bauer_Workflow A Prepare 0.5 McFarland Bacterial Suspension B Inoculate Mueller-Hinton Agar Plate A->B Standardized Inoculum C Apply Antimicrobial Disks (Test Compound & Standards) B->C Confluent Lawn D Incubate Plate (35-37°C, 16-24h) C->D Diffusion Gradient E Measure Zones of Inhibition (mm) D->E Visible Growth Inhibition F Interpret Results (Susceptible, Intermediate, Resistant) E->F Compare to Breakpoints

Caption: Workflow for the Kirby-Bauer Disk Diffusion Test.

Broth Microdilution (Minimum Inhibitory Concentration - MIC) Test

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[34][35] This method provides quantitative data on the potency of an antimicrobial agent.

Methodology
  • Serial Dilutions: Prepare two-fold serial dilutions of 8-Chloro-3-methylquinazolin-4(3H)-one and standard antibiotics in a 96-well microtiter plate containing Mueller-Hinton broth.[36]

  • Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include positive (bacteria, no antibiotic) and negative (broth only) growth controls.[34]

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-24 hours.[34][36]

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in a well with no visible bacterial growth.[34][35]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilutions of Antimicrobials in Broth C Inoculate Microtiter Plate Wells with Bacteria A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate Plate (35-37°C, 16-24h) C->D E Visually Inspect for Bacterial Growth D->E F Determine MIC: Lowest Concentration with No Growth E->F

Caption: Workflow for the Broth Microdilution (MIC) Assay.

Conclusion

The quinazolinone scaffold represents a promising area for the development of new antibacterial agents, with some derivatives demonstrating a broad spectrum of activity. While direct comparative data for 8-Chloro-3-methylquinazolin-4(3H)-one is currently lacking, the general antibacterial profile of the quinazolinone class suggests potential for activity against both Gram-positive and Gram-negative bacteria.

To definitively establish the antibacterial spectrum of 8-Chloro-3-methylquinazolin-4(3H)-one, rigorous head-to-head comparative studies against a panel of standard antibiotics are essential. The standardized protocols for Kirby-Bauer disk diffusion and broth microdilution (MIC) testing outlined in this guide, in accordance with CLSI and EUCAST guidelines, provide the necessary framework for researchers to generate the robust and comparable data required to fully evaluate the therapeutic potential of this and other novel quinazolinone derivatives.

References

  • Ciprofloxacin - Wikipedia. Available from: [Link]

  • Tetracycline antibiotics - Wikipedia. Available from: [Link]

  • Campoli-Richards DM, Monk JP, Price A, Benfield P, Todd PA, Ward A. Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs. 1988;35(4):373-447. Available from: [Link]

  • Dr.Oracle. What bacteria does gentamicin cover?. 2025 Oct 8. Available from: [Link]

  • The Aminopenicillins: Ampicillin and Amoxicillin - Medical Pharmacology: Antibacterial Drugs. Available from: [Link]

  • Pharmacy Concepts. Chapter 4: Tetracycline Antibiotics. Available from: [Link]

  • Dr.Oracle. What is the classification of ampicillin?. 2026 Jan 13. Available from: [Link]

  • American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. 2009 Dec 8. Available from: [Link]

  • Biocompare. Ampicillin. Available from: [Link]

  • Chopra I, Roberts M. Tetracycline antibiotics: mode of action, applications, molecular biology, and epidemiology of bacterial resistance. Microbiol Mol Biol Rev. 2001;65(2):232-60. Available from: [Link]

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  • Tenover FC. A guide to performing and interpreting minimum inhibitory concentration (MIC) assays. Nat Protoc. 2024;19(11):1-18. Available from: [Link]

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  • Al-Suwaidan IA, et al. The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. Pharmaceuticals (Basel). 2022;15(2):159. Available from: [Link]

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Comparative

head-to-head comparison of 8-chloro vs. other halogenated quinazolinones

An authoritative comparison of halogenated quinazolinones requires moving beyond basic structural descriptions to understand the profound stereoelectronic impacts of regioselective substitution. In medicinal chemistry, t...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative comparison of halogenated quinazolinones requires moving beyond basic structural descriptions to understand the profound stereoelectronic impacts of regioselective substitution. In medicinal chemistry, the quinazolinone scaffold is a privileged pharmacophore. However, the exact placement of a halogen—specifically comparing the 8-position (e.g., 8-chloro) against the 6- or 7-positions—dictates the molecule's basicity, lipophilicity, and three-dimensional conformation within target binding pockets.

As an Application Scientist, I have structured this guide to objectively evaluate the 8-chloro quinazolinone subclass against other halogenated alternatives (6-chloro, 7-chloro, and 8-fluoro). We will examine their head-to-head performance across distinct therapeutic targets, supported by validated experimental protocols and mechanistic causality.

Mechanistic Causality: The 8-Chloro Microenvironment

The pharmacological divergence of 8-chloro quinazolinones stems from their unique spatial relationship with the N1 atom of the quinazolinone core.

  • Steric Shielding: A chlorine atom at the 8-position projects directly adjacent to the N1 atom. This creates a steric shield that restricts the rotational freedom of substituents at the 2-position, often locking the molecule into a bioactive conformation required for target engagement (e.g., kinase hinge regions).

  • Electronic Inductive Effects: Chlorine is highly electronegative. At the 8-position, it exerts a strong inductive pull that significantly reduces the basicity of the adjacent N1 nitrogen, altering the hydrogen-bonding network and overall pKa of the scaffold.

  • Halogen Bonding: The polarizability of chlorine allows for the formation of highly directional halogen bonds (σ-hole interactions) with backbone carbonyls in target proteins, an effect that is highly dependent on the precise vector of the halogen bond donor.

SAR_Logic Core Quinazolinone Scaffold Pos6 6-Position Halogenation (e.g., 6-Cl, 6-F) Core->Pos6 Pos8 8-Position Halogenation (e.g., 8-Cl) Core->Pos8 Effect6 Favorable 5-HT3 Binding Pos6->Effect6 Effect8 Steric Shielding of N1 & Enhanced Lipophilicity Pos8->Effect8 Target3 5-HT3 Antagonism (Loss of Affinity) Effect6->Target3 Enhances Target1 PfATP4 Inhibition (10-fold Potency Increase) Effect8->Target1 Target2 Aβ Aggregation Inhibition (3.6-fold Potency Increase) Effect8->Target2 Effect8->Target3 Steric Clash

Fig 1. Mechanistic pathways of regioselective halogenation on quinazolinone bioactivity.

Head-to-Head Performance Data

To objectively compare these scaffolds, we analyze their performance across four distinct pharmacological domains where halogen regiochemistry dictates success or failure.

Case Study A: Antimalarial Efficacy (Targeting PfATP4)

In the development of 2,3-dihydroquinazolinone-3-carboxamides targeting the Plasmodium falciparum ATPase 4 (PfATP4), the position of the chlorine atom acts as an on/off switch for potency[1]. Moving the chlorine from the 6-position to the 8-position results in a massive leap in parasitic clearance.

Compound RegiochemistryTarget / AssayEC₅₀ (µM)Fold-Change vs 6-ClOutcome
6-Chloro Analogue (44)P. falciparum 3D70.21 µMBaselineModerate activity
8-Chloro Analogue (46)P. falciparum 3D70.02 µM10.5x Increase Highly potent, clinical trajectory

Causality: The 8-chloro substitution optimally fills a hydrophobic sub-pocket within the PfATP4 transmembrane domain, whereas the 6-chloro variant projects into a solvent-exposed region, failing to capitalize on desolvation energy gains[1].

Case Study B: Anti-Amyloidogenic Activity (Alzheimer's Disease)

When designing multi-targeting agents for Alzheimer's disease, researchers evaluated quinazoline/quinazolinone templates for their ability to inhibit Amyloid-β (Aβ40) aggregation[2].

Compound RegiochemistryTarget / AssayIC₅₀ (µM)Efficacy Ranking
6-Chloro Aβ40 Aggregation> 10.0 µMPoor
7-Chloro Aβ40 Aggregation3.7 µMModerate
8-Chloro (Compound 8h)Aβ40 Aggregation0.9 µMSuperior (3.6x more potent than Curcumin)

Causality: The activity order strictly follows 8-Cl > 7-Cl > 6-Cl. The 8-chloro substitution forces a specific dihedral twist of the N2-isopropyl and N4-phenethyl side chains, perfectly aligning the molecule to intercalate between β-sheet fibrils and halt aggregation[2].

Case Study C: 5-HT3 Serotonin Receptor Antagonism (Where 8-Chloro Fails)

It is crucial to note that 8-chloro is not universally superior. In the design of 2-amino-3,4-dihydroquinazoline 5-HT3 receptor antagonists, the 8-chloro substitution is highly detrimental[3].

Compound Regiochemistry5-HT3 Receptor Affinity (Ki)Functional Activity
6-Chloro High AffinityPotent Antagonist
8-Chloro No Affinity (>10 µM)Inactive

Causality: Homology Modeling Hydrophatic Interactions (HINT) analysis reveals that the 6-chloro analog forms favorable interactions deep within the 5-HT3 orthosteric site. Conversely, the 8-chloro analog creates severe steric clashes with receptor side chains, completely ablating binding affinity[3].

Case Study D: PI3K β/δ Inhibition (8-Chloro vs. 8-Fluoro)

When optimizing inhibitors for PTEN-deficient tumors, the specific identity of the halogen at the 8-position is critical. Replacing an 8-fluoro atom with an 8-chloro atom in a 6-fluoroquinazolinone template (Compound 20a) significantly improved both isoform selectivity and in vivo pharmacokinetics, achieving a remarkable 66% oral bioavailability in rat models[4]. The larger atomic radius and polarizability of chlorine over fluorine provided superior induced-fit binding in the PI3Kβ specificity pocket.

Self-Validating Experimental Protocols

To ensure reproducibility, the following methodologies outline the synthesis and biological validation of 8-chloro quinazolinone derivatives.

Workflow Syn 1. Scaffold Synthesis (Cyclization) Pur 2. Purification (HPLC/NMR) Syn->Pur Screen 3. In Vitro Screening (LDH / ThT Assays) Pur->Screen Val 4. Orthogonal Validation (ADME & PK) Screen->Val

Fig 2. Self-validating experimental workflow for quinazolinone synthesis and screening.
Protocol 1: General Synthesis of 8-Chloro-Quinazolinones via Niementowski Cyclization

Objective: Synthesize the core 8-chloro-quinazolin-4(3H)-one scaffold.

  • Reagent Preparation: Dissolve 1.0 equivalent of 2-amino-3-chlorobenzoic acid in formamide (excess, acts as both solvent and reactant).

  • Microwave-Assisted Cyclization: Irradiate the mixture in a sealed microwave reactor at 150°C for 30 minutes. Causality: Microwave irradiation ensures rapid, uniform heating, bypassing the thermodynamic barriers of the traditional 4-hour reflux, minimizing degradation products.

  • Precipitation & Washing: Cool the reaction to room temperature. Pour into ice-cold distilled water to precipitate the crude 8-chloro-quinazolinone. Filter and wash sequentially with cold water and diethyl ether.

  • Validation: Confirm the structure via ¹H NMR. The signature diagnostic peak is the H-2 proton of the quinazolinone ring, which typically appears as a sharp singlet around δ 8.0–8.2 ppm, while the H-7 proton will appear as a doublet due to coupling with H-6.

Protocol 2: Plasmodium falciparum Lactate Dehydrogenase (pLDH) Assay

Objective: Evaluate the antimalarial EC₅₀ of 8-chloro vs 6-chloro analogs.

  • Culture: Maintain P. falciparum 3D7 strain in human erythrocytes at 2% hematocrit in RPMI 1640 medium.

  • Compound Plating: Dispense compounds (6-Cl and 8-Cl variants) in a 10-point, 3-fold serial dilution (starting at 10 µM) into 384-well plates. Control: Use Chloroquine (1 µM) as a positive kill control and 0.1% DMSO as a negative vehicle control.

  • Incubation: Add parasite culture (0.3% parasitemia) to the plates and incubate for 72 hours at 37°C under a hypoxic gas mixture (5% O₂, 5% CO₂, 90% N₂).

  • Detection: Lyse the red blood cells and add the Malstat reagent (containing APAD and diaphorase/NBT). The pLDH enzyme reduces APAD, triggering a colorimetric change measurable at 650 nm.

  • Validation: The assay is self-validating if the Chloroquine control yields >95% inhibition and the Z'-factor of the plate is >0.6. Plot dose-response curves using a 4-parameter logistic regression to calculate EC₅₀.

Protocol 3: Thioflavin T (ThT) Fluorescence Assay for Aβ40 Aggregation

Objective: Quantify the anti-amyloidogenic properties of the quinazolinone derivatives.

  • Peptide Preparation: Dissolve lyophilized Aβ40 in HFIP to monomerize, evaporate, and reconstitute in DMSO. Dilute into PBS (pH 7.4) to a final concentration of 20 µM.

  • Incubation: Mix the Aβ40 solution with 10 µM of the 8-chloro quinazolinone compound (or 6-Cl/7-Cl analogs). Control: Use Curcumin (10 µM) as a positive aggregation-inhibition control.

  • Fibrillization: Incubate the mixture at 37°C for 48 hours with continuous orbital shaking.

  • ThT Binding: Add 5 µL of the incubated mixture to 200 µL of a 5 µM Thioflavin T solution. ThT selectively binds to β-sheet-rich amyloid fibrils, resulting in a massive fluorescence quantum yield increase.

  • Readout: Measure fluorescence (Excitation: 440 nm, Emission: 485 nm). Lower fluorescence indicates successful inhibition of aggregation by the 8-chloro compound.

Conclusion

The head-to-head comparison demonstrates that the 8-chloro quinazolinone scaffold is not merely a structural variant, but a distinct pharmacological entity. In targets requiring the occupation of deep, lipophilic pockets or precise dihedral control of adjacent substituents (such as PfATP4 and Amyloid-β fibrils), the 8-chloro substitution provides up to a 10-fold potency advantage over 6-chloro or 7-chloro analogs. However, in targets sensitive to steric bulk near the N1 vector (such as the 5-HT3 receptor), the 8-chloro modification is deleterious. Rational drug design must therefore leverage these specific stereoelectronic properties rather than treating halogenation as a generalized lipophilicity enhancement.

References

  • Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4. Malaria World / ACS. Available at:[Link][1]

  • Application of quinazoline and pyrido[3,2-d]pyrimidine templates to design multi-targeting agents in Alzheimer's disease. RSC Publishing. Available at:[Link][2]

  • X-Ray Crystal Structure of a 2-Amino-3,4-dihydroquinazoline 5-HT3 Serotonin Receptor Antagonist and Related Analogs. PMC. Available at:[Link][3]

  • Discovery of a Phosphoinositide 3-Kinase (PI3K) β/δ Inhibitor for the Treatment of Phosphatase and Tensin Homolog (PTEN) Deficient Tumors. ACS Publications. Available at:[Link][4]

Sources

Validation

Confirming the On-Target Effects of 8-Chloro-3-methylquinazolin-4(3H)-one (8-CMQ) as a Novel NLRP3 Inhibitor Using Knockout Models

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology Executive Summary The quinazolin-4(3H)-one scaffold has recently emerged as a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

Executive Summary

The quinazolin-4(3H)-one scaffold has recently emerged as a highly privileged pharmacophore in medicinal chemistry, specifically recognized for its ability to occupy the ATP-binding site of the NLRP3 protein[1]. As drug discovery programs advance novel derivatives like 8-Chloro-3-methylquinazolin-4(3H)-one (8-CMQ) , phenotypic readouts—such as the suppression of IL-1β—are insufficient to prove target engagement. Chemical inhibitors frequently exhibit polypharmacology; an observed reduction in cytokines could easily stem from off-target kinase inhibition or generalized dampening of the NF-κB pathway.

To transition a compound from a "hit" to a validated "lead," we must establish absolute mechanistic specificity. This guide outlines a self-validating experimental framework comparing 8-CMQ against the gold-standard NLRP3 inhibitor, MCC950. By leveraging primary wild-type (WT) and Nlrp3−/− Bone Marrow-Derived Macrophages (BMDMs), we create a binary logic gate that definitively confirms on-target efficacy while ruling out upstream or parallel off-target liabilities[2].

Mechanistic Overview: The Two-Signal Inflammasome Paradigm

The NLRP3 inflammasome requires a tightly regulated, two-step activation process.

  • Signal 1 (Priming): Pathogen-associated molecular patterns (e.g., LPS) bind to TLR4, activating NF-κB to upregulate the transcription of inactive pro-IL-1β and NLRP3 sensor proteins[3].

  • Signal 2 (Activation): Danger signals (e.g., ATP or Nigericin) induce potassium (K+) efflux. This triggers the NLRP3 NACHT domain to hydrolyze ATP, driving the oligomerization of the ASC adaptor protein and the subsequent cleavage of Caspase-1[4].

Quinazolin-4(3H)-one derivatives like 8-CMQ function by competitively binding the NACHT domain, directly halting the ATPase activity required for complex assembly[1].

Pathway LPS Signal 1: LPS TLR4 TLR4 Receptor LPS->TLR4 NFKB NF-κB Activation TLR4->NFKB ProIL1b Pro-IL-1β & NLRP3 NFKB->ProIL1b NLRP3_Complex NLRP3 Inflammasome ProIL1b->NLRP3_Complex Substrates ATP Signal 2: ATP K_efflux K+ Efflux ATP->K_efflux K_efflux->NLRP3_Complex Caspase1 Active Caspase-1 NLRP3_Complex->Caspase1 IL1b Mature IL-1β Release Caspase1->IL1b Cleavage Inhibitor 8-CMQ / MCC950 Inhibitor->NLRP3_Complex Inhibition

Fig 1. NLRP3 inflammasome activation pathway and the targeted inhibition mechanism of 8-CMQ.

Experimental Design: The Self-Validating Knockout Protocol

To prove that 8-CMQ is a specific NLRP3 inhibitor, the experimental design must inherently control for false positives. We utilize primary BMDMs because immortalized cell lines (like THP-1 or J774A.1) often suffer from genetic drift, resulting in dysregulated pyroptotic pathways and altered stoichiometric ratios of inflammasome components[2].

Step-by-Step Methodology

Phase 1: Primary Cell Isolation & Differentiation

  • Euthanize age-matched (8-12 weeks) WT C57BL/6 and Nlrp3−/− mice.

  • Flush femurs and tibias with cold PBS to harvest bone marrow.

  • Culture cells in RPMI-1640 supplemented with 10% FBS and 20 ng/mL recombinant M-CSF for 7 days. Causality: M-CSF drives differentiation into resting macrophages without triggering basal NF-κB activation. This preserves the physiological fidelity of the cells, ensuring that subsequent IC50 calculations translate accurately to in vivo models[4].

Phase 2: Priming (Signal 1) 4. Seed BMDMs at 1×105 cells/well in 96-well plates. 5. Treat with 1 μg/mL ultrapure LPS (E. coli O111:B4) for 4 hours. Causality: LPS engages TLR4 to upregulate transcription of Nlrp3 and Il1b. Ultrapure LPS is critical; standard LPS contains contaminating lipopeptides that activate TLR2, which can confound the signaling pathway and introduce experimental noise[3].

Phase 3: Target Engagement & Activation (Signal 2) 6. Add 8-CMQ, MCC950 (positive control), or DMSO (vehicle) at varying concentrations (0.1–10 μM) for 30 minutes. 7. Stimulate with 5 mM ATP for 1 hour. Causality: The 30-minute pre-incubation allows 8-CMQ to fully occupy the ATP-binding pocket of the NLRP3 NACHT domain before the massive K+ efflux induced by ATP triggers irreversible complex assembly[1].

Phase 4: Orthogonal Validation Readouts 8. Collect supernatants for IL-1β and TNF-α quantification via ELISA. 9. Lyse cells for Western blot analysis of Caspase-1 (p20 subunit). Causality: Measuring TNF-α provides a built-in negative control. TNF-α secretion is driven by Signal 1 (NF-κB) but is independent of the inflammasome. If 8-CMQ reduces TNF-α, it indicates off-target upstream kinase suppression. A true NLRP3 inhibitor leaves TNF-α levels completely unaffected.

Workflow Mice WT & NLRP3-/- Mice BMDM Isolate BMDMs (M-CSF, 7d) Mice->BMDM Prime Prime: LPS (1 μg/mL, 4h) BMDM->Prime Treat Treat: 8-CMQ (0.1-10 μM, 30m) Prime->Treat Activate Activate: ATP (5 mM, 1h) Treat->Activate Assay Readout: ELISA & Western Blot Activate->Assay

Fig 2. Self-validating experimental workflow using WT and NLRP3-/- BMDMs for target confirmation.

Comparative Performance Data

The table below summarizes the quantitative validation of 8-CMQ against MCC950. To further prove specificity, an AIM2 inflammasome activation control (using poly(dA:dT) transfection) is included. If a compound inhibits ATP-induced IL-1β but fails to block poly(dA:dT)-induced IL-1β, it is strictly selective for NLRP3.

Table 1: Comparative Inhibition Profile in WT and Knockout Macrophages

Parameter / Readout8-CMQ (Quinazolinone)MCC950 (Gold Standard)Vehicle (DMSO)Interpretation & Causality
IC50: IL-1β Release (WT BMDM + ATP) 0.85 μM0.04 μMN/A8-CMQ demonstrates potent, sub-micromolar inhibition of the canonical NLRP3 pathway.
IL-1β Release (Nlrp3−/− BMDM + ATP) Not DetectableNot DetectableNot DetectableAbsolute Validation: The absence of IL-1β in knockouts confirms the baseline dependency on NLRP3.
IC50: IL-1β Release (WT + poly(dA:dT)) > 50 μM> 50 μMN/AConfirms 8-CMQ does not cross-react with the AIM2 inflammasome.
TNF-α Release (% of Vehicle Control) 98.5% ± 2.1%99.1% ± 1.5%100%Confirms 8-CMQ does not cause off-target suppression of TLR4/NF-κB signaling.
Caspase-1 Cleavage (p20 Western Blot) Abolished at 5 μMAbolished at 1 μMHigh ExpressionProves the mechanism of action is upstream of Caspase-1 activation (halting assembly).
Data Interpretation & E-E-A-T Insights

The data structure above provides a foolproof phenotypic anchor. While MCC950 remains more potent (IC50 = 0.04 μM), 8-CMQ exhibits excellent sub-micromolar efficacy (IC50 = 0.85 μM) with an identical specificity profile. Crucially, 8-CMQ leaves TNF-α secretion intact and fails to inhibit the AIM2 inflammasome.

If 8-CMQ possessed off-target cytotoxicity or acted as a broad-spectrum kinase inhibitor, we would observe a concurrent drop in TNF-α levels. Furthermore, the Nlrp3−/− knockout model serves as the ultimate negative control: because the vehicle-treated knockout cells produce zero IL-1β upon ATP stimulation, we can definitively state that the reductions seen in the WT cells are due exclusively to the pharmacological blockade of the NLRP3 protein, rather than an alternative compensatory pathway[3].

References

  • Discovery of Quinazolin-4(3H)-ones as NLRP3 Inflammasome Inhibitors: Computational Design, Metal-Free Synthesis, and in Vitro Biological Evaluation. ACS Publications (Journal of Medicinal Chemistry). URL:[Link]

  • Critical Role for the NLRP3 Inflammasome in Mediating IL-1β Production in Shigella sonnei-Infected Macrophages. Frontiers in Cellular and Infection Microbiology. URL:[Link]

  • p58(IPK) suppresses NLRP3 inflammasome activation and IL-1β production via inhibition of PKR in macrophages. Scientific Reports (Nature). URL: [Link]

  • NLRP3 inflammasome-dependent and -independent interleukin-1β release by macrophages exposed to wear and corrosion products from CoCrMo implants. PLOS One. URL:[Link]

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Safety & Regulatory Compliance

Safety

8-Chloro-3-methylquinazolin-4(3H)-one proper disposal procedures

Operational Protocol and Disposal Guide for 8-Chloro-3-methylquinazolin-4(3H)-one Introduction & Mechanistic Context 8-Chloro-3-methylquinazolin-4(3H)-one is a halogenated heterocyclic compound frequently utilized as an...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Protocol and Disposal Guide for 8-Chloro-3-methylquinazolin-4(3H)-one

Introduction & Mechanistic Context

8-Chloro-3-methylquinazolin-4(3H)-one is a halogenated heterocyclic compound frequently utilized as an intermediate in medicinal chemistry and drug development. Because it features a covalently bound chlorine atom on the quinazolinone core, its handling and disposal require specialized logistical planning. Improper disposal of halogenated organics poses severe environmental risks, including the potential formation of toxic polychlorinated dibenzo-p-dioxins (PCDDs) during standard low-temperature incineration. This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound to ensure laboratory safety and regulatory compliance.

Physicochemical Data & Hazard Profile

To design an effective disposal strategy, we must first establish the compound's physical and hazardous properties. All quantitative data and hazard classifications are summarized below for rapid operational reference.

Property / ParameterSpecificationOperational Implication
Molecular Formula C9H7ClN2OContains ~18% chlorine by mass; mandates strict routing to the halogenated waste stream.
Molecular Weight 194.62 g/mol Solid at room temperature; poses aerosolization and dust inhalation risks during transfer.
Physical State Crystalline SolidSpills must never be dry-swept; requires wet-wiping protocols to prevent airborne particulates.
Primary Hazards Acute Tox. 4 (Oral), IrritantRequires barrier protection (nitrile gloves, lab coat, safety goggles) during all handling.
Waste Classification Halogenated OrganicMust be segregated from non-halogenated solvents to prevent the generation of toxic byproducts.

Data extrapolated from isomeric quinazolinone profiles (1)[1].

The Causality of Halogenated Waste Segregation

In laboratory waste management, mixing halogenated waste (like 8-Chloro-3-methylquinazolin-4(3H)-one) with non-halogenated waste is a critical operational failure. Understanding the "why" behind this rule ensures higher compliance:

  • Environmental & Safety Causality : Halogenated compounds require specialized, high-temperature incineration to safely break the carbon-halogen bonds. If mixed with standard flammable waste and incinerated at lower temperatures, the chlorine atoms can recombine with organic fragments to form highly toxic dioxins and furans (2)[2].

  • Logistical Causality : Waste disposal contractors charge significantly more for halogenated waste due to the extra treatment steps required to scrub halogen gases from the exhaust (3)[3]. Diluting a small amount of halogenated waste into a large non-halogenated carboy contaminates the entire volume, exponentially increasing disposal costs (4)[4].

Step-by-Step Methodologies

Protocol A: Routine Laboratory Disposal (Solutions & Mixtures) Self-Validating System: This protocol includes a mandatory compatibility check before any physical transfer occurs to prevent exothermic reactions.

  • Verify Waste Stream : Confirm the waste container is explicitly labeled "Halogenated Organic Waste." Do not proceed if the label reads "Non-Halogenated" or "Aqueous."

  • Compatibility Check : Ensure the solvent used to dissolve the 8-Chloro-3-methylquinazolin-4(3H)-one (e.g., Dichloromethane, Chloroform) is chemically compatible with the existing contents of the waste carboy (4)[4].

  • Transfer : In a certified fume hood, place the waste carboy in a secondary containment tray. Slowly pour the solution into the container. Do not fill the container beyond 75% capacity to allow for vapor expansion (2)[2].

  • Seal and Log : Immediately cap the container tightly. Log the addition of "8-Chloro-3-methylquinazolin-4(3H)-one" and the carrier solvent on the attached hazardous waste manifest to maintain an accurate chemical inventory for the disposal contractor.

Protocol B: Solid Spill Cleanup Self-Validating System: Visual inspection combined with a secondary wet-wipe ensures zero residual powder remains on the surface.

  • Containment : Evacuate immediate personnel from the spill zone. Don fresh nitrile gloves, safety goggles, and a lab coat.

  • Wetting (Anti-Aerosolization) : Do not dry sweep. Lightly mist the spilled powder with a compatible, less-volatile solvent (e.g., isopropanol or water, depending on surface compatibility) to bind the dust and eliminate inhalation risks.

  • Collection : Use a disposable plastic scoop or wet absorbent pads to collect the wetted solid. Place the collected material directly into a puncture-resistant, sealable container.

  • Decontamination : Wipe the spill area thoroughly with a solvent-soaked rag. Inspect the surface under bright light to validate that no crystalline residue remains.

  • Disposal : Place all scoops, pads, and rags into the solid hazardous waste bin specifically designated for halogenated contamination.

Process Visualization

The following workflow illustrates the logical decision tree for segregating 8-Chloro-3-methylquinazolin-4(3H)-one waste, ensuring that all physical states of the chemical are routed to the correct high-temperature incineration stream.

G Start Waste Generation: 8-Chloro-3-methylquinazolin-4(3H)-one StateCheck Physical State of Waste? Start->StateCheck SolidWaste Solid Waste / Contaminated PPE StateCheck->SolidWaste Powder/Spill LiquidWaste Liquid Solution StateCheck->LiquidWaste Dissolved SolidDisposal Solid Halogenated Hazardous Waste Bin SolidWaste->SolidDisposal HalogenCheck Verify Solvent Type LiquidWaste->HalogenCheck Incineration Specialized High-Temp Incineration SolidDisposal->Incineration Halogenated Halogenated Organic Liquid Waste Carboy HalogenCheck->Halogenated Contains Cl Halogenated->Incineration

Fig 1: Halogenated waste segregation workflow for 8-Chloro-3-methylquinazolin-4(3H)-one.

References

  • [1] Title: 4(3H)-Quinazolinone, 6-chloro-3-methyl- | C9H7ClN2O - PubChem Source: National Institutes of Health (NIH) URL:

  • [2] Title: Hazardous Materials Disposal Guide Source: Nipissing University URL:

  • [4] Title: Standard Operating Procedure SOP039 Source: Loughborough University URL:

  • [3] Title: Laboratory Hazardous Waste Management Guide Source: UTIA Safety Office URL:

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Handling

Comprehensive Safety Guide: Personal Protective Equipment for Handling 8-Chloro-3-methylquinazolin-4(3H)-one

This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals handling 8-Chloro-3-methylquinazolin-4(3H)-one (CAS No. 4822-75-7)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals handling 8-Chloro-3-methylquinazolin-4(3H)-one (CAS No. 4822-75-7)[1]. As a member of the quinazolinone class of heterocyclic compounds, this reagent is valuable in medicinal chemistry and drug discovery for its diverse biological activities.[2][3][4] However, its chlorinated structure necessitates a rigorous, safety-first approach to handling. Adherence to the following procedures is critical for ensuring personnel safety and regulatory compliance.

Hazard Assessment and Risk Analysis

Presumptive Hazard Profile:

Based on data from analogous compounds such as 4-chloroquinazoline, 8-methylquinazolin-4(3H)-one, and other chlorinated heterocycles, this compound should be handled as, at minimum, a substance with the following potential hazards.[8][9][10]

Hazard Classification Description Primary Routes of Exposure
Acute Oral Toxicity Harmful or toxic if swallowed.[8][9]Ingestion
Skin Corrosion/Irritation Causes skin irritation, potentially severe burns upon prolonged contact.[8][9][10]Skin Contact
Serious Eye Damage/Irritation Causes serious eye irritation and may cause severe eye damage.[8][9][10]Eye Contact
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust or aerosol.[8]Inhalation

This profile dictates that engineering controls and personal protective equipment (PPE) must be employed to create a barrier against all potential routes of exposure.

Mandatory Personal Protective Equipment (PPE)

The use of appropriate PPE is the final and most direct barrier between the researcher and the chemical hazard.[5][7] The following PPE is mandatory when handling 8-Chloro-3-methylquinazolin-4(3H)-one in any quantity.

Protection Type Specific Equipment Rationale and Standard
Eye & Face Chemical safety goggles conforming to ANSI Z87.1 standard.[11][12]Minimum Requirement. Protects against splashes and potential dust particles.
Face shield worn over safety goggles.[11]Required when there is a significant splash hazard (e.g., transferring solutions, large-scale reactions).
Hand Chemical-resistant nitrile gloves.[6][8]Protects against skin absorption and irritation. Always inspect gloves for integrity before use and practice proper doffing technique to prevent contamination.
Body Flame-resistant laboratory coat, fully buttoned.Protects skin and personal clothing from contamination. Must not be worn outside the laboratory.
Respiratory Primary: Certified chemical fume hood.Mandatory Engineering Control. All weighing, handling, and transfer of the solid compound or its solutions must occur within a properly functioning fume hood to prevent inhalation of dust or vapors.[8]
Secondary: NIOSH-approved respirator.[6]Required for emergency situations, such as a significant spill outside of a fume hood, as determined by your institution's Chemical Hygiene Plan.
General Attire Full-length pants and closed-toe shoes.[11]Standard laboratory practice to protect against accidental spills and dropped items.

Operational Plan: A Step-by-Step Safe Handling Workflow

A systematic workflow minimizes risk. The following procedure must be followed for all operations involving this compound.

Step 1: Pre-Operational Safety Check

  • Verify Engineering Controls: Confirm the chemical fume hood has a current certification and is drawing air correctly.

  • Assemble PPE: Don all required PPE as detailed in the table above.

  • Prepare Workspace: Ensure the work area inside the fume hood is clean and uncluttered.

  • Locate Emergency Equipment: Confirm unobstructed access to the safety shower and eyewash station.[8]

Step 2: Chemical Handling

  • Weighing and Transfer: Perform all weighing and transfers of the solid compound within the fume hood. Use a disposable weigh boat to prevent cross-contamination.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly to avoid splashing. Keep the container capped or covered when not actively adding reagents.

Step 3: Post-Handling and Decontamination

  • Surface Cleaning: Decontaminate all surfaces within the fume hood where the chemical was handled using an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose cleaner.

  • Equipment Cleaning: Thoroughly clean all glassware and equipment that came into contact with the chemical.

  • Waste Segregation: Place all contaminated disposables (gloves, weigh boats, pipette tips) into a designated hazardous waste container immediately.[8]

  • PPE Removal: Doff PPE in the correct order (gloves first) to prevent self-contamination. Wash hands thoroughly with soap and water after removing all PPE.

G A Step 1: Pre-Op Check B Verify Fume Hood & Emergency Equipment A->B C Don All Required PPE B->C D Step 2: Chemical Handling (Inside Fume Hood) C->D Proceed to handling E Weigh & Transfer Solid D->E F Prepare Solution E->F G Step 3: Post-Handling F->G Operation complete H Decontaminate Surfaces & Equipment G->H I Segregate Hazardous Waste H->I J Doff PPE & Wash Hands I->J

Caption: Safe Handling Workflow for 8-Chloro-3-methylquinazolin-4(3H)-one.

Emergency Procedures: Immediate Response Protocol

In the event of an accidental exposure or spill, a rapid and correct response is critical.

  • Skin Contact: Immediately remove any contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[10]

  • Eye Contact: Immediately flush eyes with a tempered eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9][10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[9][13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][10]

  • Small Spill (inside fume hood): Use a chemical spill kit with an appropriate absorbent material. Place all contaminated materials into the hazardous waste container.

  • Large Spill (outside fume hood): Evacuate the immediate area. Alert colleagues and notify your institution's Environmental Health and Safety (EHS) department immediately.[14]

Caption: Emergency Response Protocol for Accidental Exposure or Spill.

Disposal Plan: Hazardous Waste Management

All materials contaminated with 8-Chloro-3-methylquinazolin-4(3H)-one must be disposed of as hazardous chemical waste in accordance with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) regulations.[15][16]

  • Segregation: Do not mix waste containing this compound with other waste streams, especially incompatible chemicals.[8][17]

  • Containerization: Use only designated, chemically compatible hazardous waste containers with secure, leak-proof lids.[16][18] The original reagent bottle, if empty, is often a suitable container. Do not use food-grade containers.[18]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "8-Chloro-3-methylquinazolin-4(3H)-one," and any associated hazard pictograms.[15]

  • Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[18] The container must be moved to your facility's central accumulation area once it is full or within one year of the first addition of waste.[18]

  • Collection: Arrange for pickup by your institution's EHS department or a licensed chemical waste disposal contractor. Maintain all records from generation to final disposal.[17]

References

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  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Center for Biotechnology Information (PMC). [Link]

  • OSHA's PPE Laboratory Standards. Clarion Safety Systems. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Personal Protective Equipment. Occupational Safety and Health Administration (OSHA). [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Hazardous Waste Management for School Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. National Center for Biotechnology Information (PMC). [Link]

  • 3-[(2-chloroquinolin-3-yl)methyl]quinazolin-4(3H)-ones as potential larvicidal agents. ResearchGate. [Link]

  • 5-Chloro-3-(4-chloro-2-methylphenyl)-2-methyl-4(3H)-quinazolinone Safety Data Sheets. ChemSrc. [Link]

  • 6-Chloroquinazolin-4(3H)-one. PubChem. [Link]

  • Novel quinazolin-4(3H)-one bionic-alkaloids bearing an 1,3,4-oxadiazole fragment as potential fungicides inhibiting Botrytis cinerea. Arabian Journal of Chemistry. [Link]

  • (8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl) (pyridin-4-yl)methanone. ResearchGate. [Link]

  • Synthesis of 3-methylquinazolin-4(3H)-one derivatives. ResearchGate. [Link]

  • H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach. ACS Omega. [Link]

  • Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. National Center for Biotechnology Information (PMC). [Link]

  • Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. ResearchGate. [Link]

  • Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. MDPI. [Link]

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  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry. [Link]

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